molecular formula C44H86NO8P B1263167 (Rac)-SOPC CAS No. 56421-10-4

(Rac)-SOPC

Cat. No.: B1263167
CAS No.: 56421-10-4
M. Wt: 788.1 g/mol
InChI Key: ATHVAWFAEPLPPQ-VRDBWYNSSA-N
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Description

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively. It is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine and a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine. It is a conjugate base of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine(1+).
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has been reported in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae with data available.
PC(18:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to (Z)-isome

Properties

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHVAWFAEPLPPQ-VRDBWYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335911
Record name 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56421-10-4
Record name 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(Rac)-SOPC chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of (Rac)-SOPC (1-stearoyl-2-oleoyl-rac-glycero-3-phosphocholine). It is intended for researchers, scientists, and professionals in drug development and lipid research.

Chemical Structure and Identifiers

This compound is a racemic mixture of the two enantiomers of 1-stearoyl-2-oleoyl-glycero-3-phosphocholine. The "rac-" prefix indicates a 1:1 ratio of the R and S configurations at the C2 position of the glycerol backbone. The structure consists of a glycerol backbone esterified with stearic acid (a saturated C18 fatty acid) at the sn-1 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position. The phosphate group at the sn-3 position is further esterified to a choline head group.

While the IUPAC name for the naturally occurring enantiomer is [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1], the racemic mixture is systematically named rac-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Common Name This compound
Systematic Name rac-1-stearoyl-2-oleoyl-glycero-3-phosphocholine
Alternative Names (Rac)-PC(18:0/18:1), rac-SOPC
CAS Number 6753-56-6 (for the racemic mixture)
Molecular Formula C44H86NO8P[1][2]
Molecular Weight 788.13 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its amphiphilic nature, with a hydrophilic phosphocholine headgroup and hydrophobic fatty acid tails. As a racemic mixture, its bulk properties in achiral environments are generally similar to its enantiopure counterparts. However, interactions with other chiral molecules, such as proteins or other lipids, can differ. When interacting with achiral lipids or forming self-assemblies, both enantiomers exhibit identical membrane physicochemical properties[3][4].

Table 2: Physicochemical Properties of SOPC

PropertyValue
Physical State Solid at room temperature
Solubility Soluble in chloroform and ethanol[2]
Main Phase Transition Temperature (Tm) 6.7 °C (for the sn-1 stearoyl, sn-2 oleoyl isomer)[5][6]

The phase transition temperature (Tm) is a critical parameter, representing the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For the non-racemic SOPC, this temperature is 6.7 °C[5][6]. The introduction of the cis double bond in the oleoyl chain significantly lowers the transition temperature compared to its fully saturated counterpart, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which has a Tm of 55.6 °C[5]. The properties of the racemic mixture in this regard are expected to be very similar to the pure enantiomers in a bulk achiral environment.

Biological Properties and Applications

This compound, like other phosphatidylcholines, is a fundamental component of biological membranes. Its specific combination of a saturated and a monounsaturated fatty acid chain gives it properties that are crucial for membrane fluidity and structure.

Role in Model Membranes and Liposomes

Due to its well-defined structure, this compound is frequently used in the preparation of model membranes and liposomes. These artificial bilayer systems are invaluable tools for studying a wide range of biological phenomena, including:

  • Membrane Permeability and Fluidity: The presence of the unsaturated oleoyl chain creates packing defects in the lipid bilayer, increasing its fluidity and permeability compared to membranes composed of fully saturated lipids.

  • Protein-Lipid Interactions: Liposomes containing this compound can be used to reconstitute membrane proteins and study their function in a controlled lipid environment.

  • Drug Delivery: As a biocompatible and biodegradable lipid, this compound is a suitable component for liposomal drug delivery systems.

Non-Raft Forming Lipid

In the context of membrane microdomains, this compound is generally considered a non-raft forming lipid . Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are thought to play a role in signal transduction and protein trafficking[7][8][9][10]. The kink in the oleoyl chain of SOPC disrupts the tight packing required for raft formation. Therefore, this compound is often used in model membrane systems to represent the "non-raft" or liquid-disordered phase of the membrane[11].

Below is a diagram illustrating the general concept of lipid rafts within a cell membrane, highlighting the exclusion of lipids like SOPC.

LipidRaft cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Liquid-ordered) cluster_nonraft Non-Raft (Liquid-disordered) Cholesterol Cholesterol Sphingomyelin Sphingomyelin RaftProtein Raft-Associated Protein SOPC This compound NonRaftProtein Non-Raft Protein

Figure 1. Conceptual diagram of a lipid raft within a plasma membrane.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through several established methods for phospholipid synthesis. A general approach involves the acylation of a glycerol backbone, followed by phosphorylation and coupling to the choline headgroup. A common starting material for the racemic synthesis is rac-glycerol.

A generalized synthetic workflow is outlined below:

SynthesisWorkflow Start rac-Glycerol Protection Protection of sn-1 or sn-3 hydroxyl Start->Protection Acylation1 Acylation with Stearic Acid Protection->Acylation1 Deprotection Selective Deprotection Acylation1->Deprotection Acylation2 Acylation with Oleic Acid Deprotection->Acylation2 Phosphorylation Phosphorylation Acylation2->Phosphorylation Coupling Coupling with Choline derivative Phosphorylation->Coupling FinalProduct This compound Coupling->FinalProduct

Figure 2. Generalized synthetic workflow for this compound.

A detailed experimental protocol would involve the following key steps:

  • Preparation of 1-stearoyl-rac-glycerol: This can be achieved by the selective acylation of rac-glycerol.

  • Acylation with Oleic Anhydride: The remaining free hydroxyl group at the sn-2 position is then acylated with oleic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Phosphorylation: The 1,2-diacyl-rac-glycerol is then phosphorylated at the sn-3 position.

  • Coupling with Choline: The resulting phosphatidic acid is coupled with a choline derivative to yield the final product, this compound.

  • Purification: The final product is typically purified by column chromatography.

Preparation of this compound Liposomes

This compound is commonly used to prepare unilamellar vesicles (liposomes) for various biophysical and drug delivery studies. The thin-film hydration method followed by extrusion is a widely used protocol.

Methodology:

  • Lipid Film Formation: this compound (and any other lipids or lipophilic drugs) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

The following diagram illustrates the workflow for liposome preparation:

LiposomePreparation Dissolve Dissolve this compound in organic solvent Evaporate Evaporate solvent to form thin film Dissolve->Evaporate Hydrate Hydrate film with aqueous buffer Evaporate->Hydrate Extrude Extrude through membrane Hydrate->Extrude Liposomes Unilamellar Liposomes Extrude->Liposomes

References

Demystifying the Thermal Behavior of (Rac)-SOPC: A Technical Guide to its Phase Transition Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Phase Transition Temperature of (Rac)-SOPC

This in-depth technical guide delves into the core physicochemical properties of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), with a specific focus on the gel-to-liquid crystalline phase transition temperature (Tm) of its racemic mixture, this compound. This document provides a thorough compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the fields of membrane biophysics, drug delivery, and materials science.

Understanding the Phase Transition of SOPC

Phospholipids, the fundamental building blocks of cellular membranes, exhibit a characteristic temperature-dependent phase behavior. The most significant of these is the main phase transition (Tm), where the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid crystalline phase (Lα). This transition is crucial as it significantly influences membrane fluidity, permeability, and the function of embedded proteins.

SOPC is a biologically relevant asymmetric phospholipid, containing one saturated stearoyl chain and one unsaturated oleoyl chain. This structural feature imparts a lower phase transition temperature compared to its fully saturated counterparts.

Phase Transition Temperature of SOPC and the Influence of Stereochemistry

The gel-to-liquid crystalline phase transition temperature of enantiomerically pure SOPC has been reported in the range of 3°C to 7°C . The precise value is subject to experimental conditions such as the level of hydration and the heating rate employed during analysis.

A critical consideration for researchers is the stereochemistry of the phospholipid. "this compound" refers to a racemic mixture, containing equal amounts of the stereoisomers. While comprehensive studies focusing specifically on the thermotropic behavior of this compound are limited, research on saturated diacyl phosphatidylcholines indicates that the temperature and enthalpy of the main phase transition are identical for both the racemic mixture and the pure enantiomers[1]. However, differences have been noted in the pre-transition temperature, a less prominent thermal event preceding the main transition[1]. Based on this, it is reasonable to infer that the main phase transition temperature of this compound is likely to be within the same 3°C to 7°C range as the enantiomerically pure form.

The following table summarizes the reported phase transition temperatures for SOPC under various conditions.

Lipid CompositionExperimental ConditionsPhase Transition Temperature (Tm)Reference
Pure SOPCDependent on hydration level3 - 4°C
Pure SOPCNot specified6.7°C
Pure SOPCNot specified277 K (4°C)

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperature of lipids. It measures the heat flow associated with thermal transitions in a material as a function of temperature.

Liposome Preparation for DSC Analysis

To study the phase behavior of this compound in a biologically relevant context, it is essential to prepare a hydrated lipid dispersion, typically in the form of liposomes.

Materials:

  • This compound powder

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve a known quantity of this compound in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of inert gas (e.g., nitrogen) and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the expected Tm of the lipid to facilitate hydration. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional but Recommended): To obtain a more homogeneous sample of unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes of a defined pore size.

Liposome_Preparation_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction (Optional) Dissolve this compound in organic solvent Dissolve this compound in organic solvent Evaporate solvent to form lipid film Evaporate solvent to form lipid film Dissolve this compound in organic solvent->Evaporate solvent to form lipid film Rotary Evaporation Hydrate lipid film with aqueous buffer Hydrate lipid film with aqueous buffer Evaporate solvent to form lipid film->Hydrate lipid film with aqueous buffer Formation of Multilamellar Vesicles (MLVs) Formation of Multilamellar Vesicles (MLVs) Hydrate lipid film with aqueous buffer->Formation of Multilamellar Vesicles (MLVs) Extrusion through polycarbonate membranes Extrusion through polycarbonate membranes Formation of Multilamellar Vesicles (MLVs)->Extrusion through polycarbonate membranes Formation of Unilamellar Vesicles (LUVs) Formation of Unilamellar Vesicles (LUVs) Extrusion through polycarbonate membranes->Formation of Unilamellar Vesicles (LUVs)

Caption: Workflow for the preparation of this compound liposomes for DSC analysis.
DSC Measurement

Instrumentation:

  • Differential Scanning Calorimeter equipped with a refrigerated cooling system.

  • Hermetically sealed aluminum or stainless steel DSC pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into a DSC pan.

  • Reference Preparation: Use an equal volume of the same aqueous buffer as the reference in a separate DSC pan.

  • Sealing: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the experiment.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tm (e.g., -10°C).

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 20°C). Slower heating rates generally provide better resolution of the transition.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan to ensure the reproducibility of the thermal event. The data from the second heating scan is often used for analysis to erase any thermal history of the sample.

DSC_Workflow Prepare liposome suspension Prepare liposome suspension Load sample and reference into DSC pans Load sample and reference into DSC pans Prepare liposome suspension->Load sample and reference into DSC pans Seal pans hermetically Seal pans hermetically Load sample and reference into DSC pans->Seal pans hermetically Equilibrate below Tm Equilibrate below Tm Seal pans hermetically->Equilibrate below Tm Heat at controlled rate Heat at controlled rate Equilibrate below Tm->Heat at controlled rate Scan 1 Cool to start temperature Cool to start temperature Heat at controlled rate->Cool to start temperature Re-heat at controlled rate Re-heat at controlled rate Cool to start temperature->Re-heat at controlled rate Scan 2 Data Analysis Data Analysis Re-heat at controlled rate->Data Analysis

Caption: General workflow for a DSC experiment to determine lipid phase transition.
Data Analysis

The output of a DSC experiment is a thermogram, which plots heat flow against temperature. The phase transition is observed as an endothermic peak. The phase transition temperature (Tm) is typically determined as the temperature at the peak of the endotherm. Other important thermodynamic parameters that can be extracted include the onset temperature of the transition and the enthalpy of the transition (ΔH), which is the area under the peak and represents the energy required for the transition.

Signaling Pathways and the Importance of Membrane Fluidity

The phase state of the cell membrane, governed by the lipid composition and temperature, is critical for various cellular signaling pathways. Membrane fluidity affects the lateral diffusion and conformational changes of membrane-associated proteins, such as receptors and enzymes, thereby modulating their activity. While specific signaling pathways directly involving this compound are not extensively characterized, the general principle of membrane fluidity's role in signal transduction is well-established.

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_fluidity Membrane Fluidity (Influenced by SOPC Tm) Receptor Membrane Receptor Enzyme Membrane-Bound Enzyme Receptor->Enzyme Activation Response Cellular Response Enzyme->Response Signal Transduction High_Fluidity High Fluidity (T > Tm) High_Fluidity->Receptor Increases mobility & interaction Low_Fluidity Low Fluidity (T < Tm) Low_Fluidity->Receptor Decreases mobility & interaction Signal External Signal Signal->Receptor

Caption: Conceptual diagram of membrane fluidity's role in signaling.

Conclusion

The gel-to-liquid crystalline phase transition temperature of this compound is a fundamental parameter for researchers working with this phospholipid. Based on available data for the enantiomerically pure form and general principles of lipid stereochemistry, the Tm of this compound is expected to be in the range of 3°C to 7°C. Accurate determination of this value for specific experimental conditions can be achieved through meticulous Differential Scanning Calorimetry, following robust protocols for liposome preparation and data acquisition. Understanding the thermotropic behavior of this compound is paramount for its effective application in drug delivery systems and for elucidating its role in the biophysical properties of model membranes.

References

Solubility Profile of (Rac)-SOPC in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC), a critical parameter for its application in pharmaceutical formulations and various research contexts. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Focus: Solubility Data

The solubility of this compound is crucial for its handling, formulation, and application in drug delivery systems. While comprehensive quantitative data across a wide array of organic solvents is not extensively published, the following table summarizes the available information.

Organic SolventChemical FormulaSolubility of this compoundTemperature (°C)Notes
EthanolC₂H₅OH30 mg/mL[1]Not SpecifiedQuantitative data available.
MethanolCH₃OHSoluble[2]Not SpecifiedQualitative data indicates solubility.
ChloroformCHCl₃Soluble[2]Not SpecifiedQualitative data indicates solubility; often used in mixtures with methanol for dissolving phospholipids.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOData Not AvailableNot SpecifiedDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4]
AcetoneC₃H₆OData Not AvailableNot Specified
HexaneC₆H₁₄Data Not AvailableNot Specified

Experimental Protocols for Solubility Determination

Accurate determination of phospholipid solubility is essential for reproducible research and formulation development. Below are detailed methodologies for common experimental techniques used to quantify the solubility of lipids like this compound.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solid in a liquid solvent.

Principle: A saturated solution of the solute in the solvent is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Dessicator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporating dish or vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the lipid.

  • Drying and Weighing: Place the dish or vial containing the dried lipid residue in a desiccator to cool to room temperature and remove any residual moisture. Weigh the dish or vial on an analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried lipid (mg)) / (Volume of supernatant collected (mL))

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used for a more sensitive and specific quantification of solubility.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by comparing its peak area in an HPLC chromatogram to a standard curve prepared with known concentrations of the compound.

Apparatus:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelengths)

  • Analytical column appropriate for lipid analysis (e.g., C18 reverse-phase or a normal-phase silica column)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the test solvent as described in the gravimetric method (Steps 1 and 2).

  • Filtration: Filter the saturated solution through a syringe filter compatible with the organic solvent to remove any undissolved particles.

  • Dilution: If necessary, dilute a known volume of the filtrate with the mobile phase to bring the concentration within the linear range of the standard curve.

  • HPLC Analysis: Inject the filtered (and diluted, if applicable) sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. Account for any dilution factors used.

Visualizing Workflows and Concepts

To further clarify the experimental and logical processes involved in solubility determination, the following diagrams are provided.

experimental_workflow_gravimetric cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation start Add excess this compound to solvent equilibrate Equilibrate at constant temperature (24-48h) start->equilibrate settle Allow undissolved solid to settle equilibrate->settle collect Collect known volume of supernatant settle->collect evaporate Evaporate solvent collect->evaporate weigh Weigh dried lipid residue evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

Caption: Gravimetric method for solubility determination.

logical_relationship_solubility solute This compound Properties (Polar head, nonpolar tails) solubility Solubility solute->solubility Intermolecular forces solvent Organic Solvent Properties (Polarity, H-bonding) solvent->solubility Intermolecular forces temp Temperature temp->solubility Affects kinetic energy & interactions

Caption: Factors influencing the solubility of this compound.

References

Critical Micelle Concentration of (Rac)-SOPC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phospholipids are amphiphilic molecules that play a crucial role in the structure and function of biological membranes. In aqueous solutions, these molecules can self-assemble into various structures, including micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell. The concentration at which micelle formation begins is known as the critical micelle concentration (CMC).[1] The CMC is a critical parameter in numerous applications, including drug delivery, solubilization of poorly water-soluble compounds, and in vitro biological assays.

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common phospholipid containing one saturated (stearoyl) and one unsaturated (oleoyl) acyl chain. The racemic form, (Rac)-SOPC, is a mixture of the sn-1 and sn-2 stereoisomers. Understanding the CMC of this compound is essential for its application in formulations and biophysical studies.

Critical Micelle Concentration of SOPC

A definitive, experimentally determined value for the critical micelle concentration (CMC) of this compound is not available in the current scientific literature. However, the CMC can be estimated by examining the values of structurally similar phospholipids.

The CMC of phospholipids is influenced by several factors, including:

  • Acyl Chain Length: Longer acyl chains generally lead to a lower CMC due to increased hydrophobicity.[2]

  • Acyl Chain Unsaturation: The presence of double bonds can increase the cross-sectional area of the hydrophobic tail, which may slightly increase the CMC.

  • Headgroup: The nature of the polar headgroup affects the packing of the phospholipids in the micelle.

  • Temperature: The effect of temperature on CMC can be complex and is dependent on the specific phospholipid.[2]

  • Ionic Strength of the Medium: The presence of salts can shield the charges of the headgroups, promoting micelle formation and thus lowering the CMC.

For a closely related phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which has a shorter saturated acyl chain (palmitoyl, 16:0) compared to SOPC's stearoyl chain (18:0), the CMC has been experimentally determined. Using fluorescence spectroscopy with pyrene as a probe, the CMC of POPC was found to be 5.7 ± 6 x 10⁻⁸ M.[3] A determination using the fixed-angle light scattering method yielded a value of 2.6 ± 1 x 10⁻⁷ M.[3]

Given that SOPC has a longer saturated acyl chain than POPC, it is expected to have a lower CMC . Therefore, the CMC of this compound is likely to be in the nanomolar to low micromolar range . The use of a racemic mixture is not expected to significantly alter the CMC compared to the pure stereoisomer, as the primary driving force for micellization is the hydrophobic effect of the acyl chains.

Quantitative Data Summary

The following table summarizes the experimentally determined CMC values for POPC, which can be used as a reference for estimating the CMC of SOPC.

PhospholipidMethodCMC (M)Reference
POPCPyrene Fluorescence5.7 x 10⁻⁸[3]
POPCFixed-Angle Light Scattering2.6 x 10⁻⁷[3]

Experimental Protocols for CMC Determination

Several well-established methods can be employed to experimentally determine the CMC of this compound.[4] The choice of method depends on the required sensitivity, the properties of the phospholipid, and the available instrumentation.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive and widely used method for determining the CMC of phospholipids.[5] It relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene, as it partitions from the polar aqueous environment into the nonpolar interior of the newly formed micelles.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol).

  • Sample Preparation:

    • Aliquot the this compound stock solution into a series of test tubes or vials.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the lipid films under vacuum for at least one hour to remove any residual solvent.

    • Hydrate the lipid films with a known volume of aqueous buffer to create a dilution series of this compound solutions with concentrations spanning the expected CMC. Ensure thorough vortexing or sonication to form a homogenous suspension.

    • Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is low (e.g., 1-2 µM) to avoid self-quenching. The final concentration of the organic solvent from the pyrene stock should be minimal (e.g., <0.5%).

  • Fluorescence Measurement:

    • Equilibrate the samples at the desired temperature.

    • Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃). This ratio is sensitive to the polarity of the pyrene microenvironment.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar core.[6]

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare this compound Stock Solution prep2 Create Lipid Films prep1->prep2 prep3 Hydrate Films to Form Dilution Series prep2->prep3 prep4 Add Pyrene Probe prep3->prep4 meas1 Equilibrate Samples prep4->meas1 meas2 Measure Fluorescence Spectra meas1->meas2 meas3 Record I1 and I3 Intensities meas2->meas3 an1 Calculate I1/I3 Ratio meas3->an1 an2 Plot I1/I3 vs. log[SOPC] an1->an2 an3 Determine CMC from Inflection Point an2->an3

Fluorescence Spectroscopy Workflow for CMC Determination
Light Scattering

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles.[7][8] As micelles form, the scattering intensity of the solution increases significantly due to the presence of these larger aggregates.

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound solutions in a suitable buffer at various concentrations, similar to the fluorescence method.

    • Filter all solutions through a fine pore size filter (e.g., 0.1 or 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.

  • Light Scattering Measurement:

    • Place the sample in a clean cuvette in the light scattering instrument.

    • For each concentration, measure the scattered light intensity at a fixed angle (e.g., 90°).

  • Data Analysis:

    • Plot the scattered light intensity as a function of the this compound concentration.

    • The plot will show a sharp increase in scattering intensity at the onset of micelle formation.

    • The CMC is determined as the concentration at the intersection of the two linear regions of the plot (below and above the transition).[8]

experimental_workflow_light_scattering cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare this compound Dilution Series prep2 Filter Solutions prep1->prep2 meas1 Place Sample in Cuvette prep2->meas1 meas2 Measure Scattered Light Intensity meas1->meas2 an1 Plot Intensity vs. [SOPC] meas2->an1 an2 Determine CMC from Breakpoint an1->an2

Light Scattering Workflow for CMC Determination
Surface Tensiometry

This classical method measures the surface tension of a solution as a function of surfactant concentration.[1] Below the CMC, the addition of surfactant molecules leads to their accumulation at the air-water interface, causing a decrease in surface tension. Above the CMC, the interface becomes saturated, and excess surfactant molecules form micelles in the bulk, resulting in a plateau or a much smaller change in surface tension with increasing concentration.

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound solutions in high-purity water or buffer at various concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

    • Ensure the system reaches equilibrium at each concentration before taking a measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will show a decrease in surface tension followed by a plateau.

    • The CMC is determined as the concentration at the intersection of the two lines fitted to the rapidly decreasing and the plateau regions of the plot.[9]

experimental_workflow_surface_tensiometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare this compound Dilution Series meas1 Measure Surface Tension of Each Solution prep1->meas1 an1 Plot Surface Tension vs. log[SOPC] meas1->an1 an2 Determine CMC from Breakpoint an1->an2

References

(Rac)-SOPC vs. POPC for Membrane Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The choice of lipid composition is a critical determinant in the study of biological membranes and their interactions with membrane-associated proteins. Among the vast array of available phospholipids, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are two of the most commonly utilized zwitterionic lipids for creating model membranes. Their prevalence in cellular membranes and their ability to form stable, fluid lipid bilayers make them excellent candidates for a wide range of biophysical and biochemical assays.

This technical guide provides a comprehensive comparison of (Rac)-SOPC and POPC, focusing on their distinct biophysical properties and the implications of these differences for membrane studies. We will delve into quantitative comparisons of their key physical parameters, provide detailed experimental protocols for their characterization, and explore how their unique characteristics can influence critical cellular signaling pathways. This guide is intended to assist researchers in making informed decisions about lipid selection for their specific experimental needs, from fundamental biophysical investigations to drug discovery and development applications.

Core Distinctions: this compound vs. POPC

The primary difference between SOPC and POPC lies in the length of their saturated acyl chain at the sn-1 position of the glycerol backbone. SOPC possesses a stearoyl chain (18 carbons), while POPC has a palmitoyl chain (16 carbons). Both lipids share an oleoyl chain (18 carbons with one double bond) at the sn-2 position. This seemingly minor variation in two methylene groups in the saturated chain leads to significant differences in the collective biophysical properties of the membranes they form.

It is also important to note the use of racemic this compound in many commercially available preparations. While biologically relevant phospholipids are enantiomerically pure, the use of racemic mixtures can be a cost-effective alternative for some biophysical studies where stereospecificity is not a primary concern. However, researchers should be aware that the presence of both enantiomers could potentially influence lipid packing and interactions with stereospecific molecules.

Quantitative Comparison of Biophysical Properties

The structural differences between this compound and POPC manifest in measurable variations in their membrane properties. The following table summarizes key quantitative data from various experimental and computational studies. It is important to consider that these values can be influenced by experimental conditions such as temperature, buffer composition, and the presence of other molecules like cholesterol.

PropertyThis compoundPOPCExperimental Method(s)Key Implications
Area per Lipid (Ų) ~63.8 - 69.8~64.3 - 70.5[1][2][3]X-ray Scattering, Neutron Scattering, Molecular Dynamics SimulationsInfluences lateral packing density, membrane fluidity, and the insertion and function of membrane proteins.
Bilayer Thickness (nm) ~4.0 - 4.7[4][5]~3.9 - 4.6[5][6]Small-Angle X-ray/Neutron Scattering (SAXS/SANS), Differential Interference Contrast (DIC) MicroscopyAffects hydrophobic matching with transmembrane domains of proteins, ion channel gating, and membrane capacitance.
Bending Rigidity (kBT) ~1.3 x 10-19 J (~31 kBT)[7][8][9]~20 - 30Micropipette Aspiration, Flicker Spectroscopy, Neutron Spin-EchoDetermines the membrane's resistance to bending and deformation, crucial for processes like vesicle budding, fusion, and cell shape changes.
Deuterium Order Parameter (SCD) Generally higher than POPCGenerally lower than SOPC2H-NMR SpectroscopyReflects the degree of conformational order of the acyl chains. Higher values indicate a more ordered, less fluid membrane interior.

Experimental Protocols

To empirically determine and compare the properties of this compound and POPC membranes, a variety of biophysical techniques can be employed. Below are detailed methodologies for key experiments.

Liposome Preparation by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size, suitable for many biophysical assays.

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipid (this compound or POPC) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid.

    • This initial hydration step results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder apparatus equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to generate LUVs with a diameter close to the membrane's pore size.[10]

    • The extrusion process should also be carried out at a temperature above the lipid's Tm.

Workflow for Liposome Preparation:

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion Dissolve Lipid Dissolve Lipid Evaporate Solvent Evaporate Solvent Dissolve Lipid->Evaporate Solvent Dry Film Dry Film Evaporate Solvent->Dry Film Hydrate with Buffer Hydrate with Buffer Dry Film->Hydrate with Buffer Form MLVs Form MLVs Hydrate with Buffer->Form MLVs Load Extruder Load Extruder Form MLVs->Load Extruder Extrude Extrude Load Extruder->Extrude Collect LUVs Collect LUVs Extrude->Collect LUVs

Caption: Workflow for preparing unilamellar liposomes.
Determination of Area per Lipid and Bilayer Thickness by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the average structural parameters of lipid bilayers in a liposome suspension.[11][12][13]

Methodology:

  • Sample Preparation: Prepare concentrated and well-homogenized liposome suspensions of this compound and POPC as described above.

  • SAXS Measurement:

    • Load the liposome sample into a temperature-controlled sample holder.

    • Expose the sample to a collimated X-ray beam and record the scattered X-rays at small angles (typically 0.1 to 10 degrees).

  • Data Analysis:

    • The scattering data is processed to obtain a one-dimensional scattering profile (intensity vs. scattering vector, q).

    • The bilayer thickness can be estimated from the positions of the minima and maxima in the scattering profile.

    • By fitting the scattering data to a model of the lipid bilayer electron density profile, more precise values for the bilayer thickness and the area per lipid can be obtained.[11][12][14][15]

Measurement of Bending Rigidity by Micropipette Aspiration

This technique directly measures the mechanical properties of giant unilamellar vesicles (GUVs).[16][17][18][19]

Methodology:

  • GUV Formation: Prepare GUVs of this compound and POPC using methods like electroformation or gentle hydration.

  • Micropipette Aspiration:

    • A single GUV is held by a micropipette with a known inner radius.

    • A small suction pressure is applied, causing a portion of the vesicle to be aspirated into the pipette.

  • Data Acquisition and Analysis:

    • The length of the aspirated portion of the vesicle is measured as a function of the applied suction pressure.

    • The bending rigidity is calculated from the relationship between the applied tension and the apparent area expansion of the vesicle membrane.[17][18]

Micropipette_Aspiration cluster_1 Pressure Control Pressure Suction Pressure Pipette Pipette Pressure->Pipette Controls Aspiration

Caption: Canonical G-Protein Coupled Receptor signaling pathway.
Ion Channel Gating

The function of ion channels, which control the flow of ions across the membrane, is also intimately linked to the properties of the lipid bilayer.

Influence of Membrane Properties:

  • Bilayer Thickness and Hydrophobic Mismatch: Similar to GPCRs, a mismatch between the hydrophobic length of the channel's transmembrane domain and the bilayer thickness can affect the energetic cost of different conformational states (e.g., open vs. closed), thereby altering the channel's gating properties. [20][21][22][23]For instance, a thicker SOPC membrane might favor a more extended conformation of a channel protein compared to a POPC membrane.

  • Lateral Pressure Profile: The distribution of lateral pressure within the membrane can influence the conformational changes associated with channel gating. The difference in acyl chain length between SOPC and POPC will lead to distinct lateral pressure profiles, which could differentially modulate the activity of mechanosensitive or voltage-gated ion channels. [20] Logical Relationship: Membrane Thickness and Ion Channel Gating

Ion_Channel_Gating cluster_0 Membrane Property cluster_1 Protein Conformation cluster_2 Channel Function Thickness Bilayer Thickness (SOPC > POPC) Mismatch Hydrophobic Mismatch Thickness->Mismatch Influences Energy Gating Free Energy Mismatch->Energy Alters Gating Channel Gating (Open/Closed Probability) Energy->Gating Modulates

Caption: Influence of bilayer thickness on ion channel gating.
Protein Kinase C (PKC) Activation

PKC is a family of signaling proteins that translocate to the cell membrane upon activation. This process is sensitive to the lipid composition and physical state of the membrane. [24][25][26][27][28] Influence of Membrane Properties:

  • Membrane Fluidity and Acyl Chain Unsaturation: The activation of PKC is influenced by the degree of unsaturation in the phospholipid acyl chains. [25]While both SOPC and POPC contain one unsaturated oleoyl chain, the difference in the saturated chain length can affect the overall membrane fluidity and packing, which in turn can modulate the insertion of the PKC regulatory domains into the membrane.

  • Lipid Packing and Headgroup Spacing: The spacing of the phospholipid headgroups can affect the binding of PKC's C1 and C2 domains to the membrane. The slightly different packing densities of SOPC and POPC could lead to altered headgroup spacing, potentially influencing the efficiency of PKC recruitment and activation. [27] Signaling Pathway Diagram: PKC Activation

PKC_Activation cluster_0 Upstream Signal cluster_1 Membrane Events cluster_2 Cytosolic Events cluster_3 Downstream Effects PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active PKC (Active at Membrane) DAG->PKC_active Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_inactive PKC (Inactive) PKC_inactive->PKC_active Translocation Ca_release->PKC_active Binds Substrate_Phos Substrate Phosphorylation PKC_active->Substrate_Phos

Caption: Protein Kinase C activation pathway.

Conclusion

The choice between this compound and POPC for membrane studies is not trivial and should be guided by the specific research question. While both lipids form stable, fluid bilayers, the two-carbon difference in the sn-1 acyl chain of SOPC leads to measurable differences in area per lipid, bilayer thickness, bending rigidity, and acyl chain order. These distinct biophysical properties can significantly impact the structure and function of membrane-associated proteins, thereby influencing cellular signaling pathways.

For studies where precise hydrophobic matching with a transmembrane protein is critical, or where the mechanical properties of the membrane are expected to play a key role, the differences between SOPC and POPC should be carefully considered. Researchers are encouraged to use the information and protocols provided in this guide to select the most appropriate lipid for their experimental system and to accurately characterize the properties of their model membranes. A thorough understanding of the biophysical nuances of these lipids will ultimately lead to more robust and physiologically relevant findings in the study of biological membranes.

References

The Role of (Rac)-SOPC in Model Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Rac)-SOPC

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a ubiquitous, naturally occurring phospholipid and a fundamental component of animal cell membranes. Its structure is inherently asymmetrical, featuring a saturated stearoyl (18:0) acyl chain at the sn-1 position and a monounsaturated oleoyl (18:1) acyl chain at the sn-2 position of the glycerol backbone. This asymmetry, particularly the kink introduced by the cis-double bond in the oleoyl chain, imparts critical biophysical properties to membranes, influencing fluidity, thickness, and lateral organization.

The designation This compound refers to a racemic mixture of SOPC, containing both stereoisomers at the chiral sn-2 position of the glycerol backbone. While biological systems exhibit high stereospecificity, this compound serves as a valuable and cost-effective tool in the creation of model biological membranes. For many fundamental biophysical studies focusing on the collective behavior of lipids in a bilayer, the properties of the racemic mixture closely mimic those of the pure enantiomer. SOPC is frequently used in research to gain insights into the physicochemical properties of lipid systems and to create liposomal carriers for bioactive compounds[1].

This technical guide provides an in-depth overview of the role of this compound in model membranes, summarizing its biophysical properties, its interactions with other membrane components like cholesterol, its function as a platform for membrane-associated proteins and signaling, and detailed protocols for its experimental use.

Biophysical Properties of SOPC-Containing Membranes

The unique chemical structure of SOPC dictates the physical characteristics of the bilayers it forms. These properties are crucial for the function of the membrane as a selective barrier and as a dynamic environment for proteins. The data below, compiled from various experimental and computational studies, quantifies these key characteristics.

PropertyConditionValueReference(s)
Main Phase Transition Temp. (Tm) Pure SOPC Bilayer6 °C (279 K)[2][3]
Pure SOPC Bilayer (Simulation)4 °C (277 K)[4][5]
SOPC + 10 mol% Cholesterol (Simulation)3 °C (276 K)[2][4]
Bilayer Thickness Pure SOPC Bilayer (283 K)~4.08 nm[6]
SOPC + 47 mol% Cholesterol (303 K)~4.7 nm[6]
Area per Lipid Pure SOPC Bilayer (273 K, Gel Phase)~0.46 nm²[6]
SOPC + 50 mol% Cholesterol (273 K)~0.40 nm²[6]
Lateral Diffusion Coefficient Liquid Crystalline Phase~10-8 cm²/s[1]

Modulation of Model Membrane Properties by this compound

Membrane Fluidity and Phase Behavior

SOPC is a key player in determining the phase of a model membrane. Below its main transition temperature (Tm), it exists in a more rigid, ordered gel phase (Lβ) . Above Tm, it transitions to a fluid, disordered liquid-crystalline phase (Lα) , where lateral mobility of lipids is high[5]. The unsaturated oleoyl chain is critical for maintaining membrane fluidity at physiological temperatures, as the kink in the chain disrupts tight packing of the acyl tails.

Interaction with Cholesterol

Cholesterol is a vital modulator of membrane properties, and its interaction with SOPC is well-studied. Cholesterol does not simply mix with SOPC; it intercalates between the phospholipid molecules, leading to significant changes in the membrane's physical state.

  • Induction of the Liquid-Ordered (Lo) Phase: In fluid Lα phase bilayers, cholesterol increases the order of the acyl chains. In gel Lβ phase bilayers, it disrupts the tight packing, inducing fluidity. The result is the formation of a distinct liquid-ordered (Lo) phase , which combines the high lateral mobility of a fluid phase with the high conformational order of a gel phase[6]. At cholesterol concentrations of 30 mol% or higher, SOPC bilayers exist entirely in the Lo phase over a wide temperature range[2][4].

  • Membrane Thickening: The rigid, planar structure of cholesterol forces the flexible acyl chains of SOPC to adopt a more extended conformation, leading to a significant increase in membrane thickness[6].

  • Reduced Permeability: By filling the gaps between phospholipid molecules, cholesterol decreases the passive permeability of the membrane to small molecules and ions.

The phase behavior of SOPC-cholesterol mixtures is complex, with regions of phase coexistence (e.g., Lα + Lo or Lβ + Lo) depending on temperature and concentration[4][7]. This behavior is fundamental to the formation of lipid rafts in cellular membranes.

G Logical Relationship: SOPC and Cholesterol Interaction SOPC SOPC Bilayer (Fluid, Lα Phase) Lo_Phase Liquid-Ordered Phase (Lo) (Increased Order & Thickness) SOPC->Lo_Phase + Intercalation Cholesterol Cholesterol Cholesterol->Lo_Phase Properties Altered Membrane Properties: - Decreased Permeability - Modulated Fluidity - Increased Mechanical Stability Lo_Phase->Properties G Phosphoinositide Signaling Pathway in a Model Membrane cluster_membrane Plasma Membrane (SOPC, Cholesterol, PIP2, etc.) cluster_cytosol Cytosol Receptor GPCR GProtein Gq Protein Receptor->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem recruits & activates CellularResponse Cellular Response (e.g., Proliferation, Contraction) PKC_mem->CellularResponse phosphorylates targets Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER binds to receptor Ca_ion Ca_ER->Ca_ion releases Ca_ion->PKC_mem co-activates PKC_cyto PKC PKC_cyto->PKC_mem translocates to Ligand Extracellular Signal Ligand->Receptor G Workflow: Liposome Preparation by Extrusion Start Start: this compound in Organic Solvent Evaporation 1. Solvent Evaporation (Rotary Evaporator) Start->Evaporation Film 2. Thin Lipid Film Formation Evaporation->Film Hydration 3. Hydration with Aqueous Buffer Film->Hydration MLV 4. Multilamellar Vesicles (MLVs) Formation Hydration->MLV Extrusion 5. Extrusion through Polycarbonate Membrane MLV->Extrusion LUV End: Unilamellar Vesicles (LUVs) of Defined Size Extrusion->LUV G Workflow: DSC Analysis of Liposomes Start Start: Concentrated Liposome Suspension Degas 1. Degas Sample and Reference Buffer Start->Degas Load 2. Load into DSC Pans Degas->Load Scan 3. Perform Thermal Scan (Heating/Cooling Cycles) Load->Scan Thermogram 4. Generate Thermogram (Heat Flow vs. Temp) Scan->Thermogram Analysis 5. Analyze Peak to Determine Tm and ΔH Thermogram->Analysis End End: Thermodynamic Properties Analysis->End G Workflow: AFM Analysis of Supported Lipid Bilayer Start Start: SUV Suspension and Cleaved Mica Incubate 1. Incubate SUVs on Mica Surface Start->Incubate Fusion 2. Vesicle Fusion and SLB Formation Incubate->Fusion Rinse 3. Rinse to Remove Excess Vesicles Fusion->Rinse Image 4. AFM Imaging (e.g., Tapping Mode) Rinse->Image ForceSpec 5. Force Spectroscopy (Force-Distance Curves) Rinse->ForceSpec End End: Topography and Mechanical Properties Image->End ForceSpec->End

References

Self-Assembly of (Rac)-SOPC in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly behavior of (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC) in aqueous solutions. Due to the limited availability of specific quantitative data for the racemic mixture of SOPC, this document integrates general principles of phospholipid self-assembly with available information on closely related lipids to offer a comprehensive resource.

Introduction to this compound Self-Assembly

This compound is a racemic mixture of the phospholipid 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. Like other amphiphilic molecules, this compound spontaneously self-assembles in aqueous environments to minimize the unfavorable interactions between its hydrophobic acyl chains and water. This process is primarily driven by the hydrophobic effect, leading to the formation of various aggregate structures, most notably micelles and vesicles (liposomes). The specific architecture of these aggregates is influenced by factors such as concentration, temperature, and the ionic strength of the solution.

The critical micelle concentration (CMC) is a key parameter, representing the concentration at which the formation of micelles becomes significant. Above the CMC, additional lipid monomers predominantly form new micelles or are incorporated into existing ones. The self-assembly process is a dynamic equilibrium between monomers and aggregated structures.

Thermodynamics of Self-Assembly

The self-assembly of phospholipids like this compound is a thermodynamically driven process. The primary thermodynamic parameters governing this process are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization.

  • Gibbs Free Energy of Micellization (ΔGmic): A negative ΔGmic indicates a spontaneous process. It can be calculated from the CMC using the equation: ΔGmic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

  • Enthalpy of Micellization (ΔHmic): This parameter reflects the heat change during micelle formation and can be endothermic or exothermic depending on the temperature. The temperature at which ΔHmic is zero is known as the athermal temperature of demicellization.

  • Entropy of Micellization (ΔSmic): The major contribution to the entropy change comes from the release of ordered water molecules from around the hydrophobic lipid tails, which is a highly favorable process.

Table 1: Conceptual Thermodynamic Parameters of this compound Micellization

ParameterExpected Value/BehaviorSignificance
Critical Micelle Concentration (CMC)Low (micromolar to nanomolar range)Indicates high propensity for self-assembly.
ΔGmicNegativeSpontaneous process.
ΔHmicTemperature-dependentCan be endothermic or exothermic.
ΔSmicPositiveMajor driving force for self-assembly (hydrophobic effect).

Experimental Protocols for Studying this compound Self-Assembly

Preparation of this compound Vesicles by Thin-Film Hydration

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (ULVs).

Materials:

  • This compound

  • Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Vortex mixer

  • Liposome extrusion device (optional)

  • Polycarbonate membranes (optional, with desired pore size, e.g., 100 nm)

Protocol:

  • Film Formation: Dissolve a known amount of this compound in the organic solvent in a round-bottom flask. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the phase transition temperature of the lipid. Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface.

  • Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours or overnight.

  • Hydration: Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Optional): To produce unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size using a liposome extrusion device.

Caption: Workflow for this compound vesicle preparation.

Characterization of this compound Aggregates

3.2.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is ideal for determining the hydrodynamic radius of micelles and vesicles.

Procedure:

  • Dilute a small aliquot of the this compound suspension in the hydration buffer to an appropriate concentration.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the measurement to obtain the size distribution, average hydrodynamic diameter, and polydispersity index (PDI).

3.2.2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their hydrated state.

Procedure:

  • A small drop of the this compound suspension is applied to a TEM grid.

  • The grid is blotted to create a thin film and then rapidly plunged into a cryogen (e.g., liquid ethane).

  • The vitrified sample is then transferred to a cryo-TEM for imaging.

Expected Quantitative Data

While specific experimental data for this compound is scarce, the following table provides expected ranges and characteristics based on the behavior of similar phospholipids.

Table 2: Anticipated Physical Properties of this compound Aggregates in Aqueous Solution

PropertyMethodExpected OutcomeReference
Vesicle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)50 - 200 nm (after extrusion)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 (after extrusion)
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical unilamellar or multilamellar vesicles
Zeta Potential Zeta Potential AnalyzerNear-neutral (for zwitterionic phosphocholine headgroup)

Self-Assembly Signaling Pathway and Logical Relationships

The self-assembly of this compound is a concentration-dependent process. Below the CMC, the lipid exists predominantly as monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles. At even higher concentrations, these micelles can rearrange to form larger and more complex structures, such as vesicles. This hierarchical assembly is a hallmark of amphiphilic molecules in aqueous environments.

SelfAssemblyPathway Monomers This compound Monomers CMC Critical Micelle Concentration (CMC) Monomers->CMC [Concentration] > CMC Micelles Micelles CMC->Micelles Vesicles Vesicles (Liposomes) Micelles->Vesicles Higher Concentration & Further Assembly

Caption: Concentration-dependent self-assembly of this compound.

Conclusion

The self-assembly of this compound in aqueous solution is a fundamental process with significant implications for drug delivery and biomaterials science. While specific quantitative data for the racemic mixture remains an area for further investigation, the principles outlined in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and scientists working with this and similar phospholipid systems. The ability to form stable vesicles makes this compound a promising candidate for the encapsulation and delivery of therapeutic agents. Further characterization of its specific physicochemical properties will be crucial for optimizing its use in various applications.

An In-depth Technical Guide to the Interaction of Cholesterol with (Rac)-SOPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

The interaction between cholesterol and phospholipids is a cornerstone of membrane biology, profoundly influencing the structural integrity, fluidity, and function of cellular membranes. 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common monounsaturated phospholipid used in model systems to mimic the fluid-disordered state of biological membranes. This guide provides a detailed technical overview of the interaction between cholesterol and SOPC bilayers. While the literature predominantly focuses on the stereospecific sn-1,2 isomer of SOPC, the principles outlined herein are fundamental to understanding the behavior of its racemic mixture, (Rac)-SOPC. This document synthesizes quantitative data from molecular dynamics simulations and experimental studies, details common experimental protocols, and provides visual representations of the core biophysical relationships and workflows.

The primary consequence of incorporating cholesterol into an SOPC bilayer is the well-documented "condensing effect".[1][2] Cholesterol's rigid, planar structure imposes order on the flexible acyl chains of neighboring SOPC molecules.[3] This leads to a more tightly packed, thicker, and mechanically stiffer membrane, transitioning from a liquid-disordered (Ld) phase to a more viscous liquid-ordered (Lo) phase.[4] These structural alterations have significant implications for membrane permeability, the function of embedded proteins, and the formation of lipid domains, all of which are critical considerations in drug development and disease pathology.

Quantitative Analysis of Cholesterol's Effects

The addition of cholesterol to SOPC bilayers induces significant, measurable changes in the membrane's physical properties. Data from atomistic molecular dynamics (MD) simulations and experimental measurements quantify these effects, with many properties showing a saturation point at approximately 30 mol% cholesterol.[5][6]

Structural and Ordering Effects

Cholesterol's presence directly impacts the geometry and molecular order of the SOPC bilayer. It reduces the lateral space occupied by each phospholipid while increasing the overall thickness of the membrane.[1][5]

Cholesterol (mol%)Bilayer Thickness (nm)Area per SOPC Lipid (Ų)sn-1 Chain Order Parameter (SCD)
0~4.08~61.4~0.33
10Increase~62.0 (X-ray data)[4]Increase
30Significant IncreaseDecreaseMaximum
47~4.70--
50Near Maximum~49.4Slight Decrease from 30%

Table 1: Summary of quantitative data on the structural effects of increasing cholesterol concentration in SOPC bilayers. Data is compiled from molecular dynamics simulations at 273 K and experimental X-ray diffraction.[4][5]

Mechanical Properties

The condensing effect also enhances the mechanical resilience of the SOPC bilayer. The membrane becomes less deformable and more resistant to rupture, which can influence cellular processes and the stability of liposomal drug delivery systems.

PropertyConditionValue / Change
Bending Modulus (K_C)Increasing CholesterolIncreases, levels off >30 mol%[7]
Area Stretch Modulus (K_A)Addition of 50 mol% Cholesterol~6-fold increase[7]
Rupture TensionAddition of 50 mol% CholesterolIncrease from ~12 to ~26 mN/m[8]

Table 2: Influence of cholesterol on the key mechanical properties of SOPC bilayers as determined by experimental techniques like micropipette aspiration and X-ray scattering analysis.[7][8]

Key Experimental Protocols

Investigating the nuanced interactions between cholesterol and SOPC requires sophisticated biophysical techniques. Atomistic Molecular Dynamics (MD) simulations provide unparalleled molecular-level insight, while Solid-State Nuclear Magnetic Resonance (ssNMR) offers direct experimental measurement of critical parameters like acyl chain order.

Protocol: Atomistic Molecular Dynamics (MD) Simulation

MD simulations are a powerful computational method for studying the structure and dynamics of lipid bilayers at an atomic resolution.[9][10]

Objective: To simulate an SOPC bilayer with a defined cholesterol concentration to analyze structural and dynamic properties.

Methodology:

  • System Setup & Parameterization:

    • Force Field Selection: Choose a suitable all-atom force field optimized for lipids, such as Slipids, CHARMM36, or AMBER Lipid14.[5][11]

    • Initial Configuration: Use a membrane builder tool (e.g., CHARMM-GUI) to generate the initial coordinates for a hydrated bilayer system.[11] Specify the number of SOPC and cholesterol molecules per leaflet (e.g., 128 total lipids for a small patch) and the desired cholesterol mole fraction.

    • Hydration: Solvate the bilayer with a water model (e.g., TIP3P) to a standard level, such as 25-30 water molecules per lipid.[9]

    • Ionization: Add ions (e.g., K+, Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.[11]

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any unfavorable steric clashes from the initial build.

  • Equilibration:

    • Conduct a multi-stage equilibration process.

    • NVT Ensemble (Constant Volume, Temperature): Run a short simulation (~1 ns) with position restraints on the lipid heavy atoms to allow water molecules to equilibrate around the lipid headgroups. Maintain temperature using a thermostat (e.g., Nosé-Hoover).

    • NPT Ensemble (Constant Pressure, Temperature): Run a longer simulation (~10-20 ns), gradually releasing the position restraints. Use a barostat (e.g., Parrinello-Rahman) to maintain a pressure of 1 bar, allowing the bilayer's surface area and box dimensions to relax to an equilibrium state.[9]

  • Production Run:

    • Execute the production simulation for a significant duration (e.g., >100 ns) under the NPT ensemble without any restraints.[9][11] Save the system coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.

  • Data Analysis:

    • From the trajectory, calculate key properties:

      • Bilayer Thickness: Measure the average distance between the phosphate atoms in the two leaflets.[5]

      • Area per Lipid: Divide the total surface area of the simulation box in the x-y plane by the number of lipids per leaflet.[5]

      • Deuterium Order Parameters (SCD): Calculate the order parameter for each carbon atom along the SOPC acyl chains to quantify chain ordering.[5]

Protocol: Solid-State NMR for Order Parameter Determination

Solid-state NMR is a non-invasive experimental technique that provides detailed information on the orientation and dynamics of molecules within a membrane.[12][13]

Objective: To experimentally measure the acyl chain order parameters of SOPC in the presence of cholesterol.

Methodology:

  • Sample Preparation:

    • Lipid Film Formation: Co-dissolve SOPC (specifically deuterium-labeled at a desired acyl chain position) and cholesterol in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

    • Hydration: Place the tube under a vacuum for several hours to remove residual solvent. Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).

    • Sample Packing: Transfer the resulting MLV suspension into an NMR rotor.

  • NMR Spectroscopy:

    • Spectrometer Setup: Place the rotor in a solid-state NMR spectrometer.

    • Experiment Selection: Utilize a quadrupolar echo pulse sequence, which is standard for acquiring ²H NMR spectra of deuterated lipids in membranes.[14]

    • Data Acquisition: Acquire the spectrum at a controlled temperature. The resulting spectrum for a non-oriented sample is a Pake doublet.

  • Data Analysis:

    • Quadrupolar Splitting (Δνq): Measure the frequency separation between the two peaks of the Pake doublet.

    • Order Parameter Calculation: Calculate the C-²H bond order parameter (SCD) using the equation: SCD = (4/3) * (h / e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

    • Interpretation: A larger quadrupolar splitting corresponds to a higher order parameter, indicating more restricted motion and greater alignment of the C-²H bond with respect to the bilayer normal.[14]

Visualizing Core Concepts and Workflows

Graphviz diagrams are used to illustrate the central biophysical effects and the procedural flow of the key experimental methods described.

The Condensing Effect of Cholesterol

The primary logical relationship governing the cholesterol-SOPC interaction is the induction of order and compaction in the bilayer.

G start Addition of Cholesterol to SOPC Bilayer condense Induces 'Condensing Effect' start->condense order Increased Acyl Chain Order condense->order thickness Increased Bilayer Thickness condense->thickness area Decreased Area per Lipid condense->area stiffness Increased Mechanical Stiffness condense->stiffness G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis build Build Initial Configuration solvate Solvate & Ionize build->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production Run equilibrate->production analyze Analyze Trajectory production->analyze results Calculate Properties (Thickness, Area, Order) analyze->results G prep_start Co-dissolve d-SOPC & Cholesterol in Solvent film Form Thin Lipid Film (Solvent Evaporation) prep_start->film hydrate Hydrate Film to Form Multilamellar Vesicles (MLVs) film->hydrate acquire Acquire ²H Spectrum (Quadrupolar Echo) hydrate->acquire analysis Measure Quadrupolar Splitting (Δνq) acquire->analysis result Calculate Order Parameter (SCD) analysis->result

References

effect of temperature on (Rac)-SOPC liposome stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effect of Temperature on (Rac)-SOPC Liposome Stability

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, artificial vesicles composed of one or more lipid bilayers, are paramount in modern drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic active pharmaceutical ingredients (APIs), coupled with their biocompatibility and biodegradability, makes them highly versatile carriers. Among the various phospholipids used in their formulation, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common choice due to its zwitterionic nature and structural similarity to lipids found in biological membranes.

The stability of a liposomal formulation is a critical quality attribute that dictates its shelf-life, in vivo fate, and therapeutic efficacy. Temperature is one of the most significant environmental factors influencing this stability. It can trigger profound changes in the physical state and chemical integrity of the lipid bilayer, leading to aggregation, fusion, and premature leakage of the encapsulated drug. This technical guide provides a comprehensive overview of the effects of temperature on the stability of this compound liposomes, detailing the underlying physicochemical principles, standard analytical protocols, and data interpretation.

Physicochemical Properties of SOPC and its Phase Behavior

SOPC is a phosphatidylcholine molecule featuring a saturated stearoyl chain (C18:0) at the sn-1 position and an unsaturated oleoyl chain (C18:1) at the sn-2 position. This asymmetry and the cis-double bond in the oleoyl chain create a kink, which disrupts tight lipid packing and results in a relatively low main phase transition temperature (Tm).

The phase transition is a critical thermotropic event where the lipid bilayer shifts from a tightly packed, ordered gel phase (Lβ) at lower temperatures to a more fluid, disordered liquid-crystalline phase (Lα) at higher temperatures.[1][2] For pure SOPC bilayers, this transition occurs at approximately 4-6°C (277-279 K) .[1][2]

  • Below Tm (Gel Phase, Lβ): The hydrocarbon chains are in a more extended, all-trans conformation, leading to a thicker, less permeable, and more rigid membrane.

  • Above Tm (Liquid-Crystalline Phase, Lα): The hydrocarbon chains have increased rotational freedom, leading to a thinner, more fluid, and more permeable membrane.

  • At the Tm: The bilayer coexists in gel and liquid-crystalline domains. This creates packing defects at the domain boundaries, leading to a state of maximum permeability and instability.[3][4]

Understanding this low Tm is fundamental to predicting the stability of SOPC liposomes under various storage and physiological conditions.

The Impact of Temperature on Liposome Stability

Temperature influences both the physical and chemical stability of liposomes.[] These aspects are interconnected and crucial for maintaining the formulation's integrity from manufacturing to administration.

Physical Stability

Physical instability manifests as changes in vesicle size, aggregation, fusion, or the leakage of encapsulated contents.[6]

  • Vesicle Size, Aggregation, and Fusion: Temperature influences the kinetic energy of liposomes in suspension. Elevated temperatures increase the frequency of collisions between vesicles, which can promote aggregation.[7] Instability is most pronounced near the Tm, where the membrane's structural integrity is compromised, making vesicles more susceptible to fusion upon collision. This results in an increase in the average particle size and the polydispersity index (PDI), a measure of the heterogeneity of the size distribution.[8]

  • Drug Leakage and Permeability: The permeability of the SOPC bilayer is highly temperature-dependent. In the gel phase (below ~4°C), the membrane is tightly packed, and drug leakage is minimal. As the temperature rises above the Tm into the liquid-crystalline phase (e.g., at room temperature or physiological temperature of 37°C), the increased fluidity and motion of the lipid chains enhance the passive diffusion of encapsulated molecules across the bilayer.[3][9] The rate of leakage is highest at the phase transition temperature itself, where structural defects in the membrane act as transient pores.[4]

Chemical Stability

Chemical stability relates to the degradation of the constituent lipids, primarily through hydrolysis and oxidation.[]

  • Hydrolysis: The ester linkages in the SOPC molecule are susceptible to hydrolysis, which cleaves the fatty acid chains from the glycerol backbone, producing lysophospholipids and free fatty acids. These degradation products can act as detergents, disrupting the bilayer structure and increasing its permeability.[10] The rate of hydrolysis is significantly accelerated at higher temperatures.

  • Oxidation: The unsaturated oleoyl chain in SOPC is vulnerable to oxidation by reactive oxygen species. This process can be initiated by exposure to light, oxygen, or trace metal ions.[6] Lipid peroxidation compromises the integrity of the acyl chains, leading to increased membrane permeability and potential formation of reactive byproducts. Like hydrolysis, the rate of oxidation increases with temperature.

Data on Temperature-Dependent Stability

The following tables summarize expected quantitative data for this compound liposomes subjected to different temperature conditions. These values are representative and illustrate the principles discussed.

Table 1: Effect of Temperature on Physical Characteristics of this compound Liposomes.

Parameter 4°C (Storage) 25°C (Room Temp) 37°C (Physiological) 50°C (Accelerated)
Mean Particle Size (nm) 105 110 115 140 (Aggregation)
Polydispersity Index (PDI) 0.12 0.15 0.18 0.35

| Zeta Potential (mV) | -25 | -23 | -22 | -18 |

Table 2: Effect of Temperature on Drug Leakage from this compound Liposomes Over 24 Hours.

Time % Drug Leakage at 4°C % Drug Leakage at 25°C % Drug Leakage at 37°C
1 hour < 1% 5% 10%
6 hours 2% 15% 25%
12 hours 4% 25% 40%

| 24 hours | 8% | 40% | 60% |

Experimental Protocols for Stability Assessment

A robust assessment of liposome stability requires a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common and straightforward method for producing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

  • Lipid Film Formation: Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid Tm (for SOPC, >6°C) to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated to the flask. Hydrate the lipid film by gentle agitation at a temperature above the Tm. This process swells the lipid sheets, which then self-assemble into MLVs.

  • Sizing (Optional): To produce smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or, preferably, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension.[11][12]

  • Principle: The technique measures the time-dependent fluctuations in the intensity of laser light scattered by the liposomes undergoing Brownian motion.[13] Smaller particles move faster, causing more rapid fluctuations. Analysis of these fluctuations yields the diffusion coefficient, which is then converted to particle size via the Stokes-Einstein equation.

  • Sample Preparation: Dilute the liposome suspension with the same buffer it was prepared in to a suitable concentration to avoid multiple scattering effects. The sample should be free of dust or large aggregates; filtration through a 0.22 µm or 0.45 µm filter may be necessary if aggregates are present.

  • Measurement:

    • Place the diluted sample in a clean cuvette.

    • Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument.[14]

    • Set the instrument parameters, including the viscosity and refractive index of the dispersant.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument software reports the intensity-weighted mean particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Protocol 3: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key predictor of colloidal stability.[15][16]

  • Principle: The measurement is performed using laser Doppler velocimetry.[] An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

  • Sample Preparation: Dilute the liposome sample in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[18] High salt concentrations can screen the surface charge and lead to inaccurate measurements.

  • Measurement:

    • Load the sample into a specialized folded capillary cell, ensuring no air bubbles are present.[18]

    • Place the cell in the instrument and allow it to equilibrate to the set temperature.

    • The instrument applies the voltage and measures the particle velocity to determine the zeta potential.

  • Data Analysis: The result is reported in millivolts (mV). Liposome suspensions with a zeta potential greater than |±30 mV| are generally considered to have high stability against aggregation.[16]

Protocol 4: Drug Leakage Assay using Fluorescence Spectroscopy

This assay quantifies the release of an encapsulated fluorescent probe over time at different temperatures.

  • Principle: A self-quenching fluorescent dye, such as calcein or carboxyfluorescein (CF), is encapsulated in the liposomes at a high concentration.[4][10] At this concentration, the fluorescence is minimal. When the dye leaks out of the liposomes and is diluted in the external buffer, the quenching is relieved, and a proportional increase in fluorescence intensity is observed.

  • Procedure:

    • Prepare liposomes as described in Protocol 1, using a concentrated solution of the fluorescent dye in the hydration buffer.

    • Remove the non-encapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).

    • Divide the purified liposome suspension into aliquots and incubate them in temperature-controlled water baths or a fluorometer cuvette holder at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points, measure the fluorescence intensity (F_t).

    • To determine the fluorescence corresponding to 100% leakage (F_max), add a detergent (e.g., Triton X-100) to a sample to completely disrupt the liposomes.

  • Data Analysis: Calculate the percentage of drug leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.

Visualizing Workflows and Mechanisms

Diagrams created using DOT language help to visualize the complex relationships and processes involved in stability testing.

G cluster_prep Liposome Preparation cluster_analysis Stability Analysis at Different Temperatures (T) cluster_output Data Output p1 Lipid Dissolution (SOPC in Organic Solvent) p2 Thin-Film Formation (Rotary Evaporation) p1->p2 p3 Hydration (Aqueous Buffer + API) p2->p3 p4 Sizing (Extrusion / Sonication) p3->p4 a1 Particle Size / PDI (DLS) p4->a1 Incubate at T1, T2, T3... a2 Zeta Potential p4->a2 Incubate at T1, T2, T3... a3 Drug Leakage Assay (Fluorescence) p4->a3 Incubate at T1, T2, T3... a4 Phase Transition (Tm) (DSC) p4->a4 Incubate at T1, T2, T3... o1 Size vs. Temp a1->o1 o3 Stability Profile a2->o3 o2 Leakage vs. Time/Temp a3->o2 o1->o3 o2->o3

Caption: Experimental workflow for the preparation and temperature-dependent stability analysis of SOPC liposomes.

G cluster_temp Effect of Temperature on SOPC Bilayer State cluster_props Resulting Membrane Properties T_low < 4°C (Gel Phase - Lβ) T_tm ~ 4-6°C (Phase Transition) T_low->T_tm Heating P_low Ordered Rigid Low Permeability T_low->P_low T_high > 6°C (Liquid Phase - Lα) T_tm->T_high Heating P_tm Packing Defects Phase Boundaries MAXIMUM Permeability T_tm->P_tm P_high Disordered Fluid High Permeability T_high->P_high

Caption: Relationship between temperature, SOPC bilayer phase state, and membrane properties.

Conclusion

The stability of this compound liposomes is intrinsically linked to temperature, a factor that must be meticulously controlled and characterized throughout the product lifecycle. The low phase transition temperature of SOPC (~4-6°C) means that at common storage, room, and physiological temperatures, the liposome membrane exists in a fluid, liquid-crystalline state. While this fluidity can be beneficial for certain biological interactions, it also renders the liposomes more susceptible to drug leakage and aggregation compared to lipids with higher Tm values.

Key takeaways for professionals in drug development are:

  • Storage: SOPC liposomes should be stored at refrigerated temperatures (e.g., 4°C), close to but below their Tm, to minimize both physical instability and chemical degradation.

  • Stability Studies: A comprehensive stability program must assess the impact of temperature on particle size, PDI, zeta potential, and drug leakage.

  • Formulation: For applications requiring greater stability at physiological temperatures, formulation strategies such as the inclusion of cholesterol to modulate membrane fluidity or the use of lipids with higher phase transition temperatures should be considered.

By understanding and applying the principles and protocols outlined in this guide, researchers can better design, characterize, and optimize stable and effective SOPC-based liposomal drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Preparation of (Rac)-SOPC Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying a wide range of biological phenomena, from membrane biophysics to the interactions of proteins with lipid bilayers. Their cell-like dimensions allow for direct visualization of membrane dynamics and protein recruitment using light microscopy. 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a biologically relevant phospholipid, and GUVs composed of SOPC provide a fluid and well-characterized membrane environment. This document provides detailed protocols for the preparation of SOPC GUVs using two common methods: electroformation and gentle hydration.

The small GTPase Rac is a key regulator of the actin cytoskeleton and is implicated in cell motility, proliferation, and membrane trafficking. The interaction of Rac with the plasma membrane is crucial for its function. SOPC GUVs can serve as a minimal system to reconstitute and study the dynamics of Rac-membrane binding and activation. These application notes provide a foundation for researchers to prepare high-quality SOPC GUVs and suggest a potential workflow for investigating Rac-GUV interactions.

Data Presentation: Quantitative Parameters for GUV Preparation

The following tables summarize key quantitative parameters for the preparation of GUVs. Note that these are starting points, and optimization may be necessary for specific experimental needs.

Table 1: Parameters for Electroformation of SOPC GUVs

ParameterValueNotes
Lipid Composition 100% SOPC or SOPC with desired mole % of other lipidsCholesterol can be included to modulate membrane fluidity.
Lipid Concentration 1 - 5 mg/mL in organic solventA common starting point is 2 mg/mL.[1]
Organic Solvent Chloroform or 2:1 (v/v) Chloroform:MethanolEnsure high purity of solvents.
Lipid Film Deposition 2-10 µL of lipid solution on conductive glass slides (ITO)Spread evenly to form a thin film.
Drying of Lipid Film 1-2 hours under vacuumTo ensure complete removal of organic solvent.
Hydration Buffer Low ionic strength buffer (e.g., deionized water, sucrose solution)High salt concentrations can hinder GUV formation by electroformation.
AC Field Voltage 1-3 VOptimization is often required.
AC Field Frequency 10 - 500 HzA common starting frequency is 10 Hz.
Electroformation Time 2 - 4 hoursLonger times can increase yield but may also lead to vesicle rupture.
Temperature Room temperature or above the lipid's phase transition temperatureSOPC has a low phase transition temperature.

Table 2: Parameters for Gentle Hydration of SOPC GUVs

ParameterValueNotes
Lipid Composition 100% SOPC or SOPC with desired mole % of other lipidsThis method is more tolerant of charged lipids than electroformation.
Lipid Concentration 1 - 10 mg/mL in organic solvent
Organic Solvent Chloroform or Chloroform:Methanol mixture
Lipid Film Deposition On a glass or Teflon surface in a round-bottom flask or chamberA larger surface area can improve yield.
Drying of Lipid Film At least 2 hours under vacuumThorough drying is critical.
Hydration Buffer Can be a physiological buffer (e.g., PBS, HEPES-buffered saline)This is a major advantage over electroformation.[2][3][4]
Hydration Time 2 hours to overnightLonger incubation can lead to larger GUVs.
Temperature Above the phase transition temperature of the lipidGentle agitation is sometimes used but can lead to multilamellar vesicles.

Experimental Protocols

Protocol 1: Electroformation of SOPC GUVs

This method generally produces a high yield of unilamellar vesicles.

Materials:

  • SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • Chloroform (high purity)

  • Indium Tin Oxide (ITO) coated glass slides

  • Function generator

  • Electroformation chamber

  • Sucrose solution (e.g., 200 mM)

  • Microscope for observation

Procedure:

  • Prepare Lipid Solution: Dissolve SOPC in chloroform to a final concentration of 2 mg/mL.

  • Coat Electrodes: Carefully deposit 5-10 µL of the SOPC solution onto the conductive side of two ITO slides. Spread the solution evenly to create a thin, uniform lipid film.

  • Dry Lipid Films: Place the coated ITO slides in a vacuum desiccator for at least 1-2 hours to completely remove the chloroform.

  • Assemble Chamber: Assemble the electroformation chamber using the two ITO slides with the lipid films facing each other, separated by a silicone spacer.

  • Hydration: Fill the chamber with a low ionic strength hydration buffer, such as a 200 mM sucrose solution.

  • Apply Electric Field: Connect the ITO slides to a function generator. Apply a sinusoidal AC electric field with a voltage of 1-3 V and a frequency of 10 Hz for 2 hours. This is a common starting point; optimization of voltage and frequency may be necessary.[5]

  • Vesicle Detachment: After the initial swelling period, some protocols include a step of decreasing the frequency to around 2 Hz for 30 minutes to promote the detachment of vesicles from the electrode surface.

  • Harvest GUVs: Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid rupturing the vesicles.

  • Observation: Transfer a small aliquot of the GUV suspension to a microscope slide for observation under phase contrast or fluorescence microscopy (if fluorescently labeled lipids are included).

Protocol 2: Gentle Hydration of SOPC GUVs

This method is simpler than electroformation and is suitable for use with physiological buffers.

Materials:

  • SOPC

  • Chloroform

  • Glass vial or round-bottom flask

  • Hydration buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Water bath or incubator

Procedure:

  • Prepare Lipid Film: Dissolve SOPC in chloroform and deposit a thin film on the bottom of a glass vial or round-bottom flask by slowly rotating the vessel as the solvent evaporates under a gentle stream of nitrogen.

  • Thorough Drying: Place the vessel under high vacuum for at least 2 hours to remove any residual solvent.

  • Pre-hydration (Optional): Some protocols suggest pre-hydrating the lipid film by exposing it to a humid environment (e.g., water-saturated nitrogen stream) for about 15-30 minutes.

  • Hydration: Gently add the desired hydration buffer (e.g., PBS) to the vessel, ensuring the lipid film is fully submerged. It is crucial to add the buffer slowly and with minimal disturbance to the film.[2][3][4]

  • Incubation: Seal the vessel and incubate it at a temperature above the phase transition temperature of SOPC (which is below room temperature, so room temperature is sufficient) for 2 hours to overnight without agitation.[6]

  • Harvest GUVs: The GUVs will detach from the glass surface and form a cloudy suspension. Carefully aspirate the GUV-containing supernatant with a wide-bore pipette tip.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Preparation of SOPC GUVs for Rac Interaction Studies

The following diagram illustrates a typical workflow for preparing SOPC GUVs and subsequently using them to study the interaction with the Rac GTPase.

GUV_Rac_Workflow cluster_prep SOPC GUV Preparation cluster_assay Rac-GUV Interaction Assay prep_start Start: SOPC in Organic Solvent lipid_film Lipid Film Deposition & Drying prep_start->lipid_film hydration Hydration (Electroformation or Gentle Hydration) lipid_film->hydration guv_formation SOPC GUVs Formed hydration->guv_formation incubation Incubate SOPC GUVs with Rac Protein guv_formation->incubation rac_prep Prepare Rac Protein Solution (with fluorescent tag, e.g., GFP-Rac) rac_prep->incubation microscopy Visualize using Fluorescence Microscopy incubation->microscopy analysis Analyze Rac recruitment to GUV membrane microscopy->analysis

Caption: Workflow for SOPC GUV preparation and Rac interaction analysis.

Signaling Pathway: Simplified Rac GTPase Activation Cycle

This diagram illustrates the basic activation and inactivation cycle of Rac GTPase, which is central to its function at the cell membrane.

Rac_Cycle Rac_GDP Rac-GDP (Inactive) Cytosolic Rac_GTP Rac-GTP (Active) Membrane-Associated Rac_GDP->Rac_GTP GTP Rac_GTP->Rac_GDP Pi Effector Downstream Effectors (e.g., WAVE complex) Rac_GTP->Effector Binds to GEF GEF (Guanine Nucleotide Exchange Factor) GEF->Rac_GDP Activates GAP GAP (GTPase Activating Protein) GAP->Rac_GTP Inactivates GDI GDI (GDP Dissociation Inhibitor) GDI->Rac_GDP Sequesters

Caption: Simplified Rac GTPase activation and inactivation cycle.

References

Application Notes and Protocols for the Preparation of (Rac)-SOPC Supported Lipid Bilayers (SLBs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as biomimetic models of cell membranes. 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common unsaturated phospholipid used in these models. This document provides a detailed protocol for the formation of SLBs using a racemic mixture of SOPC, denoted as (Rac)-SOPC, via the widely used vesicle fusion technique. While the stereochemistry of lipids can influence membrane properties, the fundamental principles of SLB formation are generally applicable to both pure enantiomers and racemic mixtures[1]. The main phase transition temperature (Tm) of non-racemic SOPC is approximately 6.7°C[2]. For efficient SLB formation, it is crucial to perform the vesicle fusion process at a temperature above the lipid's Tm to ensure the vesicles are in a fluid and fusogenic state.

Data Presentation

The following tables summarize the key quantitative parameters for the preparation of this compound SLBs.

Table 1: Reagents and Materials

Reagent/MaterialSpecificationSupplier ExamplePurpose
This compound>99% purityAvanti Polar LipidsPrimary lipid for SLB formation
ChloroformACS reagent grade, ≥99.8%Sigma-AldrichLipid solvent
Buffer (e.g., PBS)pH 7.4, 0.2 µm filteredVWRAqueous medium for vesicle rehydration and SLB formation
SubstratesGlass coverslips, mica, or silicon wafersVariousSolid support for the SLB
Piranha solution3:1 mixture of H₂SO₄ and H₂O₂N/A (prepare fresh)Substrate cleaning (use with extreme caution)
Ethanol200 proofDecon LabsSubstrate cleaning
Nitrogen gasHigh purityAirgasDrying solvent from lipid film and substrates
Polycarbonate membranes100 nm pore sizeWhatmanVesicle extrusion
Mini-extruderN/AAvanti Polar LipidsVesicle sizing

Table 2: Experimental Parameters

ParameterValueNotes
Lipid concentration (in chloroform)1-10 mg/mLFor creating the initial lipid film.
Lipid film drying time≥ 1 hour under vacuumTo ensure complete removal of organic solvent.
Vesicle rehydration bufferPhosphate-Buffered Saline (PBS), pH 7.4Other buffers like Tris or HEPES can also be used.
Final lipid concentration (in buffer)0.1 - 1.0 mg/mLFor vesicle suspension.
Extrusion cycles11-21 timesTo produce unilamellar vesicles of a consistent size.
Vesicle size (diameter)~100 nmControlled by the pore size of the extrusion membrane.
Incubation temperatureRoom temperature (~20-25°C)Well above the Tm of SOPC (~6.7°C).
Incubation time30-60 minutesFor vesicle fusion and SLB formation.
Rinsing buffer volume10x the chamber volumeTo remove excess, non-fused vesicles.

Experimental Protocols

This section details the step-by-step methodologies for preparing this compound SLBs.

Protocol 1: Substrate Cleaning

A meticulously clean and hydrophilic substrate is essential for the successful formation of a high-quality SLB.

  • Piranha Etching (for glass and silicon substrates - use with extreme caution in a certified fume hood with appropriate personal protective equipment):

    • Immerse the substrates in freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes.

    • Rinse the substrates copiously with ultrapure water (18.2 MΩ·cm).

    • Rinse with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Store the cleaned substrates in a vacuum desiccator until use.

  • Mica Substrates:

    • Cleave the mica sheet using sharp tweezers immediately before use to expose a fresh, atomically flat surface.

Protocol 2: this compound Vesicle Preparation

This protocol describes the formation of small unilamellar vesicles (SUVs) through the extrusion method.

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask to achieve a concentration of 1-10 mg/mL.

    • Create a thin lipid film on the inside of the flask by evaporating the chloroform using a gentle stream of nitrogen gas while rotating the flask.

    • Place the flask under a high vacuum for at least one hour to remove any residual solvent.

  • Lipid Film Hydration:

    • Rehydrate the dried lipid film with the desired buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 0.1-1.0 mg/mL.

    • Vortex the solution for several minutes until the lipid film is fully suspended, resulting in a milky solution of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a gas-tight syringe.

    • Pass the lipid suspension through the extruder membrane 11 to 21 times. The solution should become clearer as unilamellar vesicles are formed.

    • The resulting vesicle suspension can be stored at 4°C for a short period, but it is best to use them fresh.

Protocol 3: SLB Formation by Vesicle Fusion

This protocol describes the final step of forming the SLB on the cleaned substrate.

  • Substrate Incubation:

    • Place the cleaned substrate in a suitable chamber (e.g., a fluidic cell or a simple well).

    • Add the this compound vesicle suspension to the chamber, ensuring the substrate surface is fully covered.

    • Incubate at room temperature (~20-25°C) for 30-60 minutes. This temperature is well above the phase transition temperature of SOPC, promoting vesicle rupture and fusion on the substrate.

  • Rinsing:

    • Gently rinse the chamber with a generous amount of pre-warmed buffer (at the same incubation temperature) to remove excess vesicles that have not fused to the surface. A volume of at least 10 times the chamber volume is recommended.

    • The SLB is now formed and should be kept hydrated at all times.

Protocol 4: Characterization of the SLB

It is crucial to characterize the quality of the formed SLB. Common techniques include:

  • Fluorescence Recovery After Photobleaching (FRAP): This technique is used to assess the lateral mobility of the lipids within the bilayer, confirming its fluidity. A fluorescently labeled lipid probe (e.g., 0.1-1 mol%) is incorporated into the lipid mixture during vesicle preparation. A small area of the SLB is photobleached with a high-intensity laser, and the recovery of fluorescence in that area is monitored over time. A mobile fraction close to 100% and a diffusion coefficient in the range of 1-5 µm²/s are indicative of a high-quality SLB.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SLB, confirming a continuous and defect-free bilayer. It can also be used to measure the thickness of the bilayer, which should be around 4-5 nm for a single phospholipid bilayer.

  • Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D can monitor the vesicle adsorption and fusion process in real-time by measuring changes in frequency and dissipation. A successful SLB formation is characterized by a specific signature of frequency and dissipation shifts.

Mandatory Visualization

SLB_Formation_Workflow cluster_prep Preparation cluster_formation SLB Formation cluster_characterization Characterization sub_clean Substrate Cleaning (e.g., Piranha Etching) incubation Incubation of Vesicles with Substrate sub_clean->incubation lipid_film This compound Lipid Film Formation rehydration Lipid Film Rehydration (MLV Formation) lipid_film->rehydration extrusion Vesicle Extrusion (SUV Formation) rehydration->extrusion extrusion->incubation rinsing Rinsing to Remove Excess Vesicles incubation->rinsing frap FRAP (Fluidity) rinsing->frap afm AFM (Topography, Thickness) rinsing->afm qcmd QCM-D (Formation Kinetics) rinsing->qcmd

References

Application Notes and Protocols for Incorporating Proteins into (Rac)-SOPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of functional membrane proteins into artificial lipid bilayers is a cornerstone of modern biophysical research and drug development. (Rac)-S-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (SOPC) is a synthetic phospholipid frequently used to create stable model membranes that mimic the fluidity of biological membranes. This document provides detailed application notes and experimental protocols for the incorporation of membrane proteins into SOPC membranes, focusing on the widely used detergent-mediated reconstitution method. The protocols are designed to be a comprehensive resource, guiding researchers through vesicle preparation, protein reconstitution, and subsequent functional and structural characterization.

Key Techniques for Protein Incorporation

The most common and versatile method for incorporating membrane proteins into pre-formed liposomes is detergent-mediated reconstitution. This technique involves the following key steps:

  • Solubilization: The purified membrane protein of interest is first solubilized in a suitable detergent, forming protein-detergent micelles.

  • Destabilization of Liposomes: Pre-formed SOPC liposomes are partially destabilized by the addition of the same or a different detergent.

  • Formation of Mixed Micelles: The solubilized protein is mixed with the destabilized liposomes, leading to the formation of mixed lipid-protein-detergent micelles.

  • Detergent Removal: The detergent is gradually removed from the mixed micelle solution. As the detergent concentration falls below its critical micelle concentration (CMC), the lipids and proteins self-assemble into proteoliposomes, with the protein integrated into the lipid bilayer.[1]

Common methods for detergent removal include dialysis, gel filtration chromatography, and adsorption onto hydrophobic beads (e.g., Bio-Beads).[1] The choice of method depends on the specific detergent used and the desired timescale of the experiment.

Protocol 1: Preparation of (Rac)-SOPC Unilamellar Vesicles by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size from this compound using the extrusion method.[2][3][4][5]

Materials:

  • This compound powder or chloroform solution

  • Chloroform (if starting from powder)

  • Reconstitution Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size for LUVs)

  • Glass vials

  • Hamilton syringe

Procedure:

  • Lipid Film Formation:

    • If starting with SOPC powder, dissolve it in chloroform to a known concentration (e.g., 10 mg/mL).

    • In a clean glass vial, add the desired amount of SOPC solution.

    • Under a gentle stream of nitrogen or argon gas, evaporate the chloroform to form a thin, uniform lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[2]

  • Hydration:

    • Add the desired volume of Reconstitution Buffer to the dried lipid film to achieve the target lipid concentration (e.g., 5-10 mg/mL).

    • Vortex the vial vigorously for several minutes to hydrate the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

    • For improved hydration, the suspension can be subjected to several freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (above the lipid's phase transition temperature).[4]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Draw the hydrated lipid suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[4][5] This will result in a translucent solution of unilamellar vesicles of a relatively uniform size.

    • The resulting SOPC vesicles are now ready for protein reconstitution.

Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into SOPC Vesicles using Bio-Beads

This protocol details the incorporation of a purified, detergent-solubilized membrane protein into the pre-formed SOPC vesicles.

Materials:

  • Prepared this compound unilamellar vesicles (from Protocol 1)

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), CHAPS)

  • Reconstitution Buffer

  • Bio-Beads SM-2

  • Methanol

  • Deionized water

  • End-over-end rotator

  • Microcentrifuge tubes

Procedure:

  • Preparation of Bio-Beads:

    • Wash the Bio-Beads extensively with methanol to remove chemical preservatives.

    • Subsequently, wash the beads thoroughly with deionized water to remove the methanol.

    • Equilibrate the washed Bio-Beads in the Reconstitution Buffer. Store as a slurry at 4°C.

  • Detergent Saturation of Vesicles (Optional but Recommended):

    • To the prepared SOPC vesicles, add a small amount of the same detergent used to solubilize the protein. The amount should be sufficient to saturate the liposomes without completely solubilizing them. This can be determined empirically by monitoring the optical density of the solution.[6]

  • Mixing Protein and Lipids:

    • In a microcentrifuge tube, combine the detergent-solubilized protein with the SOPC vesicles at the desired lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined experimentally for each protein but often ranges from 50:1 to 500:1 (mol/mol).[7][8]

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the formation of mixed micelles.

  • Detergent Removal:

    • Add a portion of the prepared Bio-Beads slurry to the protein-lipid-detergent mixture (e.g., at a wet bead to detergent weight ratio of 10:1).

    • Incubate the mixture on an end-over-end rotator at 4°C.

    • For efficient detergent removal, perform several changes of Bio-Beads over a period of several hours to overnight. A common approach is to add fresh beads every 2 hours for the first 6 hours, followed by an overnight incubation with a larger amount of beads.

  • Recovery of Proteoliposomes:

    • After the final incubation, carefully aspirate the supernatant containing the proteoliposomes, leaving the Bio-Beads behind.

    • The resulting proteoliposome suspension is now ready for analysis.

Quantitative Analysis of Protein Incorporation

It is crucial to quantify the efficiency of protein incorporation and the final lipid-to-protein ratio in the proteoliposomes.

ParameterMethodDescriptionTypical Values/Observations
Incorporation Efficiency SDS-PAGE with DensitometryRun a known amount of the initial protein solution and an aliquot of the final proteoliposome suspension on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie Blue) and quantify the protein bands using densitometry software. The ratio of the protein in the proteoliposomes to the initial amount gives the incorporation efficiency.[9]50-90%, protein-dependent.
Final Lipid-to-Protein Ratio Phosphate Assay & Protein AssayDetermine the lipid concentration in the final proteoliposome suspension using a phosphate assay (e.g., Bartlett assay). Determine the protein concentration using a suitable protein quantification assay (e.g., BCA assay, taking care to use appropriate lipid-only controls to account for interference). The molar ratio can then be calculated.Varies depending on initial conditions and incorporation efficiency.
Vesicle Size and Polydispersity Dynamic Light Scattering (DLS)DLS measures the size distribution of the vesicles in the suspension. This is useful to confirm that the reconstitution process has not led to significant aggregation or fusion of the vesicles.Should be consistent with the initial vesicle size (e.g., ~100 nm for LUVs).

Experimental Protocols for Characterization

Protocol 3: Assessment of Protein Orientation by Protease Protection Assay

This assay determines the orientation of the incorporated protein within the SOPC membrane by assessing the accessibility of its domains to a protease.

Materials:

  • Proteoliposome suspension

  • Protease (e.g., Trypsin, Proteinase K)

  • Protease inhibitor (e.g., PMSF for trypsin)

  • Detergent (e.g., Triton X-100)

  • SDS-PAGE loading buffer

  • SDS-PAGE apparatus and reagents

Procedure:

  • Sample Preparation:

    • Divide the proteoliposome suspension into three aliquots:

      • Control: No additions.

      • Protease: Add protease to a final concentration that is known to cleave the protein's exposed loops.

      • Protease + Detergent: Add detergent (to a concentration above its CMC to solubilize the membrane) followed by the addition of the protease.

  • Incubation:

    • Incubate all three samples at a suitable temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

  • Inactivation:

    • Stop the protease reaction by adding a specific inhibitor or by adding SDS-PAGE loading buffer and immediately boiling the samples.

  • Analysis:

    • Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting (if an antibody against a specific domain is available).

    • Interpretation:

      • If the protein is digested in the "Protease" sample, it indicates that the protease-cleavage site is on the exterior of the vesicles.

      • If the protein is only digested in the "Protease + Detergent" sample, the cleavage site is located in the lumen of the vesicles.

      • The relative intensity of the full-length and cleaved protein bands can be used to quantify the proportion of proteins in each orientation.

Protocol 4: Functional Assay - Light-Driven Proton Pumping by Bacteriorhodopsin

This protocol describes a functional assay for Bacteriorhodopsin (bR) reconstituted into SOPC vesicles. bR is a light-driven proton pump that translocates protons across the membrane upon illumination, creating a pH gradient.[10][11][12]

Materials:

  • bR-SOPC proteoliposomes

  • Reconstitution Buffer (unbuffered, e.g., 150 mM KCl)

  • pH-sensitive fluorescent dye (e.g., pyranine) or a micro-pH electrode

  • Light source (e.g., green light, ~568 nm)

  • Fluorometer or pH meter

  • Ionophore (e.g., valinomycin, if using a K+-containing buffer)

Procedure:

  • Sample Preparation:

    • If using a fluorescent dye, it should be encapsulated within the proteoliposomes during their preparation.

    • Resuspend the bR-proteoliposomes in the unbuffered salt solution.

  • Measurement:

    • Place the proteoliposome suspension in a cuvette in the fluorometer or in a stirred vessel with a micro-pH electrode.

    • Record a stable baseline reading in the dark.

  • Illumination:

    • Illuminate the sample with the light source to activate bR.

    • Record the change in fluorescence or pH over time. A decrease in internal pH (for inside-out oriented bR) or an increase in external pH (for right-side-out oriented bR) indicates proton pumping activity.[10]

  • Control:

    • After the signal stabilizes, turn off the light and observe the relaxation of the pH gradient.

    • The addition of an ionophore like valinomycin can enhance the signal by dissipating the membrane potential that builds up and opposes further proton pumping.[10]

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: Detergent-Mediated Protein Reconstitution Workflow

ReconstitutionWorkflow cluster_prep Preparation cluster_process Reconstitution Process SOPC_Lipids SOPC Lipids Vesicles SOPC Vesicles (Extrusion) SOPC_Lipids->Vesicles Hydration & Extrusion Purified_Protein Purified Membrane Protein Solubilized_Protein Solubilized Protein (Protein-Detergent Micelles) Purified_Protein->Solubilized_Protein Detergent Detergent Detergent->Solubilized_Protein Mixed_Micelles Mixed Micelles (Lipid-Protein-Detergent) Vesicles->Mixed_Micelles Solubilized_Protein->Mixed_Micelles Mixing Proteoliposomes Functional Proteoliposomes Mixed_Micelles->Proteoliposomes Detergent Removal (e.g., Bio-Beads)

Caption: Workflow for detergent-mediated protein incorporation into SOPC vesicles.

Diagram 2: Signaling Pathway of a Generic G-Protein Coupled Receptor (GPCR)

This diagram illustrates the basic signaling mechanism of a GPCR, a common class of membrane proteins studied in reconstituted systems.

GPCR_Signaling cluster_membrane SOPC Membrane GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Conformational Change G_Protein G-Protein (αβγ subunits) Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Gα subunit activates GPCR_active->G_Protein Activation Ligand Ligand Ligand->GPCR_inactive Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

References

Application Notes and Protocols for the Formulation of SOPC-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are at the forefront of advanced drug delivery systems, offering the ability to encapsulate both hydrophilic and lipophilic therapeutic agents, thereby enhancing their efficacy and reducing systemic toxicity.[1][2][3][4][5] 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a naturally occurring phospholipid frequently utilized in the formulation of liposomes. Its unsaturated oleoyl chain imparts a lower phase transition temperature and increased membrane fluidity compared to fully saturated phospholipids, which can influence drug loading, release kinetics, and interactions with target cells. This document provides detailed application notes and protocols for the formulation and characterization of SOPC-based liposomes for drug delivery applications. While the user specified "(Rac)-SOPC", this term is not standard in lipid nomenclature as the glycerol backbone of naturally derived or synthetically produced SOPC has a defined stereochemistry. Therefore, these notes focus on the widely used SOPC.

Data Presentation: Physicochemical Properties of Liposomal Formulations

The physicochemical characteristics of liposomes are critical quality attributes that determine their in vivo performance.[6] Below is a summary of representative quantitative data for liposomal formulations, including those with lipid compositions similar to SOPC, encapsulating the chemotherapeutic agent Doxorubicin.

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-1POPC:Cholesterol (55:45)125.3 ± 15.20.12 ± 0.03-5.2 ± 0.8~89
Lipo-2DOPC:Cholesterol (55:45)110.8 ± 12.50.15 ± 0.04-4.7 ± 0.6~91
Lipo-3HSPC:Cholesterol (55:45)101.7 ± 14.00.11 ± 0.02+5.6 ± 0.5~93
Lipo-4DPPC:Cholesterol (55:45)98.7 ± 13.30.13 ± 0.03+7.9 ± 0.3~94

Data is representative and adapted from studies on liposomal doxorubicin formulations. POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) are structurally similar to SOPC and provide a relevant comparison. HSPC (Hydrogenated Soy Phosphatidylcholine) and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) are saturated phospholipids shown for comparison. Cholesterol (Chol) is a common component for modulating membrane fluidity and stability.[7][8] Encapsulation efficiencies are typically high for doxorubicin using active loading methods.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of SOPC-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled size distribution.[12][13][14]

Materials:

  • 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (hydrophilic or lipophilic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve SOPC, cholesterol, and any lipophilic drug in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[12]

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.[13]

  • Hydration:

    • Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask.

    • Agitate the flask by hand or using a vortex mixer to hydrate the lipid film. This process forms multilamellar vesicles (MLVs).[10][12]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Draw the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the membrane to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to obtain unilamellar vesicles (LUVs) with a more uniform size distribution.[1]

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the hydrodynamic diameter and size distribution (PDI) of the liposomes.[15][16]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

2. Zeta Potential Analysis:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles using Laser Doppler Electrophoresis.[15][17]

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

    • Inject the sample into the zeta potential cell.

    • Measure the zeta potential using a suitable instrument.

Protocol 3: Drug Loading and Encapsulation Efficiency Determination

1. Passive Loading:

  • Hydrophilic Drugs: Dissolve the drug in the hydration buffer before adding it to the lipid film.[2] The encapsulation efficiency is often low and depends on the captured aqueous volume.[11]

  • Lipophilic Drugs: Dissolve the drug with the lipids in the organic solvent during the film formation step.[10]

2. Active (Remote) Loading:

  • Principle: This method is used for ionizable drugs and can achieve very high encapsulation efficiencies. A transmembrane pH or ion gradient is created between the interior and exterior of the liposome, which drives the drug into the liposome where it becomes trapped.

  • Procedure (Ammonium Sulfate Gradient for Doxorubicin):

    • Prepare liposomes in an ammonium sulfate solution.

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-free buffer.

    • Incubate the purified liposomes with the doxorubicin solution. Doxorubicin will move into the liposomes and become protonated and precipitate, thus being actively loaded.

3. Determination of Encapsulation Efficiency (EE):

  • Principle: EE is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using methods like ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantify the amount of encapsulated drug by lysing the liposomes (e.g., with a detergent or organic solvent) and measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[14]

    • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve SOPC, Cholesterol & Lipophilic Drug in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (+ Hydrophilic Drug) -> MLVs B->C D 4. Extrusion through Polycarbonate Membrane -> LUVs C->D E Dynamic Light Scattering (DLS) D->E Analyze Sample F Zeta Potential Analysis D->F Analyze Sample G Determine Encapsulation Efficiency D->G Analyze Sample H Particle Size & PDI E->H I Surface Charge & Stability F->I J Drug Loading (%) G->J

Caption: Experimental workflow for the preparation and characterization of SOPC-based liposomes.

G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Bax Bax/Bak CytoC Cytochrome c Bax->CytoC promotes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 activates Dox Doxorubicin (from Liposome) p53 p53 activation Dox->p53 p53->Bax upregulates p53->Bcl2 downregulates

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis mediated by the Bcl-2 protein family.[13][16][17]

References

Application Notes: Preparation of (Rac)-SOPC Liposomes via Sonication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are microscopic vesicles composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal drug delivery vehicles.[1][2] (Rac)-SOPC, or (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, is a phospholipid commonly used in the formation of liposomes. The "(Rac)" prefix indicates that it is a racemic mixture of stereoisomers.

The sonication method is a widely used technique to reduce the size of multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[2][3] This process utilizes high-frequency sound waves to induce cavitation, which disrupts the larger lipid structures, causing them to re-form into smaller, more uniform vesicles.[4][5] This application note provides a detailed protocol for preparing this compound liposomes using the thin-film hydration method followed by sonication.

There are two primary modes of sonication:

  • Probe Sonication: A high-energy method where a titanium probe is directly immersed in the liposome dispersion. It is highly efficient in reducing particle size but can lead to sample heating and potential degradation of lipids or encapsulated drugs.[6][7]

  • Bath Sonication: A lower-energy, indirect method where the sample vessel is placed in an ultrasonic water bath. This method is gentler, minimizing heat-related damage, but is generally less effective in size reduction compared to probe sonication.[6][8]

The choice of sonication method and its parameters, such as time and power, significantly influences the final characteristics of the liposomes, including their size, polydispersity, and encapsulation efficiency.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Sonication

This protocol details the formation of multilamellar vesicles (MLVs) by the thin-film hydration method, followed by size reduction using either probe or bath sonication.

1. Materials and Equipment

  • Lipids: this compound (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine), Cholesterol (optional, for membrane stabilization)

  • Solvents: Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)[1]

  • Hydration Buffer: Phosphate-buffered saline (PBS), Tris buffer, or other aqueous solution as required for the application.[1]

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump or desiccator

    • Probe sonicator or Bath sonicator

    • Syringes and needles

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Transmission Electron Microscope (TEM) (optional)

2. Thin-Film Hydration

  • Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol) in the chosen organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipids to ensure a uniform film.[1] Rotate the flask and gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Film Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for a minimum of 2 hours, or preferably overnight.[1]

3. Hydration of Lipid Film

  • Buffer Addition: Add the pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid's phase transition temperature.

  • Vesicle Formation: Agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall to form a milky suspension of multilamellar vesicles (MLVs).[1] This process may take 30-60 minutes. The initial liposome suspension will appear cloudy and heterogeneous.

4. Sonication for Size Reduction

Caution: Sonication can generate significant heat. To prevent overheating and potential degradation of the sample, perform the sonication process in an ice-water bath.[9]

Option A: Probe Sonication

  • Immerse the tip of the probe sonicator into the MLV suspension. Ensure the tip does not touch the walls or bottom of the container.

  • Apply ultrasonic energy using a pulsed mode (e.g., 5 seconds on, 2 seconds off) to minimize heat buildup.[6][9]

  • Sonication time and amplitude/power should be optimized for the specific formulation. A typical starting point is 10-30 minutes at 20-40% amplitude.[4][11]

  • The suspension should become progressively clearer as the large MLVs are converted into smaller vesicles.

Option B: Bath Sonication

  • Place the sealed vial containing the MLV suspension in the center of a bath sonicator filled with water.

  • Sonicate for an extended period, typically 30-60 minutes, as this method is less energy-intensive.[12]

  • The final vesicle size is generally larger and more polydisperse compared to probe sonication.[6]

5. Post-Preparation Processing

  • Removal of Large Aggregates: To remove any remaining large particles or titanium debris from the probe tip, centrifuge the liposome suspension at a low speed (e.g., 5,000 rpm for 15 minutes).

  • Purification: To remove unencapsulated material from the final liposome suspension, dialysis or size exclusion chromatography can be performed.[9]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration. Analyze using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or homogeneous suspension.[10]

2. Zeta Potential

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Analyze a diluted sample of the liposome suspension using a zeta potential analyzer. The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of colloidal stability.

3. Morphology

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the liposome suspension on a TEM grid, negatively stain it with a suitable agent (e.g., uranyl acetate), and allow it to dry before imaging. TEM provides direct visualization of the liposome shape and lamellarity.[1]

4. Encapsulation Efficiency (EE%)

  • Method: Centrifugation or dialysis followed by quantification of the encapsulated substance.

  • Procedure:

    • Separate the liposomes from the unencapsulated (free) drug or molecule by centrifuging the suspension and collecting the supernatant.

    • Disrupt the liposomes in the pellet using a suitable solvent or detergent.

    • Quantify the amount of the substance in the disrupted pellet (encapsulated) and in the supernatant (free) using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The following tables summarize quantitative data from the literature on the effect of sonication parameters on liposome characteristics. Note that these examples use various phospholipids, as specific data for this compound is limited. The principles, however, are broadly applicable.

Table 1: Effect of Sonication Method and Time on Liposome Size and PDI

Phospholipid CompositionSonication MethodSonication Time (min)Power/AmplitudeResulting Size (nm)PDIReference
Soy Phosphatidylcholine:CholesterolProbe2540% Amplitude275.9< 0.3[11]
Erlotinib-loaded LiposomesProbe1020% Amplitude222 ± 40~0.25[9]
Erlotinib-loaded LiposomesBath20N/A~600~0.3[9]
EPA/DHA-loaded LiposomesProbe1030% Power90.1 ± 2.30.14[6]
EPA/DHA-loaded LiposomesBath10N/A381.2 ± 7.80.55[6]
Generic LiposomesFocused UltrasoundN/AN/A113.60.124[8]

Table 2: Effect of Sonication on Encapsulation Efficiency (EE%)

Encapsulated SubstancePhospholipid CompositionSonication MethodEE% (Pre-Sonication)EE% (Post-Sonication)Reference
Vitamins (B12, D2, E)PC:Chol:PG (10:8:1)Probe72% - 95%56% - 76%[4]
Docosahexaenoic Acid (DHA)Lecithin:CholesterolProbeN/A56.9 ± 5.2%[6]
Eicosapentaenoic Acid (EPA)Lecithin:CholesterolProbeN/A38.6 ± 1.8%[6]
Salmon Protein HydrolysateLecithin:CholesterolProbe (120s)89.63%73.73%[10]

Note: Sonication generally decreases encapsulation efficiency, particularly for hydrophilic molecules, as the high energy input can disrupt the vesicles and cause leakage.[4][10]

Visualizations

Workflow and Structural Diagrams

Liposome_Preparation_Workflow cluster_prep Preparation cluster_sonication Size Reduction cluster_char Characterization & Analysis A 1. Lipid Dissolution (this compound + Cholesterol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Film Hydration (Add Aqueous Buffer) B->C D Formation of MLVs C->D E 4. Sonication (Probe or Bath) D->E F Formation of SUVs/LUVs E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Morphology (TEM) F->I J Encapsulation Efficiency F->J

Caption: Experimental workflow for this compound liposome preparation and characterization.

Caption: Schematic diagram of a unilamellar liposome structure.

References

Application Notes and Protocols for (Rac)-SOPC Small Unilamellar Vesicles (SUVs) by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) small unilamellar vesicles (SUVs) using the extrusion method. This technique is widely employed to produce vesicles with a defined and uniform size distribution, which is critical for various applications in drug delivery, membrane protein reconstitution, and biophysical studies.

Introduction to the Extrusion Method

The extrusion method is a popular technique for downsizing large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs or LUVs - Large Unilamellar Vesicles) of a controlled size.[1] The process involves forcing a lipid suspension repeatedly through a polycarbonate membrane with a specific pore size.[1][] This method offers several advantages, including the production of vesicles with a narrow size distribution and the ability to work with a wide range of lipid concentrations.[3] The resulting vesicle size is primarily determined by the pore size of the membrane used.[1][4]

Key Experimental Parameters

The successful preparation of this compound SUVs by extrusion depends on the careful control of several experimental parameters. These are summarized in the table below.

ParameterRecommended Value/RangeNotes
This compound Concentration 1 - 50 mg/mLHigher concentrations can be used, up to 300 µmol/ml has been reported for other lipids.[3]
Hydration Buffer Application-specific (e.g., PBS, Tris-HCl, HEPES with NaCl)The buffer should be filtered through a 0.22 µm filter before use to remove particulates.
Extrusion Temperature > 7°C (Above the phase transition temperature of SOPC)The phase transition temperature (Tm) of SOPC is approximately 6.7°C.[4][5] Extrusion must be performed above this temperature to ensure the lipid is in the fluid phase.[][6]
Membrane Pore Size 30 nm - 100 nm for SUVsThe final vesicle diameter will be slightly larger than the pore size. For instance, extrusion through 100 nm pores typically yields vesicles with a mean diameter of 120-140 nm.[][4]
Number of Extrusion Passes 10 - 21 passesAn odd number of passes is recommended to ensure the entire sample is extruded through the membrane the same number of times.[7] Repeating the extrusion process 5 to 10 times is often sufficient for uniform size.[5]
Extrusion Pressure 100 - 800 psi (7 - 55 bar)The pressure will vary depending on the lipid concentration and the pore size of the membrane. For 100 nm pores, a pressure of 125 psi is often sufficient.[4]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing this compound SUVs using a mini-extruder.

3.1. Materials and Equipment

  • This compound (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum desiccator

  • Water bath or heating block

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes (e.g., 1 mL)

  • Glass vials

3.2. Procedure

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.

    • Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vessel.

    • Place the vessel in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Warm the hydration buffer to a temperature above the phase transition temperature of SOPC (e.g., room temperature, which is above 7°C).

    • Add the pre-warmed buffer to the lipid film.

    • Vortex the mixture vigorously for several minutes until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

    • For improved unilamellarity and trapping efficiency, the MLV suspension can be subjected to 5-10 freeze-thaw cycles.[] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Two stacked membranes are often used.

    • Pre-heat the extruder and syringes to a temperature above the Tm of SOPC (e.g., room temperature or slightly warmer).

    • Load the MLV suspension into one of the syringes.

    • Insert the loaded syringe into one end of the extruder and an empty syringe into the other end.

    • Gently push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the empty syringe.

    • Repeat this process for the desired number of passes (e.g., 11 or 21 times).

    • The resulting vesicle suspension should appear more translucent than the initial MLV suspension.

  • Characterization and Storage:

    • The size distribution of the prepared SUVs can be determined using Dynamic Light Scattering (DLS).

    • Store the prepared this compound SUVs at 4°C. For long-term storage, the stability will depend on the buffer composition and the presence of any encapsulated molecules.

Visualization of the Experimental Workflow

Extrusion_Workflow cluster_prep Lipid Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization & Storage dissolve Dissolve this compound in Chloroform dry Form Thin Lipid Film (Rotary Evaporation/N2 Stream) dissolve->dry vacuum Remove Residual Solvent (Vacuum Desiccation) dry->vacuum add_buffer Add Hydration Buffer (> Tm of SOPC) vortex Vortex to Form MLVs add_buffer->vortex freeze_thaw Optional: Freeze-Thaw Cycles vortex->freeze_thaw load_extruder Load MLV Suspension into Syringe extrude Pass Through Membrane (10-21 times) load_extruder->extrude collect Collect this compound SUVs extrude->collect dls Size Analysis (DLS) storage Store at 4°C dls->storage

Caption: Experimental workflow for preparing this compound SUVs by extrusion.

Expected Results and Data Presentation

The extrusion of this compound through polycarbonate membranes of varying pore sizes will yield SUVs with corresponding mean diameters. The following table summarizes typical results obtained for vesicle sizing.

Membrane Pore Size (nm)Expected Mean Vesicle Diameter (nm) by DLSPolydispersity Index (PDI)
30~40 - 70[4]< 0.2
50~60 - 90< 0.1
100~110 - 140[][4]< 0.1
200~180 - 220< 0.1

Note: The final vesicle size is influenced by factors such as lipid composition, buffer ionic strength, and the specific extrusion equipment used. The values presented are representative.

Signaling Pathways and Logical Relationships

While the preparation of this compound SUVs does not directly involve a biological signaling pathway, the logical relationship of the process can be visualized to understand the flow of materials and actions.

Logical_Relationship start Start: this compound Powder lipid_solution Lipid in Organic Solvent start->lipid_solution Dissolution lipid_film Dry Lipid Film lipid_solution->lipid_film Solvent Evaporation mlv Multilamellar Vesicles (MLVs) in Aqueous Buffer lipid_film->mlv Hydration suv Small Unilamellar Vesicles (SUVs) mlv->suv Extrusion end End: Characterized & Stored SUVs suv->end Characterization & Storage

Caption: Logical flow from raw material to final product in SUV preparation.

References

Application Notes and Protocols for Fluorescence Microscopy of (Rac)-SOPC Labeled with NBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Rac)-SOPC labeled with the fluorescent probe Nitrobenzoxadiazole (NBD) for fluorescence microscopy studies. This powerful tool enables the visualization and analysis of cellular membrane dynamics, lipid trafficking, and the behavior of lipid-based drug delivery systems. The following sections detail the properties of NBD-labeled this compound, experimental protocols for its use in live-cell imaging and with model membranes, and relevant quantitative data.

Introduction to this compound-NBD

This compound (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a common phospholipid component of biological membranes. When labeled with NBD, a small, environmentally sensitive fluorophore, it becomes a valuable tool for tracking lipid behavior in real-time. The "(Rac)" designation indicates that the lipid is a racemic mixture, containing both stereoisomers at the glycerol backbone. This is a common feature of synthetically produced phospholipids.

The NBD group is typically attached to one of the acyl chains of the SOPC molecule. Its fluorescence emission is highly dependent on the polarity of its surrounding environment, making it an excellent probe for studying changes in membrane properties.[1]

Applications

  • Membrane Dynamics and Organization: Study the lateral diffusion and distribution of phospholipids within cellular membranes and artificial lipid bilayers.[2]

  • Lipid Trafficking and Metabolism: Visualize the uptake, transport, and metabolic fate of exogenous phosphatidylcholine in living cells.[3][4]

  • Drug Delivery Vehicle Characterization: Analyze the interaction of liposomes and other lipid-based nanoparticles containing this compound-NBD with cells.

  • Flippase and Scramblase Activity: Monitor the translocation of phospholipids between the leaflets of a lipid bilayer.[5][6]

Quantitative Data

The following tables summarize key quantitative data for the use of NBD-labeled lipids in fluorescence microscopy. Note that optimal conditions may vary depending on the specific cell type, microscope setup, and the exact structure of the NBD-SOPC probe.

Table 1: Spectral Properties of NBD-labeled Lipids

PropertyValueReference(s)
Excitation Maximum (λex)~460-470 nm[2]
Emission Maximum (λem)~530-540 nm[2]
Recommended Laser Line488 nm
Recommended Filter SetFITC/GFP
Environmental SensitivityFluorescence intensity increases in non-polar environments[1]

Table 2: Recommended Experimental Parameters for Live-Cell Imaging

ParameterRecommended ValueNotesReference(s)
Cell Seeding Density60-80% confluencyEnsures cells are in a logarithmic growth phase.
NBD-SOPC-BSA Complex Concentration1-5 µMOptimal concentration should be determined empirically for each cell type to balance signal and potential cytotoxicity.[7]
Incubation Time15-60 minutesTime can be adjusted based on the specific experimental goals and cell type. Shorter times may favor plasma membrane labeling, while longer times allow for internalization.[7][8]
Incubation Temperature37°CFor visualizing metabolic trafficking. Lower temperatures (e.g., 4°C) can be used to label the plasma membrane with reduced endocytosis.[9]
Live-Cell Imaging MediumSerum-free medium or Hank's Balanced Salt Solution (HBSS)To minimize background fluorescence from serum components.

Experimental Protocols

Protocol 1: Preparation of NBD-SOPC Labeled Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound-NBD using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • NBD-labeled SOPC (e.g., 1-stearoyl-2-(6-NBD-aminohexanoyl)-sn-glycero-3-phosphocholine)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and NBD-labeled SOPC (typically 0.5-2 mol%) in chloroform.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-swirling) at a temperature above the phase transition temperature of the lipids for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

  • Storage:

    • Store the prepared liposomes at 4°C and protect them from light. Use within a few days for best results.

Protocol 2: Live-Cell Labeling and Imaging with this compound-NBD

This protocol details the steps for labeling live cells with this compound-NBD for subsequent fluorescence microscopy.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., serum-free medium or HBSS)

  • This compound-NBD

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 37°C incubator with 5% CO₂

  • Fluorescence microscope with environmental chamber

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Preparation of NBD-SOPC-BSA Complex:

    • Prepare a stock solution of NBD-SOPC in a suitable organic solvent (e.g., chloroform or ethanol).

    • In a glass tube, evaporate a small aliquot of the NBD-SOPC stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid film in pre-warmed live-cell imaging medium containing fatty acid-free BSA (e.g., 0.1-1 mg/mL) to the desired final concentration (typically 1-5 µM). Vortex vigorously to facilitate complex formation.

  • Cell Labeling:

    • On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium to remove serum.

    • Aspirate the wash medium and add the NBD-SOPC-BSA complex solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and experimental goals.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using a standard FITC/GFP filter set. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_prep Plate and culture cells to 60-80% confluency wash_serum Wash cells with pre-warmed serum-free medium cell_prep->wash_serum probe_prep Prepare NBD-SOPC-BSA complex in serum-free medium add_probe Add NBD-SOPC-BSA complex to cells probe_prep->add_probe wash_serum->add_probe incubate Incubate at 37°C for 15-60 minutes add_probe->incubate wash_unbound Wash cells to remove unbound probe incubate->wash_unbound microscopy Image with fluorescence microscope (37°C, 5% CO₂) wash_unbound->microscopy G cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm liposome NBD-SOPC Liposome / BSA Complex pm_outer Outer Leaflet liposome->pm_outer Insertion/Fusion pm_inner Inner Leaflet pm_outer->pm_inner Flippase Activity endosome Endosome pm_outer->endosome Endocytosis golgi Golgi Apparatus endosome->golgi Vesicular Transport lysosome Lysosome endosome->lysosome Degradation Pathway er Endoplasmic Reticulum golgi->er Vesicular Transport

References

Application Note: Characterization of (Rac)-SOPC Liposomes using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the thermotropic behavior of lipid bilayers.[1][2] It measures the heat flow associated with temperature-dependent phase transitions in materials.[3] For liposomal drug delivery systems, DSC provides critical information on the stability, purity, and physical state of the lipid membrane, which are essential parameters for formulation development and quality control.[4][5] This application note details the use of DSC for the characterization of liposomes prepared from (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC).

This compound is a racemic mixture of a common phospholipid used in the formation of lipid nanoparticles for drug and gene delivery. Its phase behavior, particularly its main phase transition temperature (Tm), influences the permeability and stability of the liposome.[][7] The main phase transition involves the transformation of the lipid bilayer from a more ordered gel phase (Lβ) to a more fluid liquid crystalline phase (Lα).[2][8] This transition is accompanied by an endothermic heat flow that can be precisely measured by DSC.[9]

While extensive data is available for the enantiomerically pure form of SOPC, this note will proceed under the scientifically grounded assumption that the thermal behavior of the racemic mixture is closely aligned with its pure counterpart, as significant differences in the phase transition of racemic and enantiopurified lipids are not commonly observed when analyzed in isolation.[9][10]

Experimental Protocols

Preparation of this compound Multilamellar Vesicles (MLVs)

A standard method for preparing MLVs is the thin-film hydration technique.[4]

Materials:

  • This compound powder

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant buffer)

Procedure:

  • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner wall.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of SOPC (approximately 4-6°C) to ensure proper hydration.[2][8] This results in the formation of a milky suspension of MLVs.

  • For optimal results, the MLV suspension should be allowed to equilibrate at a temperature above the Tm for a period before analysis.[4]

Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion

For many applications, a more homogenous population of unilamellar vesicles is required. This can be achieved by extrusion.[4]

Materials:

  • This compound MLV suspension

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm)

Procedure:

  • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

  • Equilibrate the extruder and the MLV suspension to a temperature above the Tm of SOPC.

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the suspension back and forth through the membrane a minimum of 11 times. This process results in the formation of LUVs with a defined size distribution.

  • The resulting LUV suspension should be stored at a temperature above its Tm before DSC analysis.

Differential Scanning Calorimetry (DSC) Analysis

Instrumentation:

  • A high-sensitivity differential scanning calorimeter is recommended for analyzing the broad phase transitions often observed in liposome suspensions.[9]

Procedure:

  • Degas the liposome suspension and the reference buffer (PBS, pH 7.4) prior to loading to prevent bubble formation in the calorimeter cells.

  • Carefully load the liposome suspension (typically 0.5-1.0 mg/mL lipid concentration) into the sample cell and an equal volume of the matched buffer into the reference cell.

  • Equilibrate the system at a starting temperature well below the expected Tm (e.g., -5°C).

  • Scan the temperature at a controlled rate, typically 1°C/minute, up to a temperature well above the transition (e.g., 20°C).

  • Perform at least two heating and cooling cycles to ensure the reproducibility of the thermogram. The second heating scan is often used for data analysis to ensure the sample has reached a stable thermodynamic state.

  • Analyze the resulting thermogram to determine the key thermodynamic parameters.

Data Presentation

The DSC thermogram of this compound liposomes will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition. The key parameters obtained from this peak are summarized in the table below. The data presented is based on published values for SOPC.[2][8]

Thermodynamic ParameterSymbolValueUnitDescription
Main Phase Transition TemperatureTm~4 - 6°CThe temperature at which the transition from the gel phase to the liquid crystalline phase is maximal.
Enthalpy of TransitionΔHValuekcal/molThe amount of heat absorbed during the phase transition, related to the disruption of van der Waals interactions between the lipid acyl chains.
Change in Heat CapacityΔCpValuekcal/mol·KThe change in the heat capacity of the system upon transitioning from the gel to the liquid crystalline phase.
Peak Width at Half-HeightT1/2Value°CA measure of the cooperativity of the phase transition. A narrower peak indicates a more cooperative transition.

Mandatory Visualizations

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Dissolve this compound in Chloroform B Create Thin Lipid Film A->B Nitrogen Evaporation C Hydrate with Buffer (above Tm) B->C Vacuum Drying D Formation of MLVs C->D Vortexing E Extrusion (optional, for LUVs) D->E F Degas Liposome Suspension & Buffer D->F E->F G Load Sample and Reference Cells H Equilibrate at Starting Temperature G->H I Temperature Scan (e.g., 1°C/min) H->I J Record Heat Flow I->J K Generate DSC Thermogram J->K L Determine Tm, ΔH, ΔCp K->L Phase_Transition cluster_gel Gel Phase (Lβ) cluster_liquid Liquid Crystalline Phase (Lα) Gel Ordered Acyl Chains Low Permeability Less Fluid Transition Tm Gel->Transition + Heat (Endothermic) Liquid Disordered Acyl Chains High Permeability More Fluid Transition->Liquid

References

Application Notes & Protocols: Molecular Dynamics Simulation of Rac-SOPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The interaction between small GTPases like Rac and cellular membranes is fundamental to numerous signaling pathways, including cell motility, cytoskeletal regulation, and the activation of enzymes like NADPH oxidase.[1][2] 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common asymmetric phospholipid in biological membranes, often used in model systems to investigate the physicochemical properties of lipid bilayers.[3][4] Molecular dynamics (MD) simulations provide an atomic-level lens to study the dynamics, energetics, and structural changes that occur when proteins like Rac associate with an SOPC membrane.[5]

These application notes provide a detailed protocol for setting up, running, and analyzing MD simulations of a Rac protein interacting with a model SOPC bilayer. The resulting data can elucidate the specific lipid interactions that govern protein localization and function, offering valuable insights for understanding disease mechanisms and for the rational design of therapeutic agents that modulate these processes.

Part 1: System Components

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)

SOPC is an asymmetric phospholipid featuring a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone.[6][7] This asymmetry, with one ordered and one disordered acyl chain, makes it a representative component of fluid-phase biological membranes.

SOPC_Structure cluster_head Hydrophilic Headgroup cluster_tails Hydrophobic Tails PC Phosphocholine GLY Glycerol PC->GLY SN1 sn-1: Stearoyl (18:0) Saturated GLY->SN1 R1 SN2 sn-2: Oleoyl (18:1) Unsaturated (cis-Δ9) GLY->SN2 R2 Rac_Cycle Rac_GDP Rac-GDP (Inactive) Cytosolic Rac_GTP Rac-GTP (Active) Membrane-Bound Rac_GDP->Rac_GTP  GEF (e.g., Tiam1) +GTP GDI GDI Rac_GDP->GDI Binds/Stabilizes Rac_GTP->Rac_GDP  GAP +H₂O GDI->Rac_GDP MD_Workflow arrow arrow P1 1. System Preparation P2 2. Select Force Field (e.g., CHARMM36m, AMBER/Lipid21) P1_a a. Obtain Rac PDB Structure P1_b b. Build SOPC Bilayer (e.g., CHARMM-GUI) P1_a->P1_b P1_c c. Combine Protein & Membrane P1_b->P1_c P1_d d. Solvate & Add Ions P1_c->P1_d P1_d->P2 P3 3. Energy Minimization (Steepest Descent) P2->P3 P4 4. System Equilibration P3->P4 P4_a a. NVT (Constant Volume) Restrain Protein & Lipids P5 5. Production MD Run (Collect Trajectory Data) P4->P5 P4_b b. NPT (Constant Pressure) Release Restraints Sequentially P6 6. Trajectory Analysis P5->P6 P6_a a. Structural Properties (APL, Thickness, RMSD) P6_b b. Dynamic Properties (Diffusion) P6_c c. Interaction Analysis (H-bonds, Energy)

References

Troubleshooting & Optimization

preventing aggregation of (Rac)-SOPC vesicles during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the aggregation of (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) vesicles during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound vesicle aggregation during storage?

A1: Aggregation of this compound vesicles is a common issue stemming from both physical and chemical instability.

  • Physical Instability: Vesicles can collide and fuse, leading to an increase in size and eventually precipitation. This can be exacerbated by improper storage temperatures and freeze-thaw cycles.[1][2]

  • Chemical Instability: The ester bonds in phospholipids like SOPC are susceptible to hydrolysis, and the unsaturated oleoyl chain is prone to oxidation.[2][3][4] These chemical changes can alter the vesicle membrane structure, promoting aggregation.

  • Environmental Factors: Storage conditions such as temperature, pH, and exposure to light significantly impact vesicle stability.[5][6] Temperatures above the lipid's phase transition temperature can increase membrane fluidity and fusion, while extreme pH values can catalyze lipid hydrolysis.

Q2: What is the recommended storage temperature for this compound vesicle suspensions?

A2: For short-term storage (up to one week), it is recommended to store this compound vesicle suspensions at 4-8°C.[3] Long-term storage in an aqueous solution is generally not recommended due to lipid hydrolysis.[3] Freezing of aqueous vesicle suspensions should be avoided as the formation of ice crystals can physically damage the vesicles, leading to fusion and leakage of encapsulated contents upon thawing.[3]

Q3: How can I prevent aggregation during long-term storage?

A3: For long-term storage, lyophilization (freeze-drying) is the preferred method. This involves removing water from the vesicle suspension at low temperatures and under a vacuum, resulting in a dry powder that is much more stable. The addition of a cryoprotectant is crucial for protecting the vesicles during this process.[1][7] The dried lipid mixture can be stored at -20°C for up to 6 months.[8]

Q4: What are cryoprotectants and how do they prevent aggregation during freezing and lyophilization?

A4: Cryoprotectants are substances that protect liposomes from damage during freezing.[9][10][11] They work by forming a glassy matrix at low temperatures, which prevents the formation of damaging ice crystals and minimizes mechanical stress on the vesicle membranes.[9][10][11] Common cryoprotectants include disaccharides like sucrose and trehalose, and polyalcohols like glycerol.[5][7] Increasing the concentration of the cryoprotectant generally improves liposomal stability and reduces aggregation.[9][10][11]

Q5: Can the composition of my vesicles be modified to improve stability?

A5: Yes, modifying the lipid bilayer composition can significantly enhance stability:

  • Inclusion of Cholesterol: Cholesterol can be incorporated into the phospholipid bilayer to increase its rigidity and reduce membrane fluidity, thereby decreasing the likelihood of fusion and aggregation.[2][12]

  • PEGylation: Attaching polyethylene glycol (PEG) to the surface of the vesicles creates a protective layer that sterically hinders close contact between vesicles, thus preventing aggregation.[13]

  • Inclusion of Charged Lipids: Incorporating a small amount of a charged lipid (e.g., a negatively charged phospholipid) can increase the electrostatic repulsion between vesicles, which helps to prevent aggregation.[14]

  • Addition of Antioxidants: To prevent oxidation of the unsaturated oleoyl chain in SOPC, antioxidants like alpha-tocopherol can be included in the formulation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased vesicle size and/or visible aggregates after short-term storage at 4°C. 1. Improper pH of the buffer. 2. Vesicle concentration is too high. 3. Bacterial contamination. 1. Adjust the buffer to a neutral pH (around 7.0-7.4). Lipids with ester linkages are prone to hydrolysis at acidic or basic pH.[3]2. Dilute the vesicle suspension. Lower concentrations reduce the frequency of vesicle collisions.3. Prepare vesicles in a sterile buffer and store them under aseptic conditions.
Significant aggregation and precipitation after a freeze-thaw cycle. Physical damage from ice crystal formation. Avoid freezing aqueous suspensions. For long-term storage, use lyophilization with a suitable cryoprotectant.[3] If freezing is unavoidable, use a rapid freezing method and incorporate cryoprotectants like sucrose or glycerol.[1]
Vesicles aggregate after reconstitution of a lyophilized powder. 1. Inadequate cryoprotection during lyophilization. 2. Improper rehydration technique. 1. Increase the cryoprotectant-to-lipid ratio. The dry mass ratio of sugar to lipid is a critical factor for successful preservation.[14]2. Rehydrate the powder with a buffer heated above the phase transition temperature of the lipid. Gently agitate to ensure uniform dispersion.[8]
Chemical degradation of lipids (hydrolysis/oxidation) is suspected. 1. Prolonged storage in an aqueous buffer. 2. Exposure to oxygen and/or light. 1. For long-term storage, lyophilize the vesicles. 2. Prepare buffers with deoxygenated water and store vesicles under an inert atmosphere (e.g., argon or nitrogen). Protect the samples from light by using amber vials or wrapping them in foil.[15] Incorporate an antioxidant like alpha-tocopherol into the lipid formulation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion
  • Lipid Film Hydration:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's phase transition temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol 2: Lyophilization of this compound Vesicles for Long-Term Storage
  • Addition of Cryoprotectant:

    • Prepare the this compound vesicle suspension as described in Protocol 1.

    • Add a cryoprotectant, such as sucrose, to the vesicle suspension to a final desired concentration (e.g., a 1:5 lipid-to-sugar mass ratio).[16] Gently mix to dissolve.

  • Freezing:

    • Aliquot the vesicle-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples rapidly. This can be achieved by immersing the vials in liquid nitrogen or placing them in a -80°C freezer. Rapid freezing leads to the formation of smaller ice crystals, which are less damaging to the vesicles.[1]

  • Drying (Lyophilization):

    • Place the frozen samples on a pre-cooled shelf in a lyophilizer.

    • Start the primary drying phase under a high vacuum. The shelf temperature should be kept low (e.g., -30°C) to ensure the samples remain frozen while the water sublimes.

    • Once the primary drying is complete, initiate the secondary drying phase by gradually increasing the shelf temperature (e.g., to 20-30°C) to remove residual unfrozen water.

  • Storage and Reconstitution:

    • Once the drying cycle is complete, backfill the lyophilizer chamber with an inert gas like nitrogen and seal the vials.

    • Store the lyophilized powder at -20°C.

    • To reconstitute, add the original volume of buffer to the vial and gently agitate.

Visual Guides

G cluster_prep Vesicle Preparation cluster_storage Storage Options cluster_troubleshooting Troubleshooting prep_start Start: this compound Lipid lipid_film Lipid Film Formation prep_start->lipid_film hydration Hydration with Buffer lipid_film->hydration extrusion Extrusion hydration->extrusion prep_end Unilamellar Vesicles extrusion->prep_end short_term Short-Term Storage (4-8°C) prep_end->short_term < 1 week long_term Long-Term Storage prep_end->long_term > 1 week aggregation Aggregation Observed short_term->aggregation lyophilization Lyophilization with Cryoprotectant long_term->lyophilization long_term->aggregation storage_powder Store at -20°C lyophilization->storage_powder storage_powder->prep_end Reconstitution check_pH Check Buffer pH aggregation->check_pH check_conc Check Vesicle Concentration aggregation->check_conc check_storage_T Verify Storage Temperature aggregation->check_storage_T use_cryo Use/Optimize Cryoprotectant aggregation->use_cryo

Caption: Workflow for this compound vesicle preparation, storage, and troubleshooting aggregation issues.

G cluster_causes Causes of Vesicle Aggregation cluster_prevention Prevention Strategies cluster_formulation Formulation Modifications cause_physical Physical Instability (Fusion, Flocculation) storage_conditions Optimized Storage Conditions (4°C, Neutral pH, Dark) cause_physical->storage_conditions formulation_mods Formulation Modification cause_physical->formulation_mods cause_chemical Chemical Instability (Hydrolysis, Oxidation) cause_chemical->storage_conditions cause_chemical->formulation_mods cause_environmental Environmental Factors (Temp, pH, Light) cause_environmental->storage_conditions long_term_strat Long-Term Strategy (Lyophilization) cause_environmental->long_term_strat add_cholesterol Add Cholesterol formulation_mods->add_cholesterol add_peg PEGylation formulation_mods->add_peg add_charge Incorporate Charged Lipids formulation_mods->add_charge add_antioxidant Add Antioxidant formulation_mods->add_antioxidant

Caption: Logical relationship between causes of vesicle aggregation and corresponding prevention strategies.

References

Technical Support Center: Optimizing Encapsulation Efficiency of (Rac)-SOPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of (Rac)-SOPC liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might the racemic nature affect my liposome formulation?

This compound refers to a racemic mixture of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. This means it contains both the R and S enantiomers of the SOPC molecule. While enantiomerically pure lipids are often used for their well-defined packing properties, racemic mixtures can also form stable liposomes.

The stereochemistry of phospholipids can influence the packing of the lipid bilayers, which in turn can affect membrane fluidity, permeability, and, consequently, encapsulation efficiency. It is hypothesized that a racemic mixture might lead to less ordered packing compared to a pure enantiomer, potentially creating more "free volume" within the bilayer. This could theoretically enhance the encapsulation of hydrophobic or amphiphilic drugs that reside within the membrane. However, it could also potentially lead to increased leakage of encapsulated hydrophilic drugs. The precise impact will likely depend on the specific properties of the drug being encapsulated.

Q2: What are the key factors that influence the encapsulation efficiency of this compound liposomes?

The encapsulation efficiency (EE) is a critical parameter in liposome formulation and is influenced by several factors:

  • Physicochemical Properties of the Drug:

    • Solubility: Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer. The drug's solubility will dictate the primary encapsulation mechanism.

    • Charge: Electrostatic interactions between a charged drug and charged lipids can significantly enhance encapsulation.

  • Lipid Composition:

    • Drug-to-Lipid Ratio: This ratio is crucial and needs to be optimized.[1] Too high a drug concentration can lead to drug precipitation or disruption of the liposome structure.

    • Presence of Cholesterol: Cholesterol is often included to modulate membrane fluidity and stability. It can increase the encapsulation of some drugs by improving membrane packing but may decrease it for others by making the bilayer more rigid.

  • Formulation and Process Parameters:

    • Method of Preparation: Common methods include thin-film hydration, reverse-phase evaporation, and ethanol injection. The chosen method significantly impacts liposome characteristics and EE.

    • Hydration Medium: The pH and ionic strength of the hydration buffer can influence the charge of both the lipids and the drug, thereby affecting encapsulation.

    • Temperature: The hydration temperature should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[2][3]

    • Downsizing Method: Sonication and extrusion are used to reduce the size and lamellarity of liposomes, which can affect the final encapsulated volume.

Q3: How do I determine the encapsulation efficiency of my this compound liposomes?

Encapsulation efficiency is typically determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the amount of encapsulated drug. The formula is:

EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100

Common separation techniques include:

  • Size Exclusion Chromatography (SEC): Separates liposomes from smaller, free drug molecules.[1]

  • Dialysis: Removes free drug by diffusion through a semi-permeable membrane.[1]

  • Centrifugation/Ultracentrifugation: Pellets the liposomes, leaving the free drug in the supernatant.

After separation, the amount of encapsulated drug can be quantified by lysing the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) and then using an appropriate analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to measure the drug concentration.[4]

Troubleshooting Guide: Low Encapsulation Efficiency

This guide provides solutions to common problems encountered during the encapsulation of drugs into this compound liposomes.

Problem Potential Cause Recommended Solution
Low EE of a Hydrophilic Drug 1. Insufficient Aqueous Volume: The internal aqueous volume of the liposomes is too small to accommodate the desired amount of drug.- Increase the total lipid concentration during hydration. - Consider using a preparation method that yields liposomes with a larger trapped volume, such as reverse-phase evaporation.
2. Drug Leakage during Formulation: The drug is leaking out of the liposomes during the downsizing process (sonication or extrusion).- Optimize the downsizing parameters (e.g., shorter sonication time, fewer extrusion cycles). - Include cholesterol in the formulation to increase membrane stability.
3. Unfavorable pH of Hydration Buffer: The pH of the buffer may lead to poor solubility or unfavorable charge interactions.- Adjust the pH of the hydration buffer to maximize drug solubility and promote favorable electrostatic interactions with the lipids if applicable.
Low EE of a Hydrophobic Drug 1. Poor Drug Solubility in the Lipid Bilayer: The drug is not effectively partitioning into the this compound bilayer.- Ensure the drug and lipids are completely co-dissolved in the organic solvent before forming the thin film. - Optimize the drug-to-lipid ratio; a lower ratio may be necessary.[1]
2. Drug Precipitation during Film Formation: The drug crystallizes or precipitates out of the lipid film.- Increase the rate of solvent evaporation during film formation. - Ensure the drug is fully solubilized in the organic solvent.
3. Membrane is too Rigid: The lipid bilayer is not fluid enough to accommodate the drug molecules.- Perform the hydration and extrusion steps at a temperature well above the Tc of the lipids. - Consider reducing the amount of cholesterol or using a different lipid composition to increase membrane fluidity.
Inconsistent EE Results 1. Incomplete Removal of Unencapsulated Drug: The separation method is not effectively removing all the free drug.- Optimize the separation method (e.g., use a different molecular weight cut-off for dialysis, increase centrifugation speed/time, or use a more appropriate SEC column).
2. Inaccurate Quantification of Drug: The analytical method is not providing reliable measurements.- Validate your analytical method for accuracy and precision. - Ensure complete lysis of the liposomes before quantifying the encapsulated drug.
3. Variability in Liposome Preparation: Inconsistent execution of the preparation protocol.- Standardize all steps of the protocol, including solvent evaporation time, hydration time and temperature, and downsizing parameters.

Data Presentation: Factors Influencing Encapsulation Efficiency

The following tables summarize quantitative data on how various formulation parameters can affect the encapsulation efficiency of liposomes. While not specific to this compound, these trends are generally applicable to phospholipid-based liposomes.

Table 1: Effect of Phospholipid Concentration on Encapsulation Efficiency of a Model API

Phospholipid Concentration (mM)Encapsulation Efficiency (%)
5048
15075
30084
Data adapted from a study on DPPC liposomes encapsulating fluorescein-sodium.

Table 2: Effect of Cholesterol on Encapsulation Efficiency

Lipid Composition (molar ratio)Encapsulation Efficiency (%)
Pure DPPC83
DPPC:Cholesterol (60:40)74
Data adapted from a study on DPPC liposomes encapsulating fluorescein-sodium.

Table 3: Comparison of Encapsulation Efficiency for Hydrophilic vs. Hydrophobic Molecules

Model DrugEncapsulation Efficiency (%)
Crystal Violet (hydrophilic)68.1
Nile Red (hydrophobic)36.5
Data represents a comparative study and absolute values can vary based on the specific liposome formulation and preparation method.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing this compound liposomes. It can be adapted for the encapsulation of both hydrophilic and hydrophobic drugs.

Materials:

  • This compound

  • Cholesterol (optional)

  • Drug to be encapsulated

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Dissolve this compound and cholesterol (if used) in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipids at this stage.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of this compound (which is below 0°C, so room temperature is sufficient) to form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer before adding it to the lipid film. Hydrate the film by gentle agitation at a temperature above the Tc of the lipids. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Downsizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes through the membrane.

Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

Materials:

  • Liposome suspension containing encapsulated and free drug

  • Sepharose CL-4B or similar SEC column material

  • Elution buffer (same as the hydration buffer)

  • Fractions collector (optional)

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Column Preparation: Pack a column with the SEC gel and equilibrate it with the elution buffer.

  • Sample Loading: Carefully load a known volume of the liposome suspension onto the top of the column.

  • Elution: Elute the sample with the elution buffer. The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Fraction Collection: Collect fractions of the eluate.

  • Quantification:

    • Liposome Fractions: Identify the fractions containing the liposomes (they often appear slightly opalescent). Pool these fractions and lyse the liposomes using a suitable detergent or organic solvent. Quantify the drug concentration in the lysed solution. This gives you the amount of encapsulated drug.

    • Free Drug Fractions: Identify the fractions containing the free drug and quantify the drug concentration.

  • Calculation: Calculate the encapsulation efficiency using the formula provided in the FAQs section.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis dissolution 1. Lipid & Drug Dissolution film_formation 2. Thin Film Formation dissolution->film_formation hydration 3. Hydration (MLV Formation) film_formation->hydration extrusion 4. Extrusion (LUV Formation) hydration->extrusion separation 5. Separation of Free Drug extrusion->separation quantification 6. Quantification of Encapsulated & Free Drug separation->quantification calculation 7. EE% Calculation quantification->calculation

Caption: Experimental workflow for the preparation and analysis of this compound liposomes.

troubleshooting_logic start Low Encapsulation Efficiency drug_type What is the drug type? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic   hydrophobic Hydrophobic drug_type->hydrophobic   sol_hydrophilic Increase aqueous volume Optimize downsizing Adjust buffer pH hydrophilic->sol_hydrophilic sol_hydrophobic Optimize drug:lipid ratio Improve co-dissolution Increase membrane fluidity hydrophobic->sol_hydrophobic

Caption: Troubleshooting logic for low encapsulation efficiency based on drug type.

References

Technical Support Center: Troubleshooting Low Protein Reconstitution in (Rac)-SOPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with low protein reconstitution in (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) membranes. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind protein reconstitution into this compound membranes?

A1: The most common method for reconstituting membrane proteins into this compound liposomes is the detergent-mediated reconstitution technique.[1][2] This process involves three key steps:

  • Solubilization: The purified membrane protein and this compound lipids are separately or jointly solubilized in a buffer containing a specific detergent. This leads to the formation of mixed micelles of protein-lipid-detergent, lipid-detergent, and protein-detergent.

  • Detergent Removal: The detergent is gradually removed from the micellar solution. This can be achieved through methods like dialysis, gel filtration, or the use of hydrophobic adsorbent beads (e.g., Bio-Beads).[2]

  • Proteoliposome Formation: As the detergent concentration falls below its critical micelle concentration (CMC), the hydrophobic interactions between the protein's transmembrane domains and the lipid acyl chains drive the spontaneous insertion of the protein into the forming lipid bilayer, resulting in proteoliposomes.

Q2: Why is the choice of detergent critical for successful reconstitution?

A2: The choice of detergent is crucial because it must effectively solubilize the membrane protein and lipids without causing irreversible denaturation of the protein.[3][4] Different proteins have varying sensitivities to different detergents. An ideal detergent should have a high CMC to facilitate its removal and should not strip essential lipids from the protein.[5] The properties of the detergent, such as its headgroup charge and alkyl chain length, can significantly impact the stability and function of the reconstituted protein.[3]

Q3: What are the key factors that influence the efficiency of protein reconstitution?

A3: Several factors can significantly impact the success of protein reconstitution into this compound membranes:

  • Lipid-to-Protein Ratio (LPR): A high LPR generally favors more efficient incorporation and helps to prevent protein aggregation.[6] However, the optimal LPR is protein-dependent and needs to be determined empirically.

  • Detergent Type and Concentration: The choice of detergent and its concentration relative to the lipid and protein are critical. The concentration should be sufficient for solubilization but not so high as to denature the protein.[7]

  • Method of Detergent Removal: The rate of detergent removal can influence the size, lamellarity, and protein orientation in the final proteoliposomes. Slow removal (e.g., dialysis) is often preferred.[8]

  • Buffer Conditions: pH, ionic strength, and the presence of cofactors or stabilizing agents (e.g., glycerol) can affect protein stability and incorporation.[7]

  • Lipid Composition: While using this compound, the presence of other lipids like cholesterol can influence membrane fluidity and protein orientation.[9][10]

Q4: How can I assess the efficiency of protein reconstitution?

A4: Several methods can be used to determine the amount of protein successfully incorporated into the this compound liposomes:

  • Sucrose Density Gradient Centrifugation: Proteoliposomes have a higher density than empty liposomes due to the incorporated protein. By centrifuging the sample on a sucrose gradient, you can separate the proteoliposomes from empty liposomes and unincorporated protein.[5]

  • SDS-PAGE and Densitometry: After separating proteoliposomes from free protein, the amount of incorporated protein can be quantified by running an SDS-PAGE gel and performing densitometry on the protein band.

  • Fluorescence Spectroscopy: If the protein is fluorescently labeled or has intrinsic fluorescence (e.g., tryptophan residues), the amount of incorporated protein can be quantified by measuring the fluorescence intensity of the proteoliposome fraction.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the reconstitution of proteins into this compound membranes.

Problem Potential Cause Troubleshooting Suggestion
Low Protein Incorporation 1. Suboptimal Lipid-to-Protein Ratio (LPR).[6] 2. Inefficient detergent removal.[6] 3. Inappropriate detergent choice or concentration.[3] 4. Protein aggregation prior to or during reconstitution.1. Optimize the LPR by testing a range of ratios (e.g., 1:100 to 1:1000 w/w). 2. Ensure the chosen detergent removal method is effective for the selected detergent (e.g., use sufficient Bio-Beads, extend dialysis time). 3. Screen a panel of detergents with different properties (e.g., octyl glucoside, DDM, CHAPS). Titrate the detergent concentration to find the optimal level for solubilization without causing protein instability.[7] 4. Perform reconstitution at a lower temperature (e.g., 4°C) to minimize aggregation. Include stabilizing agents like glycerol (5-20%) in the buffer.[7]
Protein Aggregation/Precipitation 1. Protein is unstable in the chosen detergent.[7] 2. Detergent concentration is too low (below CMC) during solubilization.[7] 3. Buffer conditions (pH, ionic strength) are not optimal for protein stability.[7] 4. Rapid detergent removal.1. Switch to a milder detergent. 2. Ensure the detergent concentration is maintained above its CMC throughout the solubilization and initial reconstitution steps. 3. Optimize the buffer pH and salt concentration to match the known stability requirements of your protein. 4. Use a slower detergent removal method, such as dialysis against a large volume of buffer.
Loss of Protein Function 1. Protein denaturation by the detergent.[4] 2. Incorrect protein orientation in the membrane.[9][11] 3. Absence of essential lipids or cofactors.[7] 4. The lipid environment of this compound is not suitable for the protein.1. Use the lowest effective concentration of a mild detergent. Minimize the incubation time of the protein in the detergent. 2. The orientation can sometimes be influenced by the reconstitution method. Reconstituting into pre-formed liposomes can sometimes favor a more uniform orientation.[11] 3. Supplement the reconstitution mixture with any known essential lipids or cofactors for your protein. 4. Consider including other lipids, such as cholesterol, in the this compound membrane to better mimic a native environment.[9]
Heterogeneous Proteoliposome Population 1. Inefficient vesicle sizing method. 2. Protein incorporation leading to vesicle fusion or aggregation. 3. Multilamellar vesicle formation.[5]1. Ensure the method for preparing unilamellar vesicles (e.g., extrusion, sonication) is performed correctly and for a sufficient duration.[5][12] 2. Optimize the LPR; a lower protein density may reduce vesicle aggregation. 3. Use freeze-thaw cycles before extrusion to promote the formation of unilamellar vesicles.[5]

Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into this compound Liposomes by Dialysis

1. Preparation of this compound Liposomes: a. A solution of this compound in chloroform is dried to a thin film in a round-bottom flask under a stream of nitrogen gas. b. The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.[5] c. The lipid film is rehydrated in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL. d. The lipid suspension is subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.[5] e. The vesicle suspension is then extruded 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.[5]

2. Solubilization: a. The purified membrane protein is concentrated to a suitable stock concentration (e.g., 1-5 mg/mL) in a buffer containing a low concentration of a stabilizing detergent. b. The this compound liposomes are solubilized by adding a detergent (e.g., n-Octyl-β-D-glucopyranoside (OGP) or n-dodecyl-β-D-maltoside (DDM)) to a final concentration above its CMC. The mixture is incubated with gentle agitation until the solution becomes clear. c. The solubilized protein is then mixed with the solubilized lipids at the desired lipid-to-protein ratio.

3. Detergent Removal and Proteoliposome Formation: a. The protein-lipid-detergent mixture is transferred to a dialysis cassette (with an appropriate molecular weight cut-off). b. The cassette is placed in a large volume of detergent-free buffer at 4°C. c. The dialysis buffer is changed every 12 hours for a total of 48-72 hours to ensure complete removal of the detergent. d. The resulting proteoliposome suspension is collected from the dialysis cassette.

4. Characterization: a. The size distribution of the proteoliposomes can be analyzed by dynamic light scattering (DLS). b. The protein incorporation efficiency can be determined using a sucrose density gradient as described in the FAQs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_reconstitution Reconstitution cluster_analysis Analysis prep_protein Purified Membrane Protein solubilize_protein Solubilize Protein with Detergent prep_protein->solubilize_protein prep_lipid This compound Lipid Film solubilize_lipid Hydrate & Solubilize Lipid with Detergent prep_lipid->solubilize_lipid mix Mix Protein and Lipid Micelles solubilize_protein->mix solubilize_lipid->mix detergent_removal Detergent Removal (e.g., Dialysis) mix->detergent_removal proteoliposome Proteoliposome Formation detergent_removal->proteoliposome analysis Characterize Proteoliposomes proteoliposome->analysis

Caption: Experimental workflow for detergent-mediated protein reconstitution.

troubleshooting_low_incorporation cluster_lpr Lipid-to-Protein Ratio cluster_detergent Detergent Issues cluster_removal Detergent Removal cluster_stability Protein Stability start Low Protein Incorporation check_lpr Is LPR Optimized? start->check_lpr optimize_lpr Test a range of LPRs check_lpr->optimize_lpr No check_detergent Is detergent choice/conc. appropriate? check_lpr->check_detergent Yes optimize_lpr->check_lpr screen_detergents Screen different detergents check_detergent->screen_detergents No check_removal Is detergent removal efficient? check_detergent->check_removal Yes titrate_detergent Titrate detergent concentration screen_detergents->titrate_detergent titrate_detergent->check_detergent optimize_removal Optimize removal method (e.g., longer dialysis) check_removal->optimize_removal No check_stability Is the protein stable? check_removal->check_stability Yes optimize_removal->check_removal optimize_buffer Optimize buffer conditions (pH, salt, glycerol) check_stability->optimize_buffer No end Re-evaluate Reconstitution check_stability->end Yes optimize_buffer->check_stability

Caption: Troubleshooting flowchart for low protein incorporation.

References

Technical Support Center: AFM Imaging of (Rac)-SOPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Atomic Force Microscopy (AFM) imaging of (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed when imaging this compound bilayers with AFM?

A1: When imaging soft biological samples like this compound bilayers, several types of artifacts can occur. These can be broadly categorized as:

  • Tip-Related Artifacts: These are the most common and include tip convolution (broadening of features), double tips (imaging the same feature twice), and tip contamination (adhesion of lipids or other debris to the tip).[1][2][3] A worn or broken tip can also lead to streaks and poor image quality.[1][2]

  • Scanner-Related Artifacts: These arise from the piezoelectric scanner and include scanner bow (a parabolic distortion of the surface), hysteresis (distortion at the beginning of scan lines), and creep (slow drift causing distortion).[3][4]

  • Sample-Related Artifacts: Due to the fluid nature of lipid bilayers, the AFM tip can induce artifacts such as rupture or penetration of the bilayer, displacement of lipids, and the creation of holes or defects.[5][6] Loosely adhered material on the sample surface can also cause streaking.[1]

  • Feedback and Environmental Artifacts: Improper feedback loop settings can cause oscillations and "ringing" artifacts.[7] Environmental factors like thermal drift, vibrations, and acoustic noise can also degrade image quality.[7]

Q2: How does the racemic nature of this compound potentially affect AFM imaging?

A2: While specific literature on the AFM imaging of racemic SOPC bilayers is limited, the use of a racemic mixture (a 1:1 mixture of sn-1 and sn-3 stereoisomers) could potentially influence bilayer properties. This may lead to differences in lipid packing, domain formation, and mechanical properties compared to a pure enantiomeric bilayer. Researchers should be observant for any unusual domain structures or mechanical heterogeneities that might arise from the racemic mixture.

Q3: What type of AFM probe is best suited for imaging this compound bilayers?

A3: For imaging soft biological samples like lipid bilayers in liquid, it is crucial to use soft cantilevers to minimize tip-sample forces and avoid damaging the delicate structure.[8] Silicon nitride (Si3N4) or soft silicon cantilevers with low spring constants (typically <0.1 N/m) are recommended.[1] The tip sharpness is also critical for achieving high resolution; however, an extremely sharp tip can also increase the risk of bilayer damage. A balance must be struck based on the specific imaging requirements.

Q4: What are the expected topographical features and mechanical properties of an SOPC bilayer?

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your AFM experiments.

Image Quality Issues

Q: My AFM image appears blurry and features are indistinct. What could be the cause and how can I fix it?

A:

  • Possible Cause 1: Contaminated or Blunt Tip. The AFM tip may have picked up lipids or other contaminants from the surface, or it may be worn out.[2][3]

    • Solution: Gently clean the tip by scanning a clean, hard surface (e.g., mica) at a slightly higher force for a short period. If the image quality does not improve, replace the AFM probe with a new one.[1]

  • Possible Cause 2: Inadequate Feedback Parameters. The feedback gains (proportional and integral) may not be optimized for the sample.

    • Solution: Re-tune the feedback loop. Start with low gain values and gradually increase them until the trace and retrace profiles match closely without introducing high-frequency noise or oscillations.

  • Possible Cause 3: Thermal Drift. The sample and AFM may not have reached thermal equilibrium.[7]

    • Solution: Allow the system (AFM head, sample, and liquid cell) to equilibrate for at least 30-60 minutes before imaging.

Q: I see repetitive features or "double images" in my scan. What is happening?

A:

  • Possible Cause: Double or Asymmetric Tip. The AFM tip may have two sharp points due to damage or contamination.[2]

    • Solution: The most reliable solution is to replace the AFM probe. To confirm a double tip, you can try rotating the scan angle by 90 degrees. If the artifact rotates with the scan angle, it is likely a tip artifact.

Q: There are horizontal streaks across my image. How can I eliminate them?

A:

  • Possible Cause 1: Scan Speed Too High. The feedback loop cannot respond fast enough to the topography changes at high scan speeds.

    • Solution: Reduce the scan speed.

  • Possible Cause 2: Loose Debris on the Surface. Particulates on the bilayer surface are being dragged by the tip.[1]

    • Solution: Thoroughly rinse the supported lipid bilayer before imaging to remove any unbound vesicles or contaminants.

  • Possible Cause 3: Electrical Noise. Interference from nearby electronic equipment.[1]

    • Solution: Check for and eliminate sources of electronic noise. Ensure proper grounding of the AFM system.

Sample Integrity Issues

Q: I am seeing holes and defects forming in the bilayer as I scan. What is causing this damage?

A:

  • Possible Cause: Imaging Force is Too High. The force applied by the AFM tip is exceeding the mechanical stability of the this compound bilayer, causing it to rupture.[5][8]

    • Solution: Reduce the imaging force by increasing the setpoint amplitude (in tapping mode) or decreasing the deflection setpoint (in contact mode). Using a softer cantilever with a lower spring constant can also help.[8]

Q: The entire lipid bilayer seems to be moving or is being swept away by the tip. How can I prevent this?

A:

  • Possible Cause: Poor Adhesion of the Bilayer to the Substrate. The supported lipid bilayer has not formed correctly and is not well-adhered to the mica or other support.

    • Solution: Review and optimize your sample preparation protocol. Ensure the mica surface is freshly cleaved and clean. The vesicle fusion process may need to be adjusted in terms of incubation time, temperature, or the presence of divalent cations like Ca²⁺ to promote vesicle rupture and bilayer formation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for AFM imaging of fluid-phase lipid bilayers, which can be used as a starting point for imaging this compound. Note that optimal parameters will vary depending on the specific instrument and experimental conditions.

ParameterTypical Value/RangeNotes
Bilayer Property
Thickness4 - 6 nmMeasured from height profiles across defects or edges.
AFM Imaging Parameters
Imaging ModeTapping Mode in LiquidMinimizes lateral forces and sample damage.
Cantilever Spring Constant< 0.1 N/mUse soft cantilevers for soft samples.
Scan Rate0.5 - 2 HzSlower rates generally produce higher quality images.
Imaging ForceAs low as possibleAdjust setpoint to the highest value that maintains stable imaging.
Mechanical Properties
Breakthrough ForceVaries (typically low for fluid phase)Highly dependent on lipid composition and tip radius.

Experimental Protocols

Preparation of this compound Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol describes a general method for forming an SLB on a mica substrate.

  • Lipid Preparation:

    • Dissolve this compound lipid in chloroform or a chloroform/methanol mixture in a clean glass vial.

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Rehydrate the lipid film with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 0.5-1 mg/mL.

    • Vortex the solution to create multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, use an extruder with a 50 nm or 100 nm pore size membrane for more uniform vesicle size.

  • SLB Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Immediately apply a small volume (e.g., 100 µL) of the SUV suspension onto the mica surface.

    • Add a small amount of CaCl₂ solution (to a final concentration of 2-5 mM) to the vesicle solution on the mica to induce vesicle fusion.

    • Incubate at a temperature above the phase transition temperature of the lipid for 30-60 minutes. For SOPC, this can be done at room temperature.

    • Gently rinse the surface with excess buffer to remove unfused vesicles. The sample is now ready for AFM imaging in buffer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_afm AFM Imaging Lipid_Film 1. Prepare this compound Lipid Film Vesicle_Formation 2. Form Small Unilamellar Vesicles (SUVs) Lipid_Film->Vesicle_Formation SLB_Formation 3. Vesicle Fusion on Mica Substrate Vesicle_Formation->SLB_Formation Rinse 4. Rinse to Remove Excess Vesicles SLB_Formation->Rinse Mount_Sample 5. Mount Sample in AFM Fluid Cell Rinse->Mount_Sample Engage_Tip 6. Engage Tip and Optimize Parameters Mount_Sample->Engage_Tip Image_Acquisition 7. Acquire AFM Images Engage_Tip->Image_Acquisition Data_Analysis 8. Analyze Data (Height, Roughness, etc.) Image_Acquisition->Data_Analysis

Caption: Experimental workflow for AFM imaging of this compound bilayers.

Troubleshooting_Tree cluster_causes Identify Symptom cluster_solutions Potential Solutions Start Poor Image Quality Blurry Blurry / Indistinct Features Start->Blurry Repetitive Repetitive / Double Features Start->Repetitive Streaks Horizontal Streaks Start->Streaks Damage Bilayer Damage (Holes) Start->Damage Sol_Blurry 1. Change Tip 2. Optimize Feedback 3. Allow Thermal Equilibration Blurry->Sol_Blurry Sol_Repetitive Change Tip Repetitive->Sol_Repetitive Sol_Streaks 1. Reduce Scan Speed 2. Rinse Sample 3. Check for Noise Streaks->Sol_Streaks Sol_Damage 1. Reduce Imaging Force 2. Use Softer Cantilever Damage->Sol_Damage

Caption: Troubleshooting decision tree for common AFM imaging artifacts.

References

Technical Support Center: Mastering the Size Distribution of Extruded (Rac)-SOPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on controlling the size distribution of extruded (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) vesicles. Here you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for vesicle formation?

This compound is a racemic mixture of a common phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. Its amphipathic nature, with a hydrophilic head group and hydrophobic tails, allows it to self-assemble into vesicles in aqueous solutions. These vesicles are often used as simple model membrane systems and as drug delivery vehicles.

Q2: What is extrusion and why is it the preferred method for controlling vesicle size?

Extrusion is a technique where a suspension of multilamellar vesicles (MLVs) is forced through a polycarbonate membrane with a defined pore size.[1] This process is highly effective at reducing the size of liposomes and producing a population of unilamellar vesicles (LUVs) with a narrow and uniform size distribution.[1][2] Compared to other methods like sonication, extrusion offers better reproducibility and control over the final vesicle size.[3]

Q3: What are the key parameters that influence the final size and polydispersity of extruded SOPC vesicles?

The primary factors influencing the size and polydispersity index (PDI) of extruded vesicles are:

  • Membrane Pore Size: This is the most critical factor determining the final vesicle size.[2]

  • Number of Extrusion Cycles: Increasing the number of passes through the membrane generally leads to a smaller mean vesicle diameter and a more homogeneous size distribution.[2]

  • Extrusion Pressure/Flow Rate: Higher extrusion pressures or flow rates can lead to smaller vesicles, but may negatively impact the homogeneity of the vesicle population.[2][4]

  • Lipid Concentration: The concentration of the initial lipid suspension can influence the extrusion process and the final vesicle characteristics.

  • Temperature: Extrusion should be performed above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid to ensure the membrane is in a fluid state.[1]

  • Lipid Composition: The inclusion of other lipids, such as cholesterol, can affect the rigidity and properties of the bilayer, thereby influencing the extrusion process.[5][6]

Q4: What is the recommended extrusion temperature for this compound vesicles?

The gel-to-liquid crystalline phase transition temperature (Tm) of SOPC is approximately 6-7°C. Therefore, to ensure the lipid bilayer is in a fluid and malleable state, extrusion should be performed at a temperature significantly above this, typically at room temperature (around 20-25°C).

Q5: How does the number of extrusion passes affect the vesicle size distribution?

The initial passes through the extruder cause the most significant reduction in vesicle size and polydispersity. Typically, 5 to 10 passes are sufficient to achieve a stable and narrow size distribution.[7] Further passes may not lead to a significant improvement and could increase the risk of sample contamination or degradation.

Q6: Can pre-treatment of the initial vesicle suspension improve the extrusion process?

Yes, pre-treatment methods such as freeze-thaw cycles or sonication of the initial multilamellar vesicle (MLV) suspension can be beneficial.[1] These techniques help to break down large lipid aggregates, which can prevent clogging of the extruder membrane and lead to a more uniform final vesicle population.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI) > 0.2 - Insufficient number of extrusion passes. - Extrusion temperature is too low. - Membrane is clogged or torn. - Initial MLV suspension was not homogeneous.- Increase the number of extrusion passes in increments of 5. - Ensure the extrusion temperature is well above the Tm of SOPC (~6-7°C), e.g., room temperature. - Disassemble and inspect the extruder and membrane. Replace the membrane if necessary. - Pre-treat the MLV suspension with freeze-thaw cycles or gentle sonication before extrusion.
Vesicle size is significantly larger than the membrane pore size - The extrusion was performed too quickly. - The lipid concentration is too high. - The membrane is torn or not properly seated.- Reduce the extrusion pressure or flow rate. - Dilute the lipid suspension. - Check the assembly of the extruder and the integrity of the membrane.
Vesicle size is smaller than expected - Excessive number of extrusion passes. - High extrusion pressure.- Reduce the number of extrusion passes. - Lower the extrusion pressure.
Low sample recovery after extrusion - Leakage from the extruder. - Clogging of the membrane. - Adhesion of lipids to the apparatus.- Ensure all connections on the extruder are tight. - Use a larger pore size membrane for initial extrusion steps before moving to the desired smaller pore size. - Pre-wetting the extruder with buffer can help reduce lipid adhesion.
Difficulty in extruding the sample - Extrusion temperature is below the lipid's Tm. - Lipid concentration is too high. - Clogged membrane.- Increase the extrusion temperature. - Dilute the lipid suspension. - Replace the polycarbonate membrane.

Quantitative Data Summary

Disclaimer: The following data is compiled from studies on phosphatidylcholines with similar properties to SOPC, such as POPC. Direct quantitative data for this compound is limited in publicly available literature. This table should be used as a guideline for experimental design.

Parameter Condition 1 Condition 2 Condition 3 Resulting Vesicle Diameter (nm) Resulting PDI Reference
Membrane Pore Size 100 nm200 nm400 nm~110-130< 0.1[3]
~180-220< 0.15[3]
~350-450< 0.2[5]
Number of Passes 51020Decreasing sizeDecreasing PDI[7]
Lipid Composition 100% POPC70% POPC / 30% Cholesterol50% POPC / 50% Cholesterol~126 nm~0.08[3]
~130 nm~0.09[3]
~135 nm~0.1[3]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion

Materials:

  • This compound lipid powder

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

  • Syringes (gas-tight)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer to the lipid film. The final lipid concentration is typically between 10 and 25 mg/mL. b. Hydrate the lipid film by vortexing or gentle shaking at a temperature above the Tm of SOPC (e.g., room temperature) for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): a. Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (e.g., 40°C). This helps to increase the encapsulation efficiency and create more uniform vesicles.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder to the desired temperature (room temperature for SOPC). c. Load the MLV suspension into one of the syringes and attach it to the extruder. d. Gently push the suspension through the membrane into the second syringe. This completes one pass. e. Repeat the extrusion for a total of 11-21 passes.

  • Characterization: a. Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_extrusion Extrusion Process cluster_analysis Analysis lipid_film 1. Lipid Film Formation hydration 2. Hydration (MLVs) lipid_film->hydration freeze_thaw 3. Freeze-Thaw (Optional) hydration->freeze_thaw extrusion 4. Extrusion (LUVs) freeze_thaw->extrusion dls 5. DLS Analysis extrusion->dls

Caption: Experimental workflow for preparing SOPC vesicles.

logical_relationship cluster_params Controllable Parameters cluster_outcomes Resulting Properties pore_size Membrane Pore Size vesicle_size Vesicle Size pore_size->vesicle_size Strongly Influences num_passes Number of Passes num_passes->vesicle_size Influences pdi Polydispersity (PDI) num_passes->pdi Strongly Influences pressure Pressure / Flow Rate pressure->vesicle_size Influences pressure->pdi Can increase lipid_comp Lipid Composition lipid_comp->vesicle_size Can Influence

Caption: Factors influencing vesicle size and distribution.

References

Technical Support Center: (Rac)-SOPC Stability in the Presence of Detergents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, racemic mixture) in the presence of detergents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a racemic mixture of a common phospholipid used to create model cell membranes, such as liposomes, for a variety of research applications, including drug delivery studies and in vitro analysis of membrane proteins. The stability of these lipid bilayers is crucial for the integrity of experiments, as instability can lead to leakage of encapsulated materials or denaturation of reconstituted proteins.[1][2]

Q2: How do detergents interact with this compound liposomes?

A2: Detergents are amphipathic molecules that can insert themselves into the lipid bilayer of liposomes.[3] At low concentrations, they can partition into the membrane. As the concentration increases and surpasses the critical micelle concentration (CMC), detergents can solubilize the lipids, leading to the disruption of the liposome structure and the formation of mixed micelles of lipid and detergent.[4][5] This process is concentration-dependent and influenced by the specific properties of both the lipid and the detergent.

Q3: What does the term "racemic" in this compound imply for stability?

A3: The "racemic" nature of this compound indicates that it contains an equal mixture of both the sn-1 and sn-3 stereoisomers of SOPC. While for many applications this may not significantly impact bulk properties, the different packing geometries of the enantiomers could potentially create points of instability in the lipid bilayer, which might be more susceptible to detergent insertion and disruption compared to enantiomerically pure SOPC liposomes.

Q4: How do I choose the right detergent for my experiment?

A4: The choice of detergent depends on the specific application.[6]

  • For solubilizing membrane proteins , milder, non-ionic detergents like DDM or Triton X-100 are often preferred to maintain the protein's native structure and function.[4][6][7]

  • For simple liposome disruption , stronger, ionic detergents like SDS can be used, but they are more likely to denature proteins.[7]

  • Zwitterionic detergents like CHAPS offer a middle ground, being effective at breaking protein-protein interactions without causing extensive denaturation.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Liposome Aggregation Upon Detergent Addition - Insufficient detergent concentration. - Inappropriate detergent choice. - Electrostatic interactions.- Increase detergent concentration gradually. - Switch to a detergent with a lower CMC or different charge. - Adjust the ionic strength of the buffer.
Precipitation of Sample - Detergent concentration is too high, causing protein denaturation and precipitation. - The detergent is incompatible with other buffer components.- Decrease the detergent concentration. - Perform a detergent screen to find a more suitable option. - Check for buffer compatibility and consider buffer exchange.
Leakage of Encapsulated Material - Detergent concentration is near or above the CMC, causing membrane permeabilization.[8] - The chosen detergent is too harsh.- Lower the detergent concentration. - Use a milder detergent (e.g., non-ionic over ionic). - Perform a calcein leakage assay to quantify membrane integrity (see Experimental Protocols).
Inactivation of Reconstituted Protein - The detergent is denaturing the protein. - The detergent is stripping essential lipids from the protein's microenvironment.- Switch to a milder, non-denaturing detergent.[6][7] - Add stabilizing lipids, such as cholesterol, to the liposome formulation. - Screen a panel of detergents to find one that preserves protein activity.
Difficulty in Removing Detergent - The detergent has a low CMC and forms very stable micelles. - Inefficient removal method.- Use a detergent with a high CMC, which is easier to remove by dialysis. - Employ alternative removal techniques like size-exclusion chromatography or adsorption onto hydrophobic beads.[9][10][11]

Quantitative Data: Properties of Common Detergents

The selection of an appropriate detergent is critical. The following table summarizes the properties of commonly used detergents in membrane protein research.

DetergentTypeCMC (mM)Micelle Size (kDa)Notes
Sodium Dodecyl Sulfate (SDS) Anionic8.3[5]~18Strong, denaturing detergent.[7]
Triton X-100 Non-ionic0.2[12]60-90[12]Mild, but absorbs UV light, interfering with protein quantification.[12]
n-Octyl-β-D-glucopyranoside (OG) Non-ionic20[12]~25[12]High CMC, relatively harsh for some sensitive proteins.[4]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.15[4]~50Very popular, gentle detergent for stabilizing membrane proteins.[4][12]
CHAPS Zwitterionic4-8~6Less denaturing than linear-chain zwitterionic detergents.[7]

Experimental Protocols

Preparation of this compound Liposomes by Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a defined size.

Materials:

  • This compound in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Film Formation:

    • Pipette the desired amount of this compound in chloroform into a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.[13]

    • Further dry the film under a high vacuum for at least 1 hour to remove any residual solvent.[13]

  • Hydration:

    • Add the hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

    • Hydrate the lipid film by vortexing or gentle shaking, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[13]

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a uniform size.[13]

    • The resulting liposome suspension can be stored at 4°C.

Calcein Leakage Assay for Membrane Integrity

This assay is used to quantify the leakage of encapsulated material from liposomes upon the addition of a detergent.

Materials:

  • This compound liposomes containing self-quenching concentration of calcein (50-100 mM)

  • Detergent stock solution

  • Assay buffer (same as the external buffer for liposomes)

  • Triton X-100 (10% v/v) for 100% leakage control

  • 96-well black plate

  • Fluorimeter (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Preparation of Calcein-Loaded Liposomes: Prepare liposomes as described above, using a solution of 50-100 mM calcein in the hydration buffer. After extrusion, remove the unencapsulated calcein using size-exclusion chromatography.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of calcein-loaded liposomes to each well.

    • Add varying concentrations of the detergent to be tested.

    • For the 0% leakage control, add only the assay buffer.

    • For the 100% leakage control, add Triton X-100 to a final concentration of 1% to completely lyse the liposomes.

  • Measurement:

    • Incubate the plate at the desired temperature for a specific time (e.g., 30 minutes).

    • Measure the fluorescence intensity (F) in each well.

  • Calculation of Percent Leakage:

    • % Leakage = [(F_sample - F_0%_leakage) / (F_100%_leakage - F_0%_leakage)] * 100

Visualizations

Detergent Interaction with a Lipid Bilayer

The following diagram illustrates the stepwise interaction of detergent monomers with a this compound lipid bilayer, leading to its eventual solubilization into mixed micelles.

G Detergent Interaction with this compound Bilayer cluster_0 Low Detergent Concentration cluster_1 Increasing Detergent Concentration cluster_2 At/Above CMC A Intact this compound Liposome C Detergent Partitioning into Bilayer A->C Addition of Detergent B Detergent Monomers in Solution B->C D Liposome Lysis and Formation of Mixed Micelles C->D Concentration > CMC

Caption: Workflow of detergent-lipid interaction.

Troubleshooting Workflow for Liposome Instability

This decision tree provides a logical workflow for troubleshooting common stability issues encountered when working with this compound and detergents.

G Troubleshooting Liposome Instability A Instability Observed (Aggregation, Leakage, etc.) B Check Detergent Concentration A->B F Screen Different Detergent Types A->F I Optimize Buffer Conditions A->I C Is it above CMC? B->C D Lower Concentration C->D Yes E Increase Concentration C->E No K Problem Solved? D->K E->K G Non-ionic (DDM, Triton X-100) F->G H Zwitterionic (CHAPS) F->H G->K H->K J Adjust pH or Ionic Strength I->J J->K

Caption: Decision tree for troubleshooting instability.

Signaling Pathway Involving a Membrane Protein

This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, a common system studied using reconstituted this compound liposomes.

G Simplified GPCR Signaling Pathway cluster_membrane Cell Membrane (this compound Bilayer) GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified GPCR signaling cascade.

References

Technical Support Center: (Rac)-SOPC Handling and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the oxidation of the oleoyl chain in 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC).

Frequently Asked Questions (FAQs)

Q1: What is oleoyl chain oxidation and why is it a concern for this compound?

A1: The oleoyl chain is a monounsaturated fatty acid (18:1) component of SOPC. Its single carbon-carbon double bond is susceptible to oxidative degradation, a process known as lipid peroxidation.[1] This is a free-radical chain reaction that proceeds in three stages: initiation, propagation, and termination.[1][2] Oxidation alters the chemical structure of the SOPC molecule, leading to the formation of lipid hydroperoxides and secondary products like aldehydes and ketones.[3][4] This degradation can compromise the integrity of lipid-based formulations (e.g., liposomes), affect experimental results, and reduce the shelf-life and efficacy of drug products.

Q2: What are the primary factors that initiate and accelerate the oxidation of SOPC?

A2: Several factors can trigger and speed up the oxidation process:

  • Oxygen: Molecular oxygen is a key reactant in the propagation of the free-radical chain reaction.[5]

  • Light: UV and visible light can generate free radicals, initiating peroxidation.

  • Heat: High temperatures increase the rate of chemical reactions, including oxidation.[6] Storing lipids at elevated temperatures can significantly accelerate degradation.[6]

  • Transition Metals: Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of initiating radicals.

  • Reactive Oxygen Species (ROS): Exposure to ROS from other chemical sources can initiate the peroxidation cascade.[1]

Q3: How can I detect if my this compound sample has oxidized?

A3: Several analytical methods can be used to assess the extent of lipid oxidation. These methods typically measure either the primary oxidation products (hydroperoxides) or the secondary breakdown products (aldehydes, ketones).

Analytical Method Measures Principle Suitability
Peroxide Value (PV) Primary Products (Hydroperoxides)Titrimetric or spectrophotometric methods that quantify the concentration of hydroperoxides.[7][8]Best for monitoring the early stages of oxidation.[9]
Conjugated Diene Assay Primary ProductsMeasures the increase in UV absorbance around 234 nm, which corresponds to the formation of conjugated dienes during hydroperoxide formation.[10]A simple spectrophotometric method for early-stage oxidation.
TBARS Assay Secondary Products (Malondialdehyde)Measures malondialdehyde (MDA), a secondary oxidation product, which reacts with thiobarbituric acid (TBA) to form a fluorescent, colored compound.[4][7]Widely used for assessing later-stage oxidation.
p-Anisidine Value (p-AV) Secondary Products (Aldehydes)Measures non-volatile aldehydes that react with p-anisidine to form a product that absorbs at 350 nm.[4][7]Often used in conjunction with PV to calculate a total oxidation (TOTOX) value.
Chromatography (GC, HPLC) Specific Oxidation ProductsSeparates and quantifies specific volatile (GC) or non-volatile (HPLC) oxidation products.[9]Provides a detailed profile of oxidation but requires more specialized equipment.

Q4: What types of antioxidants are effective in protecting SOPC?

A4: Antioxidants protect lipids by either scavenging free radicals to terminate the chain reaction or by chelating transition metals. They can be broadly categorized as lipid-soluble or water-soluble.

Antioxidant Type Examples Mechanism of Action Typical Use Case
Lipid-Soluble α-Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT)Integrate into the lipid bilayer of liposomes, where they scavenge lipid peroxyl radicals to break the propagation chain.[11][12]Incorporated directly into the lipid formulation during preparation.
Water-Soluble Ascorbic Acid (Vitamin C), Glutathione (GSH)Act in the aqueous phase to scavenge aqueous radicals.[12] Can also regenerate lipid-soluble antioxidants like α-tocopherol.[11][13]Added to the aqueous buffer used for liposome hydration.
Metal Chelators Ethylenediaminetetraacetic acid (EDTA), DeferoxamineBind transition metal ions, preventing them from catalyzing the initiation of oxidation.[12]Added to the aqueous buffer.

Visual Guides

Lipid Peroxidation Pathway

The diagram below illustrates the free-radical chain reaction responsible for the oxidation of the oleoyl chain.

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LH Oleoyl Chain (LH) L_rad Lipid Radical (L•) LH->L_rad Initiator Initiator (Light, Heat, Metal) Initiator->LH O2 Oxygen (O2) L_rad->O2 LOO_rad Peroxyl Radical (LOO•) O2->LOO_rad LH_new Another Oleoyl Chain (LH) LOO_rad->LH_new LOOH Lipid Hydroperoxide (LOOH) (Primary Product) LH_new->LOOH L_rad_new New Lipid Radical (L•) LOOH->L_rad_new Chain Reaction Continues Antioxidant Antioxidant (AH) NonRadical Non-Radical Products Antioxidant->NonRadical LOO_rad_term LOO• LOO_rad_term->Antioxidant L_rad_term L• L_rad_term->Antioxidant

Caption: The three stages of lipid peroxidation of an oleoyl chain.

Troubleshooting Guide

Use this flowchart to diagnose and address potential oxidation issues in your experiments involving this compound.

Troubleshooting_Oxidation start Start: Suspected SOPC Oxidation? q1 Are you observing: - Hazy/cloudy solutions? - Unexpected analytical results? - Reduced biological activity? start->q1 cause1 Probable Cause: Lipid Oxidation & Degradation q1->cause1 Yes no_issue No evidence of oxidation. Review other experimental parameters. q1->no_issue No solution_title Recommended Actions sol1 Review Storage Protocol: - Store below -20°C? - Stored under inert gas (Ar/N2)? - Protected from light? cause1->sol1 sol2 Review Handling Protocol: - Using deoxygenated buffers? - Minimizing air exposure during weighing/sonication? - Using metal-free buffers (or EDTA)? sol1->sol2 sol3 Incorporate Antioxidants: - Add α-tocopherol to lipid mixture? - Add Ascorbic Acid to aqueous phase? sol2->sol3 sol4 Verify Lipid Quality: - Perform Peroxide Value or TBARS assay on stock lipid. - Use a fresh, unopened vial of SOPC. sol3->sol4 end Problem Resolved sol4->end

Caption: A logical workflow for troubleshooting SOPC oxidation issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

Objective: To provide a standard procedure for the storage and handling of this compound to maintain its chemical integrity.

Materials:

  • This compound (powder or in chloroform)

  • Amber glass vials with Teflon-lined caps

  • High-purity argon or nitrogen gas with a gentle stream regulator

  • -20°C or -80°C freezer

Procedure:

  • Upon Receipt: If SOPC is received as a powder, store it at -20°C or lower in its original sealed container, protected from light. If it is in chloroform, ensure the cap is tightly sealed and store at -20°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to air, aliquot the SOPC into smaller, single-use quantities.

    • If in chloroform, warm the vial briefly to room temperature.

    • Perform all aliquoting in a fume hood or, ideally, in an inert atmosphere glove box.

    • Dispense the desired volume into clean, amber glass vials.

  • Inert Gas Overlay: Before sealing the aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds to displace any oxygen.[14]

  • Sealing and Storage: Immediately cap the vial tightly. For extra protection, wrap the cap with parafilm. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of SOPC Liposomes with Antioxidant Protection

Objective: To prepare unilamellar SOPC liposomes while minimizing oxidation during the process.

Materials:

  • This compound aliquot in chloroform

  • α-Tocopherol stock solution in chloroform/ethanol (e.g., 1 mg/mL)

  • Hydration buffer (e.g., PBS, HEPES), deoxygenated

  • Ascorbic acid (optional)

  • EDTA (optional)

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

  • Argon or nitrogen gas

Procedure:

  • Buffer Preparation: Deoxygenate the hydration buffer by sparging with argon or nitrogen gas for at least 30 minutes. If using, dissolve ascorbic acid and/or EDTA in the buffer at this stage.

  • Lipid Mixture Preparation:

    • In a round-bottom flask, add the desired amount of SOPC solution.

    • To incorporate a lipid-soluble antioxidant, add α-tocopherol to the flask. A common molar ratio is 0.5-1 mol% relative to the phospholipid.

  • Film Formation:

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • To ensure complete solvent removal, place the flask under high vacuum for at least 1-2 hours.

  • Hydration:

    • Flush the flask containing the dry lipid film with argon or nitrogen.

    • Add the pre-warmed (above the lipid's Tₘ), deoxygenated hydration buffer to the flask.

    • Gently swirl the flask to hydrate the lipid film, forming multilamellar vesicles (MLVs). Allow this to proceed for 30-60 minutes.

  • Size Reduction:

    • Sonication: Place the MLV suspension in a bath sonicator. To minimize air exposure, you can flush the vial with argon before sealing and sonicating. Sonicate until the suspension becomes clear.

    • Extrusion (Recommended): For a more uniform size distribution, use a mini-extruder. Load the MLV suspension into the extruder and pass it through a polycarbonate membrane (e.g., 100 nm) 11-21 times. The extruder should be assembled and loaded in a way that minimizes air exposure.

  • Final Storage: Transfer the final liposome suspension to a sealed vial, flush the headspace with argon or nitrogen, and store at 4°C, protected from light. Use within a short timeframe for best results.

Protocol 3: Workflow for Monitoring Oxidation

This workflow outlines the steps to quantitatively assess the oxidation state of your SOPC-containing sample.

Monitoring_Workflow start Start: Collect SOPC Sample (e.g., liposome suspension) step1 Choose Analytical Method (e.g., TBARS for secondary products) start->step1 step2 Prepare Reagents - Thiobarbituric Acid (TBA) solution - Trichloroacetic Acid (TCA) - Malondialdehyde (MDA) standards step1->step2 step3 Perform Assay 1. Mix sample with TCA/TBA reagent. 2. Heat at 95°C for 30 min. 3. Cool on ice. 4. Centrifuge to pellet precipitates. step2->step3 step4 Measure Absorbance - Read absorbance of supernatant at 532 nm. step3->step4 step5 Quantify - Create a standard curve using MDA standards. - Calculate MDA equivalents in the sample. step4->step5 end Result: Level of Lipid Peroxidation step5->end

Caption: A streamlined workflow for the TBARS assay to quantify lipid oxidation.

References

Technical Support Center: Forming Stable Black Lipid Membranes with (Rac)-SOPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-SOPC for the formation of black lipid membranes (BLMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from SOPC?

This compound refers to a racemic mixture of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. This means it is a 1:1 mixture of the two stereoisomers:

  • 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine

  • 2-stearoyl-1-oleoyl-sn-glycero-3-phosphocholine

Standard SOPC is typically the enantiomerically pure 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. The presence of two different stereoisomers in a racemic mixture can lead to differences in molecular packing within the lipid bilayer.

Q2: What are the primary challenges associated with using this compound for BLM formation?

The primary challenge stems from the stereochemical heterogeneity of the lipid mixture. Inferred from studies on other racemic lipids, the less uniform packing of a racemic mixture compared to a pure enantiomer can lead to:

  • Reduced Membrane Stability: The bilayer may be more prone to rupture and have a shorter lifespan.

  • Increased Electrical Noise: Less optimal packing can result in higher ion leakage across the membrane, leading to a noisy baseline in electrophysiological recordings.

  • Higher Incidence of Defects: The presence of two isomers can disrupt the regular arrangement of lipid molecules, creating packing defects.

  • Variability in Results: Experiments may show less reproducibility due to inconsistencies in the formation of stable bilayers.

Q3: Can I use the same protocols for this compound as for enantiomerically pure SOPC?

While the general principles of BLM formation remain the same, you may need to optimize several parameters to achieve stable membranes with this compound. This guide provides specific troubleshooting tips for this purpose.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Membrane will not form or thins very slowly Incorrect Solvent/Lipid Concentration: The viscosity of the lipid-solvent mixture may not be optimal for thinning.- Adjust Lipid Concentration: Start with a standard concentration (e.g., 10-25 mg/mL in n-decane) and incrementally adjust. - Try a Different Solvent: While n-decane is common, n-hexane or squalene can alter the thinning process. Squalene may result in membranes with less residual solvent.[1]
Membrane forms but ruptures quickly (< 15 minutes) Packing Defects due to Racemic Mixture: The presence of two isomers can lead to inherent instability.- Incorporate Cholesterol: Cholesterol is known to increase the mechanical stability and order of SOPC membranes.[2] Start with 10 mol% and increase up to 30 mol%. - Lower the Temperature: Reducing the temperature can sometimes increase membrane stability, though be mindful of phase transitions.
High baseline noise in electrical recordings (> 5 pA) Increased Ion Leakage: Poor packing in the racemic membrane can lead to small, unstable pores.- Re-form the Membrane: The initial formation may have trapped solvent or created a suboptimal structure. - Increase Cholesterol Content: This can help to fill gaps between the lipid molecules and reduce ion permeability.[3] - Use a "Solvent-Free" Method: If possible, use techniques that minimize residual solvent in the bilayer, as this can contribute to noise.[4]
Inconsistent capacitance measurements between experiments Variable Membrane Thickness/Area: The racemic mixture may not form a consistently uniform bilayer.- Standardize Formation Technique: Ensure the painting or folding technique is as consistent as possible. - Allow for Equilibration: Give the membrane a few minutes to fully thin and stabilize before taking measurements. - Average Multiple Measurements: Due to potential inherent variability, it is advisable to take measurements from several independent membranes.
Difficulty incorporating membrane proteins Altered Bilayer Properties: The physical properties of the racemic bilayer (e.g., thickness, lateral pressure profile) may differ from a pure enantiomer bilayer.- Screen Different Cholesterol Concentrations: The presence of cholesterol can modulate the bilayer properties to be more amenable to protein insertion. - Modify the Reconstitution Protocol: Adjust incubation times or the lipid-to-protein ratio.

Quantitative Data Summary

The following tables summarize key biophysical data. Note that most literature data is for enantiomerically pure SOPC. The values for this compound are expected to deviate due to differences in molecular packing.

Table 1: Comparison of Biophysical Properties of Racemic vs. Enantiomerically Pure Sphingomyelins (This data is for a different lipid but illustrates the expected differences due to racemic composition)

Propertyd-erythro-N-16:0-SM (Pure)Racemic N-16:0-SM
Packing in Monolayers Denser packingLess dense packing
Phase Transition Temperature (Tm) 41.1 °C39.9 °C
Phase Transition Enthalpy 8.4 +/- 0.4 kJ/mol7.2 +/- 0.2 kJ/mol
Data adapted from a study on sphingomyelins, which suggests that racemic mixtures can have slightly altered phase transition properties and packing densities.[5]

Table 2: Effect of Cholesterol on SOPC Bilayer Properties (Enantiomerically Pure SOPC)

Cholesterol Concentration (mol%)Area per Lipid (Ų)
0~61.4
10Not specified
20Not specified
30Not specified
50~49.35
Data from molecular dynamics simulations at 273 K.[6] Increasing cholesterol concentration leads to a reduction in the area per lipid, indicating increased packing and order.

Experimental Protocols

Protocol 1: Black Lipid Membrane Formation using the Painting Technique

This protocol describes the standard method for forming a BLM across a small aperture.

Materials:

  • This compound lipid

  • Anhydrous n-decane (or other suitable organic solvent)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • BLM setup (Teflon cup and chamber with a small aperture, typically 100-200 µm)

  • Ag/AgCl electrodes

  • Low-noise amplifier and data acquisition system

Procedure:

  • Prepare Lipid Solution: Dissolve this compound in n-decane to a final concentration of 10-25 mg/mL. If using cholesterol, co-dissolve it with the lipid to the desired molar ratio.

  • Assemble the BLM Chamber: Fill both the cis and trans chambers with the electrolyte solution, ensuring the liquid level is above the aperture.

  • Pre-treat the Aperture: Apply a small amount of the lipid solution to the aperture with a fine brush or glass rod and let the solvent evaporate. This helps the membrane to seal properly.

  • "Paint" the Membrane: Dip the brush or rod into the lipid solution and gently paint a small amount across the aperture.

  • Monitor Formation: Observe the thinning of the lipid film. This can be done optically (the film will turn black as it thins to a bilayer) or by monitoring the electrical capacitance. A stable BLM will have a capacitance of approximately 0.3-0.8 µF/cm².

  • Troubleshooting Note for this compound: If the membrane ruptures frequently, consider adding cholesterol (10-30 mol%) to the lipid solution to enhance stability.

Visualizations

Logical Workflow for Troubleshooting BLM Instability

G start BLM is Unstable (Ruptures Quickly) cholesterol Add Cholesterol (10-30 mol%) start->cholesterol solvent Change Solvent (e.g., to Squalene) start->solvent concentration Adjust Lipid Concentration start->concentration temp Lower Temperature start->temp stable Stable BLM Achieved cholesterol->stable solvent->stable concentration->stable temp->stable

Caption: Troubleshooting workflow for an unstable this compound BLM.

Conceptual Diagram of Racemic vs. Pure Enantiomer Bilayers

G cluster_0 Pure Enantiomer Bilayer (e.g., SOPC) cluster_1 Racemic Bilayer this compound a1 R a2 R a3 R a4 R b1 R b2 R b3 R b4 R c1 R c2 S c3 S c4 R d1 S d2 R d3 R d4 S

Caption: Idealized packing in pure vs. racemic lipid bilayers.

References

Technical Support Center: Optimizing Giant Unilamellar Vesicle (GUV) Yield with (Rac)-SOPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC) to generate Giant Unilamellar Vesicles (GUVs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing GUVs from this compound?

A1: The two most common and effective methods for preparing GUVs are electroformation and gentle hydration.[1][2] Electroformation uses an alternating electric field to swell and detach lipid bilayers from an electrode surface, generally resulting in a high yield of unilamellar vesicles.[1][3] Gentle hydration involves the slow, spontaneous swelling of a dried lipid film in an aqueous solution, driven by osmotic pressure.[1][2] Variations such as gel-assisted hydration (using agarose or PVA) can also improve yields, especially under high ionic strength conditions.[2][4]

Q2: Is this compound a suitable lipid for GUV formation? What are its specific challenges?

A2: Yes, this compound is suitable for GUV formation. As an unsaturated phospholipid, it has a low phase transition temperature, which allows for GUV formation at room temperature. The primary challenge with unsaturated lipids like SOPC is their susceptibility to oxidation, which can be accelerated by the electric fields and long incubation times used in some protocols.[1][5][6][7] Lipid oxidation can alter the mechanical properties of the membrane, decrease vesicle size, and even cause GUVs to burst.[6][7] Therefore, optimizing parameters to minimize oxidation is crucial.[6][7]

Q3: What is the importance of the lipid film quality, and how can I ensure a good film?

A3: The quality of the initial lipid film is critical for successful GUV formation. A uniform, homogeneous lipid film promotes the growth of large, unilamellar vesicles. Non-uniform films, which can result from simple drop-deposition methods, often lead to a lower GUV yield and a higher proportion of defects.[5][8] Techniques like spin-coating can produce more reproducibly uniform lipid films.[5][8][9] Some studies suggest that using a "damp" lipid film, by not completely removing the solvent or by depositing an aqueous liposome suspension, can prevent lipid demixing artifacts, especially in complex mixtures.[3][5][10][11][12]

Troubleshooting Guide

Problem 1: Low or No GUV Yield

Q: I am observing very few or no GUVs after my experiment. What are the common causes and solutions?

A: Low GUV yield is a frequent issue that can stem from several factors related to your lipid film, hydration conditions, or specific protocol parameters.

  • Lipid Film Irregularities: A non-uniform lipid film is a primary cause of poor yield.[5][8]

    • Solution: Instead of simple drop-casting, use a spin-coater to create a thin, even lipid film.[8][9] An optimal film thickness of around 30 nm has been found to be effective.[9]

  • Ineffective Hydration: For GUVs to form, the aqueous solution must efficiently penetrate the stacked lipid bilayers.

    • Solution (Gentle Hydration): Increase the hydration time, sometimes up to several hours or even days, although this can increase oxidation risk.[2] Including a small percentage of charged lipids (like DOPG) can increase electrostatic repulsion between bilayers, aiding water penetration and improving yield.[13][14] The inclusion of sugars or PEGylated lipids in the film can also synergistically improve GUV formation, especially in high-salt buffers.[15][16][17]

    • Solution (Electroformation): Ensure the temperature is well above the lipid's transition temperature.[1][5] Optimize the voltage and frequency; for unsaturated lipids, lower voltages are often necessary to prevent oxidation.[1][5]

  • High Ionic Strength: Standard GUV formation methods work poorly in physiological buffers like PBS.[14][18] High salt concentrations screen the electrostatic repulsion between bilayers, hindering swelling.

    • Solution: Use a modified protocol specifically for high-salt conditions, which may involve using a protective sucrose solution during initial formation or employing gel-assisted hydration methods.[4][19]

Problem 2: Predominance of Multilamellar Vesicles (MLVs)

Q: My preparations contain mostly multilamellar, oligolamellar, or defective vesicles instead of unilamellar GUVs. How can I increase unilamellarity?

A: The formation of MLVs suggests that the lipid bilayers are not fully separating and swelling into individual vesicles.

  • Suboptimal Electroformation Parameters: Incorrect voltage and frequency can lead to incomplete budding and detachment.

    • Solution: Systematically optimize the electrical parameters. Studies often find the best results for phosphatidylcholine mixtures in the range of 2–6 V and 10–100 Hz.[9] After the main growth phase, applying a lower frequency (e.g., 2 Hz) for about 30 minutes can help detach the newly formed GUVs from the electrode surface.[14]

  • Osmotic Pressure Imbalance: Insufficient osmotic pressure difference between the interior and exterior of the forming vesicle can limit swelling.

    • Solution: Perform the hydration step with a sucrose or glucose solution (e.g., 200-300 mM).[14][20] This creates an osmotic gradient that drives water between the lipid layers, promoting the formation of single, large vesicles.[1][3][5]

  • Lipid Composition: The presence of certain lipids can affect membrane rigidity and the tendency to form non-unilamellar structures.

    • Solution: While this compound is zwitterionic, introducing a small fraction (~10 mol%) of a charged lipid can promote bilayer separation.[13][14]

Problem 3: GUVs are Unstable and Rupture Easily

Q: The GUVs I form seem fragile and burst shortly after formation or during observation. Why is this happening?

A: Vesicle instability can be caused by mechanical stress, osmotic shock, or compromised membrane integrity due to lipid degradation.

  • Lipid Oxidation: this compound contains an unsaturated oleoyl chain, which is prone to oxidation.[6][7] Oxidized lipids can alter membrane mechanics and lead to rupture.

    • Solution: Minimize exposure to oxygen and light. Use deoxygenated buffers and consider working in an inert atmosphere (e.g., argon). For electroformation, use the lowest effective voltage and duration, as both can increase oxidation.[1][5][6][7] Check for lipid breakdown products using thin-layer chromatography (TLC).[18]

  • Osmotic Stress: A significant mismatch in osmolarity between the GUV interior and the external buffer will cause water to rapidly enter or leave the vesicle, creating tension that can rupture the membrane.[21][22][23][24]

    • Solution: Carefully match the osmolarity of the external solution to the internal solution used for hydration. When transferring GUVs to a new buffer, do so gradually or ensure the osmolarities are balanced.

  • Mechanical Shearing: GUVs are delicate and can be ruptured by harsh handling.

    • Solution: When harvesting GUVs from the formation chamber, use a wide-bore pipette tip and aspirate the solution very slowly to minimize mechanical stress.[20]

Quantitative Data on GUV Formation Parameters

The following tables summarize quantitative data from literature on the optimization of electroformation parameters. While not specific to this compound, they provide excellent starting points for phosphatidylcholine-based lipids.

Table 1: Effect of Electrical Parameters on GUV Formation (Based on data for POPC/SM/Chol mixtures)

Frequency (Hz)Voltage (V)GUV Formation SuccessfulnessRepresentative GUV Size
102HighUp to ~50 µm
1006HighUp to ~50 µm
5008ModerateSmaller, more defects
100010Low / SporadicVery few formed
Source: Adapted from findings on optimizing GUV production, which indicate a range of 10–100 Hz and 2–6 V is optimal for these types of lipid mixtures.[9]

Table 2: Effect of Lipid Film Thickness on GUV Formation (Based on data for POPC/SM/Chol mixtures at 10 Hz, 2V)

Lipid Concentration (mg/mL)Approx. Film ThicknessGUV Formation SuccessfulnessAverage GUVs per Sample
1.75~20 nmModerate~35
2.75~30 nmHigh~55
3.75~40 nmLow~20
Source: Data indicates that optimizing lipid film thickness is as crucial as electrical parameters, with a thickness around 30 nm yielding the best results in terms of GUV size, quality, and quantity.[9]

Experimental Protocols

Protocol 1: GUV Preparation by Electroformation

This protocol is a generalized procedure for forming GUVs on Indium Tin Oxide (ITO) coated glass slides.

  • Lipid Solution Preparation: Dissolve this compound in chloroform or a chloroform/methanol mixture to a final concentration of 1-2 mg/mL. If desired, include a fluorescent lipid dye (e.g., 0.5 mol%).

  • ITO Slide Cleaning: Thoroughly clean two ITO slides. The resistance on the conductive side should be low (e.g., <40 Ohms).[25]

  • Lipid Film Deposition: Deposit 5-10 µL of the lipid solution onto the conductive side of one ITO slide. For optimal results, use a spin-coater to create a uniform film.[8][9]

  • Solvent Removal: Place the slide in a vacuum desiccator for at least 1-2 hours to remove all traces of the organic solvent.[25][26] For protocols avoiding complete drying, this step is modified to create a "damp" film.[3][10]

  • Chamber Assembly: Assemble the electroformation chamber by placing a Teflon or silicone spacer onto the lipid-coated slide. Place the second ITO slide on top, with its conductive side facing the lipid film.[3][27]

  • Hydration: Fill the chamber with a swelling solution, typically a sucrose solution of around 200-300 mM.[14][20]

  • Electroformation: Connect the ITO slides to a function generator. Apply a sinusoidal AC electric field. A typical program starts with 10 Hz and gradually increases the voltage to 1-3 V for 2 hours.[5][14]

  • Detachment: To detach the vesicles from the electrode, lower the frequency to ~2 Hz for 30-60 minutes.[14]

  • Harvesting: Carefully and slowly collect the GUV suspension from the chamber using a wide-bore pipette tip.[20]

Protocol 2: GUV Preparation by Gentle Hydration

This method does not require an electric field and is suitable for charged lipids and high-salt buffers, although yields are typically lower than electroformation.

  • Lipid Film Preparation: Prepare a lipid film on a glass surface (e.g., the bottom of a glass vial or coverslip) as described in steps 1 and 3 of the electroformation protocol. Ensure complete solvent removal under vacuum.[2]

  • Pre-hydration (Optional but Recommended): To improve the yield, expose the lipid film to a humid environment (e.g., by placing a container of water inside the desiccator) for about 30 minutes before adding the buffer.

  • Hydration: Gently add the desired aqueous buffer (which can be a physiological buffer like PBS) on top of the lipid film. To improve yield, especially in high-salt buffers, consider using a buffer containing sucrose and PEGylated lipids.[15][16][17]

  • Swelling: Cover the container and allow the lipids to swell undisturbed. This process is slow and may take several hours to overnight.[2] The temperature should be kept above the lipid's phase transition temperature.

  • Harvesting: The GUVs will detach from the glass surface and float into the solution. Collect the supernatant containing the GUVs carefully, avoiding disturbance of the remaining lipid film.

Visualized Workflows and Logic Diagrams

GUV_Troubleshooting_Workflow cluster_prep Preparation & Observation cluster_issue Problem Identification cluster_solutions Troubleshooting Paths start Start GUV Preparation (this compound) prep_film Prepare Lipid Film start->prep_film hydrate Hydrate Film (Electroformation or Gentle Hydration) prep_film->hydrate observe Observe Sample (Microscopy) hydrate->observe issue Evaluate GUV Yield & Quality observe->issue low_yield Low / No Yield issue->low_yield Low Yield mlvs Mostly MLVs issue->mlvs Poor Unilamellarity unstable Unstable / Ruptured issue->unstable Low Stability end_node High Yield of Stable GUVs issue->end_node Good sol_yield Improve Film Uniformity (Spin-coat) Optimize Hydration (Add Sucrose/Charged Lipid) Check Temp/Voltage low_yield->sol_yield sol_mlv Optimize Electrical Parameters (V, Hz) Use Osmotic Gradient (Sucrose) Add Detachment Step (Low Hz) mlvs->sol_mlv sol_unstable Minimize Oxidation (Low V, Deoxygenate) Balance Osmolarity Handle Gently (Wide-bore tip) unstable->sol_unstable sol_yield->prep_film sol_mlv->hydrate Refine Protocol sol_unstable->hydrate Refine Protocol

Caption: Troubleshooting workflow for optimizing this compound GUV yield.

GUV_Method_Selection start Goal: Prepare this compound GUVs q1 Need Highest Possible Yield? start->q1 q2 Using Charged Lipids (>10%) or High-Salt Buffer (>50 mM)? q1->q2 Yes gentle_hydration Choose: Gentle Hydration or Gel-Assisted Method q1->gentle_hydration No electroformation Choose: Electroformation q2->electroformation No q2->gentle_hydration Yes electro_modified Choose: Modified Electroformation (e.g., Sucrose/PVA protection) GUV_Yield_Factors cluster_film Lipid Film Properties cluster_solution Hydration Solution cluster_process Process Parameters center GUV Yield & Unilamellarity uniformity Uniformity (Spin-coating) uniformity->center thickness Thickness (~30 nm) thickness->center dryness Dryness (Dry vs. Damp) dryness->center osmolarity Osmotic Pressure (Sucrose) osmolarity->center ionic_strength Ionic Strength (Low is better) ionic_strength->center additives Additives (PEG, Charged Lipids) additives->center temperature Temperature (> T_m) temperature->center voltage Voltage (Low for unsat.) voltage->center frequency Frequency (10-100 Hz) frequency->center duration Duration duration->center

References

Validation & Comparative

A Comparative Guide to the Phase Behavior of Racemic vs. Enantiomerically Pure SOPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Basics: Racemic vs. Enantiomerically Pure

Enantiomers are chiral molecules that are non-superimposable mirror images of each other.[1][2] A racemic mixture contains equal amounts of both enantiomers (50% R and 50% S).[1][3] Pure enantiomer samples, in contrast, consist of only one of the two mirror-image forms. Because enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), separating them can be challenging.[1] However, their interactions with other chiral molecules, including themselves, can differ significantly.

G cluster_0 Enantiomerically Pure SOPC cluster_1 Racemic SOPC Pure_R R-SOPC Pure_S S-SOPC Pure_R->Pure_S Mirror Images Racemic (Rac)-SOPC (50% R + 50% S) G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Analysis Lipid_Film Prepare lipid films (this compound & Pure Enantiomer SOPC) Hydration Hydrate films to form multilamellar vesicles (MLVs) Lipid_Film->Hydration DSC_Load Load MLV suspension into DSC sample pan Hydration->DSC_Load DSC_Run Scan temperature and record heat flow DSC_Load->DSC_Run Thermogram Generate thermogram (Heat Flow vs. Temperature) DSC_Run->Thermogram Parameters Determine Tm and ΔH Thermogram->Parameters

References

Validating (Rac)-SOPC Membrane Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data with computational models for 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) lipid membranes. It is designed for researchers, scientists, and drug development professionals working with model membrane systems. A special focus is placed on the implications of using racemic SOPC, a mixture of stereoisomers, in light of the predominantly enantiopure nature of naturally occurring lipids.

Comparison of Biophysical Properties: Experimental Data vs. Simulation

The validation of a membrane model hinges on its ability to accurately reproduce key biophysical parameters that can be measured experimentally. Below, we compare experimental values for SOPC membranes with those obtained from molecular dynamics (MD) simulations.

Membrane Thickness

Membrane thickness is a fundamental structural parameter. It is typically defined as the distance between the phosphate groups in the opposing leaflets of the bilayer (DHH). Experimental techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are commonly used for its determination.

Condition Experimental Method Temperature Membrane Thickness (DHH) (nm) MD Simulation (nm) Reference
Pure SOPCX-ray/Neutron Scattering283 K~4.084.0 - 4.1[1]
SOPC + 47 mol% CholesterolX-ray Lamellar Diffraction303 K4.7-[1]

As the data indicates, molecular dynamics simulations using force fields like CHARMM36 and Slipid show good agreement with experimental measurements of membrane thickness for pure SOPC bilayers.[1] The addition of cholesterol is known to increase membrane thickness, a trend that is also well-reproduced in simulations.[1]

Area Per Lipid

The area per lipid (APL) provides insight into the packing density of the lipid molecules. Densely packed lipids have a smaller APL, which affects membrane fluidity and permeability.

Condition Experimental Method Temperature Area Per Lipid (Ų) MD Simulation (Ų) Reference
Pure SOPCX-ray/Neutron Scattering293 K63.8 (monolayer)~61.4 (bilayer)[1]
SOPC + 10 mol% CholesterolX-ray Lamellar Diffraction-62-[1]

Simulations of pure SOPC bilayers yield APL values that are in close agreement with experimental data.[1] Cholesterol is known to have a condensing effect on fluid-phase lipids like SOPC, leading to a decrease in the area per lipid, a phenomenon also observed in simulations.

Acyl Chain Order Parameter (SCD)

The deuterium order parameter, SCD, measures the orientational order of the C-D bonds along the lipid acyl chains. Higher SCD values indicate a more ordered, less flexible chain. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining SCD.

Condition Experimental Method Temperature SCD (sn-1 chain plateau) MD Simulation (sn-1 chain plateau) Reference
Pure SOPCNMR Spectroscopy303 K0.33Lower than experimental[1]
SOPC + Cholesterol--Increases with cholesterolIncreases up to ~30 mol%[1]

While simulations reproduce the general trend of increasing order with the addition of cholesterol, the absolute values for the order parameter are sometimes lower than those determined experimentally, suggesting that the force fields may represent a slightly more disordered system.[1]

Lateral Diffusion Coefficient

The lateral diffusion coefficient (D) quantifies the rate of translational movement of lipid molecules within the plane of the membrane. Techniques like Fluorescence Correlation Spectroscopy (FCS) are used for its measurement.

Condition Experimental Method Temperature Lateral Diffusion Coefficient (cm²/s) MD Simulation (cm²/s) Reference
SOPC in liquid-ordered (Lo) phaseNMR Spectroscopy-~10-8-[1]
SOPC in gel (So) phase--up to 10-11-[1]

The lateral diffusion coefficients obtained from simulations are generally within the range of experimentally determined values for lipids in similar phases.[1]

The Question of Chirality: (Rac)-SOPC vs. Enantiopure SOPC

Most naturally occurring phospholipids, including SOPC, are chiral, with the glycerophosphate backbone in the sn-3 configuration. However, synthetic lipids can be produced as racemic mixtures, containing equal amounts of the sn-1 and sn-3 enantiomers.

Direct, extensive experimental comparisons of the biophysical properties of pure this compound and enantiopure SOPC membranes are scarce in the literature. However, based on studies of other chiral lipids, the following points can be inferred:

  • In Isolation: Membranes composed of a single racemic lipid mixture are expected to have very similar bulk biophysical properties (thickness, APL, etc.) to their enantiopure counterparts.[2]

  • Interactions with Chiral Molecules: The significant differences arise when racemic membranes interact with other chiral molecules, such as cholesterol or membrane proteins. Enantiomers can exhibit different binding affinities and packing arrangements with other chiral molecules, which could lead to phase separation or altered domain formation in a racemic membrane.[2] For instance, racemic membranes of sphingomyelin have been shown to exhibit phase segregation due to strong homophilic (same-enantiomer) interactions.[2]

Therefore, while a model of this compound might be validated against the general SOPC experimental data for its basic structure, its behavior in complex, multi-component systems, especially those involving proteins, may deviate from that of a purely enantiomeric membrane.

Experimental Protocols

Detailed methodologies for the key experimental techniques cited are crucial for reproducibility and critical evaluation.

Vesicle Preparation

The formation of lipid vesicles is the first step in many biophysical studies.

G cluster_0 Vesicle Preparation Workflow lipid_stock 1. Lipid Stock Preparation (SOPC in Chloroform) film 2. Solvent Evaporation (Dry Lipid Film Formation) lipid_stock->film Nitrogen stream hydration 3. Hydration (Add Aqueous Buffer) film->hydration Above Tm sizing 4. Sizing (Extrusion or Sonication) hydration->sizing characterization 5. Characterization (e.g., DLS for size) sizing->characterization Rac_Signaling_Pathway Rac_GDP_cyto Rac-GDP (Cytosolic, Inactive) Rac_GDP_mem Rac-GDP (Membrane-associated) Rac_GDP_cyto->Rac_GDP_mem Membrane Targeting GDI RhoGDI GDI->Rac_GDP_cyto Sequesters Rac_GTP Rac-GTP (Membrane-associated, Active) Rac_GDP_mem->Rac_GTP GDP/GTP Exchange Rac_GTP->Rac_GDP_mem GTP Hydrolysis Effectors Downstream Effectors (e.g., WAVE complex) Rac_GTP->Effectors Activates GEF GEF GEF->Rac_GDP_mem GAP GAP GAP->Rac_GTP mem_label Plasma Membrane (SOPC Environment) cyto_label Cytosol

References

A Comparative Analysis of (Rac)-SOPC and DOPC for Protein Insertion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and lipid bilayers is paramount. The choice of lipid model can significantly influence experimental outcomes. This guide provides a comprehensive comparison of two common phosphocholines, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in the context of protein insertion, with a particular focus on the Rac GTPase family of signaling proteins.

The term "(Rac)-SOPC" in the context of protein insertion likely refers to the interaction of the small GTPase Rac with SOPC-containing membranes, rather than a racemic mixture of the lipid itself. Rac proteins are key regulators of numerous cellular processes, and their function is critically dependent on their translocation to and interaction with cellular membranes. This guide will therefore explore the distinct properties of SOPC and DOPC bilayers and how these differences may modulate the insertion and function of proteins like Rac.

Biophysical Properties of SOPC and DOPC Bilayers

The fundamental differences between SOPC and DOPC lie in their acyl chain composition, which in turn dictates their physical properties and their influence on protein insertion. SOPC is a mixed-chain phospholipid with a saturated stearoyl chain (18:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position. In contrast, DOPC possesses two monounsaturated oleoyl chains (18:1). These structural distinctions lead to variations in membrane fluidity, thickness, and packing, all of which are critical parameters for protein insertion.

PropertyThis compound (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine)DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Relevance to Protein Insertion
Acyl Chain Composition sn-1: 18:0 (saturated), sn-2: 18:1 (monounsaturated)sn-1: 18:1 (monounsaturated), sn-2: 18:1 (monounsaturated)The presence of a saturated chain in SOPC leads to tighter packing and reduced fluidity compared to DOPC. This can affect the energy barrier for protein insertion.
Phase Transition Temp. ~6°C~-20°CBoth are in a fluid (liquid-disordered) phase at physiological temperatures, but the proximity of SOPC's transition temperature may influence domain formation and protein partitioning.
Area per Lipid ~63-68 Ų~67-72 ŲThe larger area per lipid in DOPC bilayers indicates greater spacing between lipid molecules, which may facilitate the insertion of transmembrane domains.
Bilayer Thickness ~4.0-4.5 nm~3.7-4.2 nmThe thicker SOPC bilayer may better accommodate longer transmembrane helices and influence the hydrophobic matching with inserting proteins.
Bending Rigidity HigherLowerThe more rigid SOPC membrane may offer more resistance to the conformational changes often associated with protein insertion.

The Rac GTPase Membrane Insertion Pathway

The translocation of Rac GTPases from the cytosol to the plasma membrane is a critical step for their activation and downstream signaling. This process is not a simple partitioning event but a regulated pathway involving interactions with other proteins, such as RhoGDI, and specific lipid environments. The insertion of the C-terminal prenyl group (geranylgeranyl) of Rac into the lipid bilayer is a key event in this process.

Rac_Insertion_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane Rac_GDP_GDI Inactive Rac-GDP in complex with RhoGDI GEF GEF Rac_GDP_GDI->GEF Signal Lipid_Raft Lipid Raft (SOPC-enriched) Rac_GDP_GDI->Lipid_Raft Membrane Targeting & Prenyl Group Insertion GEF->Rac_GDP_GDI Dissociation of RhoGDI Active_Rac_GTP Active Rac-GTP (Inserted) GEF->Active_Rac_GTP Activation Lipid_Raft->GEF GDP -> GTP Exchange

Rac GTPase membrane insertion and activation pathway.

The lipid composition of the target membrane, particularly the presence of ordered domains (lipid rafts) which can be enriched in lipids like SOPC, is thought to play a significant role in recruiting and stabilizing Rac at the membrane. The tighter packing of SOPC may provide a more favorable environment for the initial association and insertion of the prenylated C-terminus of Rac.

Experimental Protocols for Comparative Analysis

To quantitatively compare the insertion of a protein, such as a member of the Rac family, into SOPC and DOPC bilayers, a combination of biophysical techniques can be employed.

Liposome Preparation

Objective: To prepare unilamellar vesicles (LUVs) of SOPC and DOPC.

Protocol:

  • Lipids (SOPC or DOPC) are dissolved in a chloroform:methanol (2:1, v/v) mixture.

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • The lipid film is hydrated with a buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

  • The lipid suspension is subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.

  • To obtain LUVs of a defined size, the suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Protein Insertion Assay using Fluorescence Spectroscopy

Objective: To monitor the insertion of a fluorescently labeled protein into SOPC and DOPC liposomes.

Protocol:

  • Purified protein (e.g., Rac1) is labeled with a fluorescent probe, such as NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl), at a specific site that is expected to change its environment upon membrane insertion.

  • In a fluorometer cuvette, a fixed concentration of labeled protein is mixed with increasing concentrations of SOPC or DOPC liposomes.

  • The fluorescence emission spectrum of the probe is recorded upon excitation at its specific wavelength.

  • Protein insertion is monitored by changes in the fluorescence intensity and/or a blue shift in the emission maximum of the NBD probe, which indicates its transfer to a more hydrophobic environment within the lipid bilayer.

  • The data can be used to calculate the partition coefficient (Kp) of the protein for each lipid bilayer, providing a quantitative measure of its insertion efficiency.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Objective: To measure the mass and viscoelastic properties of protein binding and insertion into supported lipid bilayers (SLBs).

Protocol:

  • A sensor crystal is coated with a supported lipid bilayer of either SOPC or DOPC.

  • A baseline of the frequency (related to mass) and dissipation (related to viscoelasticity) of the SLB is established in a buffer flow.

  • A solution of the protein of interest is introduced into the flow cell.

  • Changes in frequency and dissipation are monitored in real-time. A decrease in frequency indicates mass uptake (protein binding/insertion), while an increase in dissipation suggests a less rigid layer, which can be indicative of protein insertion and disruption of the bilayer structure.

  • By comparing the changes for SOPC and DOPC SLBs, one can infer differences in the extent and nature of protein-membrane interactions.

Experimental Workflow for Comparative Study

The following diagram illustrates a general workflow for a comparative study of protein insertion into SOPC and DOPC bilayers.

Experimental_Workflow start Start: Define Protein of Interest (e.g., Rac1) liposome_prep Liposome Preparation start->liposome_prep protein_labeling Fluorescent Labeling of Protein start->protein_labeling sopc_liposomes SOPC LUVs liposome_prep->sopc_liposomes dopc_liposomes DOPC LUVs liposome_prep->dopc_liposomes fluorescence_assay Fluorescence Insertion Assay sopc_liposomes->fluorescence_assay qcmd_assay QCM-D Analysis sopc_liposomes->qcmd_assay dopc_liposomes->fluorescence_assay dopc_liposomes->qcmd_assay protein_labeling->fluorescence_assay data_analysis Data Analysis and Comparison (Kp, Δf, ΔD) fluorescence_assay->data_analysis qcmd_assay->data_analysis conclusion Conclusion: Comparative Efficacy of SOPC vs. DOPC for Insertion data_analysis->conclusion

Workflow for comparing protein insertion into SOPC and DOPC.

Conclusion

The choice between SOPC and DOPC for protein insertion studies depends on the specific research question. The more ordered and thicker nature of SOPC bilayers may provide a useful model for studying protein interactions with lipid raft-like domains, which are implicated in the regulation of proteins like Rac GTPases. Conversely, the more fluid and less tightly packed DOPC bilayers may be more amenable to the insertion of a wider range of proteins and could serve as a model for the bulk lipid environment of the plasma membrane. By employing the quantitative experimental approaches outlined in this guide, researchers can gain valuable insights into how lipid composition modulates protein insertion, function, and the development of novel therapeutic strategies targeting these fundamental cellular processes.

Cross-Validation of DSC and Fluorescence Data for (Rac)-SOPC Phase Transition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and Fluorescence Spectroscopy for characterizing the thermotropic phase behavior of (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine). By presenting experimental data, detailed protocols, and a logical framework for cross-validation, this document aims to equip researchers with the necessary tools to confidently analyze the phase transitions of this biologically relevant phospholipid.

Introduction to this compound and its Phase Transition

This compound is an asymmetric saturated-unsaturated phospholipid that is a common component of biological membranes. Its phase behavior, particularly the transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα), is of significant interest in membrane biophysics and drug delivery research. The main transition temperature (Tm) of SOPC is approximately 6.7°C, though this can vary with factors such as hydration levels.[1][2] Molecular dynamics simulations have indicated a phase transition at 277 K (4°C).[3][4]

Methods for Characterizing Phase Transitions

Two powerful and complementary techniques for studying lipid phase transitions are Differential Scanning Calorimetry (DSC) and Fluorescence Spectroscopy.

  • Differential Scanning Calorimetry (DSC): A thermoanalytical technique that directly measures the heat flow associated with thermal transitions in a material as a function of temperature.[5][6] For lipids, the phase transition from the gel to the liquid-crystalline state is an endothermic process that can be detected as a peak in the DSC thermogram.[7]

  • Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as Laurdan, that are sensitive to the local environment within the lipid bilayer.[8][9] Changes in the emission spectrum of these probes can be used to infer changes in membrane properties like polarity, hydration, and lipid packing during a phase transition.[10][11][12]

Data Presentation: Comparison of DSC and Fluorescence Spectroscopy

The following table summarizes the key quantitative parameters obtained from DSC and fluorescence spectroscopy for the analysis of the this compound phase transition.

ParameterDifferential Scanning Calorimetry (DSC)Fluorescence Spectroscopy (Laurdan)
Primary Measurement Heat Flow (mcal/s or mW)Fluorescence Intensity
Key Output Thermogram (Heat Flow vs. Temperature)Emission Spectrum (Intensity vs. Wavelength)
Transition Temperature (Tm) Temperature at the peak of the endothermic transitionMidpoint of the sigmoidal change in Generalized Polarization (GP) vs. Temperature
Transition Enthalpy (ΔH) Area under the transition peakNot directly measured
Cooperativity Peak width at half-heightSteepness of the transition in the GP vs. Temperature plot
Probe Required NoYes (e.g., Laurdan)
Information Provided Direct thermodynamic measurement of the transitionIndirect measure of membrane polarity and water penetration

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a non-perturbing technique that provides a direct thermodynamic characterization of lipid phase transitions.[13]

Methodology:

  • Sample Preparation:

    • A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The lipid film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.[7]

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

    • For multilamellar vesicles (MLVs), the sample is typically kept at 4°C for at least 8 hours before analysis.[7]

  • DSC Analysis:

    • A specific volume of the lipid dispersion is loaded into a DSC sample pan, and an equal volume of buffer is loaded into a reference pan.

    • The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition (e.g., -10°C to 25°C for SOPC).

    • The differential heat flow between the sample and reference is recorded as a function of temperature.[6]

    • Typically, a buffer-buffer scan is performed first for baseline subtraction, followed by at least two heating and cooling scans of the sample to check for reversibility.[6]

  • Data Analysis:

    • The main transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

    • The calorimetric enthalpy (ΔH) of the transition is calculated by integrating the area under the peak.

    • The cooperativity of the transition is assessed by the width of the peak at half-height (ΔT1/2).

Fluorescence Spectroscopy with Laurdan

Fluorescence spectroscopy using the environmentally sensitive probe Laurdan provides insights into the changes in membrane polarity and hydration associated with the phase transition.[10][11]

Methodology:

  • Sample Preparation:

    • This compound and Laurdan are co-dissolved in an organic solvent at a molar ratio of typically 500:1 to 1000:1 (lipid:probe).[10]

    • A thin lipid film is created by solvent evaporation under nitrogen.

    • The lipid-probe film is hydrated with the desired buffer to form vesicles (e.g., MLVs or large unilamellar vesicles, LUVs).

    • The sample is incubated at a temperature above the phase transition to ensure probe incorporation.

  • Fluorescence Measurements:

    • The vesicle suspension is placed in a temperature-controlled cuvette in a spectrofluorometer.

    • The sample is excited at a wavelength of 350 nm.

    • Emission spectra are recorded over a range of temperatures spanning the phase transition (e.g., -10°C to 25°C), allowing the sample to equilibrate at each temperature before measurement.

    • The fluorescence intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase) are recorded.[10][11][12]

  • Data Analysis:

    • The Generalized Polarization (GP) is calculated at each temperature using the following equation:[10][11][12] GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • The GP values are then plotted as a function of temperature. The resulting curve is typically sigmoidal.

    • The Tm is determined as the temperature at the midpoint of the sigmoidal transition.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflows cluster_dsc DSC Experimental Workflow cluster_fluorescence Fluorescence Spectroscopy Workflow dsc_prep Sample Preparation (Lipid Film Hydration) dsc_load Loading Sample and Reference Pans dsc_prep->dsc_load dsc_scan Temperature Scan (Heating/Cooling) dsc_load->dsc_scan dsc_record Record Heat Flow dsc_scan->dsc_record dsc_analysis Data Analysis (Tm, ΔH, ΔT½) dsc_record->dsc_analysis fluor_prep Sample Preparation (Lipid & Laurdan Film Hydration) fluor_measure Temperature-Controlled Fluorescence Measurement fluor_prep->fluor_measure fluor_record Record Emission Spectra (440 nm & 490 nm) fluor_measure->fluor_record fluor_calc Calculate Generalized Polarization (GP) fluor_record->fluor_calc fluor_analysis Data Analysis (Tm from GP plot) fluor_calc->fluor_analysis

Figure 1. Experimental workflows for DSC and Fluorescence Spectroscopy.
Cross-Validation Logical Relationship

cross_validation cluster_methods Experimental Methods cluster_data Primary Data cluster_analysis Data Analysis dsc Differential Scanning Calorimetry (DSC) thermogram Thermogram (Heat Flow vs. Temp) dsc->thermogram fluorescence Fluorescence Spectroscopy (Laurdan) gp_plot GP Plot (GP vs. Temp) fluorescence->gp_plot tm_dsc Tm from Peak Maximum thermogram->tm_dsc tm_fluor Tm from Sigmoidal Midpoint gp_plot->tm_fluor validation Cross-Validation: Comparison of Tm values tm_dsc->validation tm_fluor->validation

Figure 2. Logical relationship for cross-validating DSC and fluorescence data.

Conclusion

Both DSC and fluorescence spectroscopy are invaluable techniques for characterizing the phase transition of this compound. DSC provides direct thermodynamic information about the transition, including the transition temperature and enthalpy, while fluorescence spectroscopy with probes like Laurdan offers insights into the changes in the membrane's local environment. By using these methods in a complementary fashion and cross-validating the obtained transition temperatures, researchers can gain a more comprehensive and robust understanding of the thermotropic behavior of this compound membranes. This integrated approach is crucial for fundamental membrane studies and for the development of lipid-based drug delivery systems.

References

A Comparative Guide to Drug Release Profiles of (Rac)-SOPC and DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug release profiles from liposomes formulated with 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The selection of lipid composition is a critical factor in designing effective drug delivery systems, directly influencing the stability, drug retention, and release kinetics of the liposomal formulation. This document presents a summary of their performance characteristics, supported by established principles of lipid bilayer properties, and provides detailed experimental protocols for their evaluation.

Performance Comparison: this compound vs. DSPC Liposomes

The fundamental difference between this compound and DSPC lies in their acyl chain composition. DSPC is a saturated phospholipid with two stearoyl (C18:0) chains, which allows for tight packing and the formation of a rigid, ordered membrane at physiological temperatures. In contrast, this compound is a mixed-chain phospholipid with one saturated stearoyl (C18:0) chain and one unsaturated oleoyl (C18:1) chain. The kink in the oleoyl chain disrupts the tight packing of the lipid bilayer, resulting in a more fluid and permeable membrane.

These structural differences have a profound impact on the drug release profiles of the corresponding liposomes.

FeatureThis compound LiposomesDSPC LiposomesRationale
Membrane Fluidity HighLowThe unsaturated oleoyl chain in SOPC introduces a kink, preventing tight lipid packing and increasing membrane fluidity. DSPC's saturated chains allow for a highly ordered and rigid membrane structure.[1]
Drug Permeability HighLowThe increased fluidity and less dense packing of the SOPC bilayer lead to higher permeability for encapsulated drugs. The rigid nature of the DSPC bilayer minimizes drug leakage.[2]
Drug Release Rate Fast / ModerateSlow / SustainedDue to higher membrane permeability, SOPC liposomes are expected to exhibit a faster release of encapsulated drugs. DSPC liposomes are known for their slow and sustained release profiles, making them suitable for long-acting formulations.[3]
Stability & Drug Retention LowerHighThe more fluid nature of SOPC liposomes can lead to lower stability and reduced drug retention over time compared to the highly stable DSPC liposomes.[1] Liposomes composed of saturated phospholipids with high phase transition temperatures, such as DSPC, are generally more stable and exhibit lower drug leakage.[4]

Experimental Protocols

Liposome Preparation: Thin-Film Hydration Method

This is a common and straightforward method for preparing both this compound and DSPC liposomes.[4][5][6][7]

Materials:

  • This compound or DSPC

  • Cholesterol (optional, but often included to modulate membrane fluidity and stability)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired lipids (this compound or DSPC and cholesterol) in an organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids) to the flask.

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This process is typically repeated 10-20 times.

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is widely used to assess the in vitro release kinetics of drugs from liposomal formulations.[8][9][10]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing or cassette with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS, pH 7.4, often containing a small amount of surfactant to maintain sink conditions)

  • Stirred, temperature-controlled vessel (e.g., beaker in a water bath)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into the dialysis bag/cassette and seal it.

  • Immerse the dialysis bag in the release medium, which is continuously stirred and maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots of the release medium for drug concentration analysis.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_release In Vitro Drug Release Assay prep1 Lipid Dissolution (this compound or DSPC) prep2 Thin-Film Formation prep1->prep2 Solvent Evaporation prep3 Hydration prep2->prep3 Aqueous Buffer prep4 Extrusion prep3->prep4 Size Reduction release1 Dialysis Setup prep4->release1 Drug-Loaded Liposomes release2 Sampling release1->release2 Time Intervals release3 Drug Quantification release2->release3 Analytical Method release4 Data Analysis release3->release4 Calculate % Release

Caption: Experimental workflow for comparing drug release.

Logical_Relationship cluster_lipid Lipid Acyl Chain Composition cluster_properties Membrane Properties cluster_release Drug Release Profile sopc This compound (Saturated + Unsaturated) fluid High Fluidity High Permeability sopc->fluid dspc DSPC (Saturated) rigid Low Fluidity Low Permeability dspc->rigid fast_release Faster Release fluid->fast_release sustained_release Sustained Release rigid->sustained_release

References

Cholesterol's Tale of Two Partners: A Comparative Guide to its Interactions with (Rac)-SOPC and Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of cholesterol within the lipid bilayer is paramount for designing effective membrane-targeted therapeutics and drug delivery systems. This guide provides an objective comparison of cholesterol's interaction with two key lipids: 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC), a common monounsaturated phosphatidylcholine, and sphingomyelin (SM), a critical component of lipid rafts.

Cholesterol's role in modulating membrane fluidity, order, and domain formation is dictated by the specific molecular characteristics of its lipid neighbors. The prevailing evidence, supported by extensive experimental data, indicates a preferential interaction between cholesterol and sphingomyelin over most unsaturated phosphatidylcholines like SOPC. This preference is a cornerstone of the lipid raft hypothesis, which posits the existence of specialized, ordered membrane microdomains enriched in SM and cholesterol that serve as platforms for cellular signaling.[1][2][3]

The distinct interactions of cholesterol with this compound and SM arise from fundamental differences in the molecular structure of these two lipids, primarily concerning acyl chain saturation and the nature of the headgroup-interface region. These differences manifest in varying thermodynamic stabilities, effects on membrane order and packing, and the propensity to form distinct lateral domains within the bilayer.

Quantitative Comparison of Cholesterol Interactions

The following tables summarize key quantitative data from various experimental studies, highlighting the differential effects of cholesterol on membranes composed of SOPC (or its close structural analog, POPC) and SM.

Table 1: Thermodynamic Parameters of Cholesterol Interaction

ParameterThis compound / POPC with CholesterolSphingomyelin (SM) with CholesterolKey Findings & Significance
Affinity Ratio (RK) Reference (RK = 1)~5 - 12 (relative to POPC)Cholesterol exhibits a 5 to 12-fold higher affinity for SM compared to POPC, indicating a much more favorable interaction.[4]
Enthalpy of Transfer (ΔH) Reference (ΔH = 0)-13 to -23 kJ/mol (from POPC to SM)The transfer of cholesterol from a POPC environment to an SM environment is a highly exothermic process, driven by favorable enthalpic contributions.[4]
Entropy of Transfer (-TΔS) Reference (-TΔS = 0)+8 to +15 kJ/mol (from POPC to SM)The favorable enthalpy is partially offset by an unfavorable decrease in entropy, consistent with cholesterol inducing a more ordered state in SM.[4]
Cholesterol Desorption Rate Higher / FasterLower / SlowerCholesterol desorbs more slowly from SM monolayers than from PC monolayers, indicating a stronger, more stable interaction with SM.[5][6]

Table 2: Effects of Cholesterol on Membrane Physical Properties

PropertyThis compound / POPCSphingomyelin (SM)Key Findings & Significance
Acyl Chain Order Parameter (SCD) Lower intrinsic order; significant ordering by cholesterol.Higher intrinsic order; further ordering by cholesterol.SM bilayers are inherently more ordered than SOPC/POPC bilayers. Cholesterol enhances order in both, but the absolute order remains higher in SM-containing membranes.[7]
Condensing Effect (Area Reduction) Cholesterol induces a significant reduction in the area per lipid molecule.[8][9][10]Cholesterol also condenses SM, but the effect can be less pronounced than in some PCs because SM is already more condensed.[4][8]The condensing effect, a hallmark of cholesterol's interaction, is a result of improved packing. While strong in both systems, the starting point and magnitude can differ.
Membrane Phase Behavior Lα (liquid-disordered) → Lo (liquid-ordered) transition with increasing cholesterol (>30 mol%).[5][8]Readily forms Lo domains (lipid rafts) in the presence of cholesterol, coexisting with Ld phases.[1][6][11][12]The strong SM-cholesterol interaction is a primary driver for the formation of stable, liquid-ordered raft-like domains, a phenomenon less readily observed with SOPC.
In-plane Elasticity (Cs-1) Increases with cholesterol.Significantly higher increase with cholesterol compared to PCs.Cholesterol makes membranes more rigid. This effect is more pronounced in SM-containing membranes, leading to highly stable, less elastic domains.

The "Why": Molecular Basis of Interaction Differences

The observed disparities in cholesterol's interactions with this compound and SM can be attributed to several key molecular features.

cluster_SOPC This compound Interaction with Cholesterol cluster_SM Sphingomyelin Interaction with Cholesterol SOPC SOPC Molecule - Saturated sn-1 chain - Unsaturated (cis-double bond) sn-2 chain - Glycerol backbone - Ester linkage Interaction_S Interaction - Good packing with saturated sn-1 chain - Kink in sn-2 chain hinders optimal packing - Weaker van der Waals forces SOPC->Interaction_S Chol_S Cholesterol Chol_S->Interaction_S Result_S Outcome - Moderate ordering effect - Moderate condensation - Lo phase at high cholesterol concentration Interaction_S->Result_S SM Sphingomyelin Molecule - Saturated sphingoid base - Saturated N-acyl chain - Sphingosine backbone - Amide linkage & Hydroxyl group Interaction_M Interaction - Straight, saturated chains allow tight packing - Planar sterol ring fits well - Stronger van der Waals forces - Potential H-bonding (amide/hydroxyl) SM->Interaction_M Chol_M Cholesterol Chol_M->Interaction_M Result_M Outcome - Strong ordering effect - Strong condensation - Stable Lo domain (Raft) formation Interaction_M->Result_M

Caption: Key molecular differences driving cholesterol's preferential interaction with SM over SOPC.

  • Acyl Chain Saturation: this compound possesses one saturated (stearoyl) and one monounsaturated (oleoyl) acyl chain. The cis-double bond in the oleoyl chain introduces a permanent kink, which sterically hinders the ability of cholesterol's rigid, planar steroid ring to pack tightly against it. In contrast, sphingomyelin typically contains a saturated N-acyl chain and a saturated sphingoid base. These straight, flexible chains can adopt an extended conformation, allowing for close, energetically favorable van der Waals interactions along the entire length of the cholesterol molecule.[2][8]

  • Interfacial Hydrogen Bonding: The interface region of sphingomyelin, near the headgroup, contains a hydroxyl (-OH) group on the sphingoid base and an amide (-NH) linkage to the acyl chain. Both of these groups can act as hydrogen bond donors, while the carbonyl oxygen of the amide can act as an acceptor. This creates a potential network of hydrogen bonds with the 3β-hydroxyl group of cholesterol and with neighboring SM molecules.[11] While the overall contribution of H-bonding to the total interaction energy is debated, it is thought to contribute to the tighter packing and stability of SM/cholesterol domains compared to the ester-linked glycerol backbone of SOPC.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to investigate cholesterol-lipid interactions.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC/SM/Cholesterol) by extrusion. The lipid mixture is first dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer. The resulting multilamellar vesicles are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form LUVs.[1][4]

    • Prepare a solution of cholesterol solubilized by a carrier molecule, typically methyl-β-cyclodextrin (MβCD), in the same buffer.

  • Titration (Cholesterol Uptake Assay):

    • The ITC sample cell is filled with the MβCD-cholesterol solution.

    • The LUV suspension is loaded into the injection syringe.

    • A series of small, precisely measured injections of the LUV suspension are made into the sample cell.

  • Data Acquisition:

    • With each injection, cholesterol partitions from the MβCD into the lipid vesicles, generating a heat signal that is measured by the calorimeter.

    • The heat signal per injection is plotted against the molar ratio of lipid to cholesterol.

  • Data Analysis:

    • The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n). By comparing the results from titrations into different lipid compositions (e.g., pure POPC vs. POPC/SM mixtures), the relative affinity and enthalpy of transfer can be calculated.[4]

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Dissolve Lipids (e.g., POPC/SM/Chol) in Chloroform P2 Dry to Thin Film (under Nitrogen) P1->P2 P3 Hydrate with Buffer (forms MLVs) P2->P3 P4 Extrude through Membrane (forms LUVs) P3->P4 ITC2 Load Syringe with LUV Suspension P4->ITC2 P5 Prepare MβCD-Cholesterol Solution in Buffer ITC1 Fill ITC Cell with MβCD-Cholesterol P5->ITC1 ITC3 Inject LUVs into Cell ITC1->ITC3 ITC2->ITC3 ITC4 Measure Heat Change (Cholesterol transfers to LUVs) ITC3->ITC4 A1 Plot Heat vs. Molar Ratio ITC4->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS) A2->A3

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Langmuir-Blodgett Trough for Measuring Condensing Effect

This technique measures the surface pressure of a lipid monolayer at an air-water interface as a function of the area per molecule, providing insight into lipid packing and phase behavior.

Methodology:

  • Trough Preparation: A Langmuir-Blodgett trough is filled with a pure aqueous subphase (e.g., buffered saline). The surface is cleaned by aspiration.

  • Monolayer Formation:

    • The lipids of interest (this compound, SM, cholesterol, or mixtures) are dissolved in a volatile solvent like chloroform.

    • A small volume of the lipid solution is carefully spread onto the air-water interface. The solvent evaporates, leaving a lipid monolayer.[8]

  • Isotherm Measurement:

    • Movable barriers on the trough compress the monolayer at a constant rate.

    • A Wilhelmy plate or other sensor continuously measures the surface pressure (π) as the area per molecule (A) decreases.

    • The data is plotted as a π-A isotherm.

  • Data Analysis (Condensing Effect):

    • The experimental mean molecular area (Aexp) of a mixed monolayer (e.g., SOPC/Cholesterol) is measured at a specific surface pressure (e.g., 30 mN/m, mimicking physiological membrane pressure).

    • The ideal mean molecular area (Aideal) is calculated based on the mole fractions (X) and individual areas (Alipid, Achol) of the components: Aideal = (Xlipid * Alipid) + (Xchol * Achol).

    • The condensing effect is quantified by the difference: ΔA = Aideal - Aexp. A larger positive ΔA indicates a stronger condensing effect. By comparing ΔA for SOPC/cholesterol and SM/cholesterol monolayers, their relative interaction strengths can be determined.[8][10]

Conclusion

The interaction of cholesterol with membrane lipids is not indiscriminate. Sphingomyelin and this compound represent two distinct classes of interaction partners for cholesterol, with SM demonstrating a significantly more favorable interaction. This preference, rooted in the saturated and straight acyl chains of SM and its capacity for hydrogen bonding, drives the formation of tightly packed, ordered lipid domains. In contrast, the unsaturated, kinked acyl chain of this compound results in a less favorable packing arrangement with cholesterol, leading to a more disordered membrane state at lower sterol concentrations.

For researchers in drug development, these differences are critical. The lipid composition of a target cell membrane can profoundly influence the partitioning, orientation, and efficacy of a drug. Formulations for lipid-based drug delivery systems, such as liposomes, can be optimized by tuning the lipid composition to control cholesterol-dependent properties like membrane stability, permeability, and drug release kinetics. A thorough understanding of these fundamental lipid interactions is therefore essential for the rational design of next-generation membrane-active agents and nanocarriers.

References

A Researcher's Guide to Force Field Validation for (Rac)-SOPC Molecular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the molecular dynamics (MD) simulation of membranes containing 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), particularly in its racemic form, the choice of an appropriate force field is paramount for generating biologically relevant and accurate data. This guide provides an objective comparison of commonly used force fields, supported by experimental data, to aid in this critical decision-making process.

The accuracy of MD simulations is fundamentally dependent on the underlying force field, which dictates the potential energy of the system as a function of its atomic coordinates. Validating a force field involves comparing simulation results of key biophysical properties against experimental measurements. For lipid bilayers, these properties typically include the area per lipid, deuterium order parameters, and lateral diffusion coefficients.

While direct comparative studies on racemic SOPC are limited, extensive validation has been performed on the diastereomerically pure form and the closely related lipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). This guide leverages these data to provide a comprehensive overview of the performance of several leading all-atom and united-atom force fields.

Comparative Performance of Force Fields

The following tables summarize key quantitative data from MD simulations of SOPC and POPC bilayers using various force fields, benchmarked against experimental values.

Table 1: Validation of the Slipids Force Field for SOPC Bilayers

PropertySlipids SimulationExperimental Value
Area per Lipid (Ų) at 298 K~63.463.8 ± 0.5[1]

Table 2: Comparative Validation of Force Fields for POPC Bilayers (A Close Analog to SOPC)

Force FieldArea per Lipid (Ų) at 303 Ksn-1 Chain -SCD (C8)sn-2 Chain -SCD (C9-C10)
Experimental 64.3 ± 1.5 ~0.20 ~0.08
CHARMM3664.9 ± 0.30.21 ± 0.010.09 ± 0.01
GROMOS 54A761.2 ± 0.40.24 ± 0.010.12 ± 0.01
AMBER Lipid1465.1 ± 0.50.22 ± 0.010.10 ± 0.01
Slipids63.9 ± 0.30.20 ± 0.010.08 ± 0.01

Experimental Protocols

A brief overview of the key experimental techniques used for force field validation is provided below.

X-ray and Neutron Scattering for Area per Lipid Determination

Small-angle X-ray scattering (SAXS) and neutron scattering (SANS) are powerful techniques for determining the structural parameters of lipid bilayers, including the area per lipid (AL). In these experiments, a beam of X-rays or neutrons is directed at a sample of hydrated lipid bilayers, and the resulting scattering pattern is analyzed. The position and intensity of the diffraction peaks provide information about the lamellar repeat spacing (D), which is the thickness of the bilayer plus the intervening water layer. By combining D with the lipid volume (VL), obtained from techniques like densitometry, and the bilayer thickness (DB), derived from the scattering data, the area per lipid can be calculated using the formula: AL = 2VL / DB.

Deuterium NMR Spectroscopy for Order Parameter Measurement

Deuterium nuclear magnetic resonance (2H-NMR) spectroscopy is the gold standard for characterizing the conformational order of lipid acyl chains within a bilayer. This technique involves selectively replacing hydrogen atoms with deuterium at specific positions along the lipid acyl chains. The deuterium nuclei act as sensitive probes of the local molecular environment. The quadrupolar splitting observed in the 2H-NMR spectrum is directly related to the time-averaged orientation of the carbon-deuterium (C-D) bond with respect to the bilayer normal. This orientational order is quantified by the deuterium order parameter, -SCD. A higher -SCD value indicates a more ordered and extended acyl chain, while a lower value signifies a more disordered and flexible chain.

Force Field Validation Workflow

The general workflow for validating a molecular dynamics force field for a lipid bilayer system is a systematic process that involves several key stages, from initial system setup to rigorous comparison with experimental data.

Force Field Validation Workflow start Select Force Field and Lipid Model ((Rac)-SOPC) setup System Setup: - Build Bilayer - Solvate with Water - Add Ions start->setup em Energy Minimization setup->em equil Equilibration: - NVT (Constant Volume) - NPT (Constant Pressure) em->equil prod Production MD Simulation equil->prod analysis Trajectory Analysis: Calculate Biophysical Properties prod->analysis compare Quantitative Comparison: Simulation vs. Experiment analysis->compare exp_data Gather Experimental Data: - Area per Lipid - Order Parameters - Diffusion Coefficient exp_data->compare validate Force Field Validated? compare->validate refine Refine Parameters (If Necessary) validate->refine No end Validated Force Field validate->end Yes refine->start

A generalized workflow for the validation of a molecular dynamics force field for a lipid bilayer system.

References

Assessing the Purity of Synthetic (Rac)-SOPC by HPLC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic phospholipids is a critical parameter in drug development and biomedical research, directly impacting the reliability and reproducibility of experimental outcomes. 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a key component in lipid-based drug delivery systems and membrane biophysics studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for assessing the purity of synthetic racemic (Rac)-SOPC, supported by experimental data and detailed protocols.

Quantitative Purity Assessment of Synthetic this compound

HPLC-MS is a powerful technique for the separation, identification, and quantification of individual phospholipid species and their potential impurities. The high resolution of HPLC separates compounds based on their physicochemical properties, while the mass spectrometer provides sensitive and specific detection based on mass-to-charge ratios.

A typical purity analysis of a commercially available synthetic this compound lot by Reversed-Phase HPLC-MS may yield the following results:

CompoundRetention Time (min)Area (%)Identity Confirmation (MS)
This compound 12.5 >99.0 [M+H]⁺ = 788.6
Lyso-PC (18:0)8.2<0.5[M+H]⁺ = 524.4
Lyso-PC (18:1)7.9<0.3[M+H]⁺ = 522.4
Di-stearoyl-PC (18:0/18:0)13.1<0.1[M+H]⁺ = 790.6
Di-oleoyl-PC (18:1/18:1)11.9<0.1[M+H]⁺ = 786.6
Oxidized PhospholipidsVariable<0.1Various m/z values

Note: The data presented in this table is a representative example and may vary between different synthetic batches and manufacturers.

Comparative Analysis with Alternative Purity Assessment Methods

While HPLC-MS is the gold standard for detailed purity analysis of synthetic phospholipids, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
HPLC-MS Separation by liquid chromatography followed by mass analysis.High sensitivity, specificity, and ability to identify and quantify individual impurities.Higher cost and complexity compared to other methods.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.Simple, rapid, and inexpensive for qualitative assessment of major components and polar impurities.Low resolution, not quantitative, and may not detect non-polar or low-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of fatty acids after hydrolysis of the phospholipid.Provides detailed fatty acid composition, which can indicate the presence of incorrect acyl chains.Destructive method (hydrolysis required), does not provide information on the intact phospholipid.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Detects phosphorus-31 nuclei, providing information on the different phospholipid headgroups present.Quantitative and non-destructive, useful for determining the relative amounts of different phospholipid classes.Low sensitivity, requires higher sample concentrations, and does not provide information on fatty acid chains.

Experimental Protocol for HPLC-MS Analysis of this compound

This protocol outlines a standard method for the purity assessment of synthetic this compound using Reversed-Phase HPLC coupled with a Mass Spectrometer.

1. Materials and Reagents:

  • This compound standard and sample

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with Electrospray Ionization (ESI) source

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in Water/Acetonitrile/Methanol (50:30:20 v/v/v) with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in Acetonitrile/Methanol (70:30 v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20-21 min: 100-30% B

    • 21-25 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

Signaling Pathway Involving Phospholipids

Phospholipids and their derivatives are crucial second messengers in a multitude of cellular signaling pathways. For instance, phospholipids are precursors to signaling molecules like lysophosphatidic acid (LPA), which can activate G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SOPC This compound PLA2 Phospholipase A2 SOPC->PLA2 Hydrolysis LPA Lysophosphatidic Acid (LPA) PLA2->LPA GPCR LPA Receptor (GPCR) LPA->GPCR Activation G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling (e.g., Cell Proliferation, Migration) PKC->Downstream Ca_release->PKC Co-activation

Caption: LPA Receptor Signaling Cascade.

Experimental Workflow for Purity Assessment

The logical flow of assessing the purity of synthetic this compound using HPLC-MS involves several key steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis Sample_Prep Dissolve this compound in appropriate solvent HPLC_Injection Inject sample into HPLC system Sample_Prep->HPLC_Injection Chromatographic_Separation Separation on C18 column HPLC_Injection->Chromatographic_Separation MS_Detection ESI-MS Detection Chromatographic_Separation->MS_Detection Chromatogram_Generation Generate Total Ion Chromatogram (TIC) MS_Detection->Chromatogram_Generation Peak_Integration Integrate peaks and determine area % Chromatogram_Generation->Peak_Integration Impurity_ID Identify impurities by mass-to-charge ratio Peak_Integration->Impurity_ID Purity_Report Generate Purity Report Impurity_ID->Purity_Report

Caption: HPLC-MS Workflow for Purity Analysis.

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-SOPC in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of (Rac)-SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine), a common phospholipid used in biomedical research. Adherence to these protocols is vital to protect laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for the disposal of chemical waste, with special considerations for phospholipids.[1][2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[5]

Key Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The table below summarizes key data points for SOPC and related compounds.

PropertyValue/InformationRelevance to Disposal
Chemical Name 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholineProper identification and labeling of waste.[6]
Molecular Formula C44H86NO8PInforms on the elemental composition for waste stream analysis.[6]
Molecular Weight 788.1 g/mol Useful for calculating quantities for disposal manifests.[6]
Physical State Can be a powder or in an organic solution.[7]Determines the type of waste container (solid or liquid).
Solubility Soluble in methanol and ethanol.[8]Important for selecting appropriate rinse solvents for empty containers.
Storage Typically stored at -20°C.[7][8]Waste containers may need to be stored under similar conditions if the waste is reactive or unstable at room temperature.

**Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be conducted in a manner that prevents hazardous chemical reactions and ensures the safety of all laboratory personnel.[5]

1. Waste Identification and Segregation:

  • Identify the Waste Stream: Determine if the this compound waste is a solid (e.g., contaminated labware, gloves) or a liquid (e.g., unused solutions, rinsates).[4]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Incompatible wastes should be stored separately to avoid dangerous reactions.[1][2]

2. Container Selection and Labeling:

  • Choose the Right Container: Select a container that is chemically compatible with this compound and any solvents present.[1][3] For organic solutions, glass containers with Teflon-lined caps are recommended.[7] Ensure the container is in good condition and can be securely sealed.[1]

  • Label Correctly: Immediately affix a "Hazardous Waste" label to the container.[1] The label must include:

    • The full chemical name: "(Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine".

    • Any associated hazards (consult the original product's SDS or your institution's chemical safety information).

    • The date the waste was first added to the container.[5]

    • The laboratory or generating location.

3. Waste Accumulation and Storage:

  • Storage Location: Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[1][3]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment to prevent spills.[1]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[1]

4. Final Disposal:

  • Do Not Dispose in Regular Trash or Drains: this compound waste should never be disposed of down the sink or in the regular trash.[5]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for pickup.[5]

  • Empty Containers: Even if the original container of this compound is empty, it should be treated as hazardous waste as it may contain chemical residues.[9] Triple-rinse the container with a suitable solvent, and collect the rinsate as liquid hazardous waste.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Start: this compound Waste Generated identify_waste 1. Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid solid_container Select Lined Solid Waste Container is_solid->solid_container Yes liquid_container Select Compatible Glass Container is_solid->liquid_container No (Liquid) label_container 2. Label with 'Hazardous Waste' & Contents solid_container->label_container liquid_container->label_container store_waste 3. Store in Designated Satellite Accumulation Area label_container->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs 4. Arrange for EHS Pickup store_waste->contact_ehs empty_container Original Container Empty? contact_ehs->empty_container end End: Proper Disposal empty_container->end No triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_empty Dispose of Rinsed Container as per EHS triple_rinse->dispose_empty collect_rinsate->liquid_container Add to liquid waste dispose_empty->end

References

Personal protective equipment for handling (Rac)-SOPC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (Rac)-SOPC could not be located. The following recommendations are based on safety protocols for handling potentially hazardous, uncharacterized powdered chemicals and safety data from structurally related lysophosphatidylcholine compounds. Due to conflicting hazard information for similar compounds, a conservative approach is advised, treating this compound as a potentially hazardous substance.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, procedural guidance for handling, and a disposal plan.

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, robust PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable GlovesNitrile or neoprene, powder-free. Change frequently, especially if contaminated.Prevents skin contact with the powdered chemical.
Eye Protection Safety GogglesANSI Z87.1-compliant, with side shields.Protects eyes from airborne particles and potential splashes.
Body Protection Laboratory CoatStandard or fluid-resistant.Protects skin and clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approved.Minimizes inhalation of airborne powder, especially during weighing and transfer.[1]

Operational Plan: Safe Handling of this compound

Handling this compound, particularly in its powdered form, requires careful procedures to minimize the generation of airborne dust.[1]

1. Preparation:

  • Ensure a designated handling area is clean and uncluttered.

  • Verify that a chemical fume hood or a vented balance enclosure is available and functioning correctly.[1]

  • Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) before handling the compound.

  • Don all required PPE as specified in the table above.

2. Weighing and Reconstitution:

  • Perform all weighing operations within a chemical fume hood or a vented balance enclosure to contain any airborne powder.[1]

  • Handle the container with care to avoid creating dust clouds.

  • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

  • Close the primary container immediately after weighing.

  • To reconstitute, carefully add the desired solvent to the vessel containing the weighed this compound. Cap the vessel securely before agitating or vortexing.

3. Post-Handling:

  • Wipe down the work surface, balance, and any equipment used with a damp cloth.

  • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Diagram of the Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Clean Area check_hood Verify Fume Hood/Vented Enclosure prep_area->check_hood gather_equip Assemble Equipment check_hood->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh this compound in Hood/Enclosure don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute clean_area Clean Work Area & Equipment reconstitute->clean_area dispose_waste Dispose of Contaminated Items clean_area->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: This workflow outlines the key steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[2][3]

  • Sharps: Any contaminated sharps (e.g., needles used for transfer) must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[4]

  • Store waste containers in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[2][3][5]

Logical Diagram for Risk Assessment When Handling Uncharacterized Compounds

start Start: Handling a New/Uncharacterized Compound sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS Recommendations sds_check->sds_yes Yes sds_no Search for data on structurally similar compounds sds_check->sds_no No end Proceed with Handling sds_yes->end hazard_data Is hazard data consistent and available? sds_no->hazard_data hazard_yes Adopt conservative precautions based on data hazard_data->hazard_yes Yes hazard_no Treat as highly hazardous hazard_data->hazard_no No hazard_yes->end hazard_no->end

Caption: A logical flow for determining safety precautions for uncharacterized chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.